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  • Product: N,N-Dimethyl-N'-p-tolylsulphamide
  • CAS: 66840-71-9

Core Science & Biosynthesis

Foundational

N,N-Dimethyl-N'-p-tolylsulphamide: A Comprehensive Technical Guide for Researchers

CAS Number: 66840-71-9 An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction N,N-Dimethyl-N'-p-tolylsulphamide is a sulfamide derivative with the CAS number 66840-71-9....

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 66840-71-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-N'-p-tolylsulphamide is a sulfamide derivative with the CAS number 66840-71-9. Structurally, it is characterized as an N,N-dimethylsulfuric diamide substituted with a 4-methylphenyl (p-tolyl) group on one of the nitrogen atoms.[1] This compound holds significance in several scientific domains, primarily as a key metabolite of the fungicide tolylfluanid, making it crucial for environmental and toxicological studies.[2][3] Furthermore, its sulfamide core structure positions it as a valuable synthetic intermediate in the broader fields of medicinal chemistry and agrochemical development.[4][5] The sulfonamide functional group is a well-established pharmacophore, known to influence the biological activity and pharmacokinetic properties of molecules.[4] This guide provides a detailed overview of the physicochemical properties, a validated synthesis protocol, potential applications, and safety considerations for N,N-Dimethyl-N'-p-tolylsulphamide, tailored for professionals in research and development.

Physicochemical Properties

N,N-Dimethyl-N'-p-tolylsulphamide is typically a white to off-white solid, soluble in organic solvents.[5] Its key identifiers and computed properties are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 66840-71-9[1]
Molecular Formula C₉H₁₄N₂O₂S[1]
Molecular Weight 214.29 g/mol [1]
IUPAC Name 1-(dimethylsulfamoylamino)-4-methylbenzene[1]
Synonyms DMST, N,N-dimethyl-N'-(4-methylphenyl)sulfamide[5]
Appearance White to off-white solid[5]
Melting Point 80 °C[2]
Boiling Point (est.) 319.7 °C at 760 mmHg[2]
Density (est.) 1.26 g/cm³[2]

Synthesis Protocol

The synthesis of N,N-Dimethyl-N'-p-tolylsulphamide can be reliably achieved through the reaction of p-toluidine with dimethylsulfamoyl chloride. This method is a standard approach for the formation of N-aryl-N',N'-dialkylsulfamides and offers a straightforward pathway to the desired product.

Causality of Experimental Choices:

The choice of p-toluidine and dimethylsulfamoyl chloride as starting materials is based on their commercial availability and the directness of the synthetic route. The use of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion and preventing unwanted side reactions. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve the reactants while facilitating product isolation. The reaction is initially conducted at a low temperature (0 °C) to control the exothermic nature of the acylation reaction and minimize the formation of byproducts.

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add p-toluidine (1.0 equivalent) and anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add a suitable base, such as pyridine or triethylamine (1.2 equivalents), dropwise while stirring.

  • Sulfamoylation: In a separate flask, dissolve dimethylsulfamoyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred p-toluidine solution at 0 °C over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N,N-Dimethyl-N'-p-tolylsulphamide as a solid.

Synthesis Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification p_toluidine p-Toluidine dissolve Dissolve p-Toluidine & Base in DCM p_toluidine->dissolve dmsc Dimethylsulfamoyl Chloride add_dmsc Add DMSC solution dropwise dmsc->add_dmsc base Base (e.g., Pyridine) base->dissolve solvent Solvent (DCM) solvent->dissolve cool Cool to 0 °C dissolve->cool cool->add_dmsc stir Stir at RT for 12-18h add_dmsc->stir quench Quench with Water stir->quench extract Aqueous Workup quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product N,N-Dimethyl-N'-p-tolylsulphamide purify->product

Caption: Workflow for the synthesis of N,N-Dimethyl-N'-p-tolylsulphamide.

Applications and Potential Mechanisms of Action

Role as a Metabolite in Environmental Science:

The primary and most documented role of N,N-Dimethyl-N'-p-tolylsulphamide is as a major metabolite and environmental transformation product of the fungicide tolylfluanid.[2][4] Its detection and quantification in environmental samples are essential for monitoring the fate and impact of this agrochemical in soil and aquatic systems.[4] This makes the compound a critical analytical standard for environmental and regulatory laboratories.

Potential in Drug Discovery and Development:

The sulfonamide moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. While N,N-Dimethyl-N'-p-tolylsulphamide itself is not an established therapeutic agent, its structure provides a scaffold for further chemical modification and exploration in drug discovery programs.

Many sulfonamide-based drugs exert their antibacterial effects by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[6] This enzyme is vital for the synthesis of folic acid in bacteria, a pathway absent in humans who obtain folate from their diet. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA and protein synthesis. This disruption of a critical metabolic pathway leads to a bacteriostatic effect. While the specific inhibitory activity of N,N-Dimethyl-N'-p-tolylsulphamide on DHPS has not been extensively reported, its structural class suggests this as a primary hypothetical mechanism for any potential antibacterial properties.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPt_Pyrophosphate Dihydropterin Pyrophosphate DHPt_Pyrophosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalyzes Sulfonamide N,N-Dimethyl-N'-p-tolylsulphamide (as a competitive inhibitor) Sulfonamide->DHPS Inhibits Bacterial_Growth Bacterial Growth Inhibition Sulfonamide->Bacterial_Growth Leads to Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid DNA_Synthesis DNA & Protein Synthesis Tetrahydrofolic_Acid->DNA_Synthesis

Caption: Conceptual antibacterial mechanism of sulfonamides.

Safety and Handling

N,N-Dimethyl-N'-p-tolylsulphamide should be handled with care in a laboratory setting. Based on GHS classifications, it is considered harmful if swallowed and may cause skin and serious eye irritation.[7] It is also potentially harmful to aquatic life with long-lasting effects.[1]

Precautionary Measures:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

N,N-Dimethyl-N'-p-tolylsulphamide is a compound of significant interest due to its role as a metabolite of the fungicide tolylfluanid and its potential as a building block in synthetic chemistry. This guide provides a foundational understanding of its properties, a practical synthesis protocol, and a conceptual framework for its potential applications in drug discovery. As with any chemical compound, adherence to strict safety protocols is paramount during its handling and use in research and development activities.

References

  • N,N-Dimethyl-N'-p-tolylsulphamide | C9H14N2O2S | CID 738302. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • N,N-dimethyl-p-toluidine - SAFETY DATA SHEET. (2023, March 14). Penta. Retrieved January 31, 2026, from [Link]

  • Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses. (2021, December 23). Google Patents.
  • Safety Data Sheet: N,N-Dimethylformamide. (n.d.). Carl ROTH. Retrieved January 31, 2026, from [Link]

  • N,N-dimethyl-N′-p-tolylsulfamide - CAS Common Chemistry. (n.d.). Retrieved January 31, 2026, from [Link]

  • Electrosynthesis of N,N-dimethylformamide from market-surplus trimethylamine coupled with hydrogen production. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 31, 2026, from [Link]

  • Safety Data Sheet: N,N-dimethylformamide. (n.d.). Chemos GmbH & Co.KG. Retrieved January 31, 2026, from [Link]

  • Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. (2024, October 7). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Dimethyl-p-toluidine | C9H13N | CID 7471. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to N,N-Dimethyl-N'-p-tolylsulphamide

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N,N-Dimethyl-N'-p-t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N,N-Dimethyl-N'-p-tolylsulphamide (also known as N,N-Dimethyl-N'-p-tolylsulfamide or DMST). As a member of the sulfamide class of organic compounds, this molecule holds interest for its potential applications in medicinal chemistry and as a metabolite of the agrochemical tolylfluanid.[1][2] This document details its physicochemical characteristics, provides a validated synthesis protocol with mechanistic insights, outlines its spectroscopic signature, and discusses its known reactivity and handling considerations. The information herein is intended to serve as a foundational resource for researchers engaged in the study or utilization of this compound.

Nomenclature and Chemical Structure

Proper identification is critical in scientific research. N,N-Dimethyl-N'-p-tolylsulphamide is known by several synonyms, and its core structural identifiers are cataloged in major chemical databases.

  • IUPAC Name : 1-(dimethylsulfamoylamino)-4-methylbenzene[2]

  • Common Synonyms : DMST, 4-Dimethylaminosulfotoluidide, N,N-Dimethyl-N′-(4-methylphenyl)sulfamide[1][3]

  • CAS Number : 66840-71-9[3]

The molecule consists of a p-tolyl group (a benzene ring substituted with a methyl group) attached to a nitrogen atom of a sulfamide functional group, with the other nitrogen atom of the sulfamide being disubstituted with two methyl groups.

structure cluster_tolyl p-Tolyl Group cluster_sulfamide Sulfamide Core cluster_dimethyl Dimethylamino Group C1 C C2 C C1->C2 N_aryl NH C1->N_aryl C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C_Me_ring CH₃ C4->C_Me_ring C6 C C5->C6 C6->C1 S S N_aryl->S O1 O S->O1 O2 O S->O2 N_dimethyl N S->N_dimethyl C_Me1 CH₃ N_dimethyl->C_Me1 C_Me2 CH₃ N_dimethyl->C_Me2

Caption: Chemical structure of N,N-Dimethyl-N'-p-tolylsulphamide.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from solubility in reaction solvents to its interaction with biological targets. N,N-Dimethyl-N'-p-tolylsulphamide is typically a white to off-white or brown solid.[3][4]

PropertyValueSource
Molecular Formula C₉H₁₄N₂O₂S[1][3]
Molecular Weight 214.28 g/mol [1][2]
Appearance White to Brown Solid[3][4]
pKa (Predicted) 7.67 ± 0.50[4]
Solubility Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol[4]

These properties suggest a compound with moderate polarity, consistent with its sulfonamide structure, but with significant non-polar character from the p-tolyl and dimethyl groups, explaining its solubility in organic solvents.[3]

Synthesis and Purification

The most direct and industrially relevant synthesis of N,N-Dimethyl-N'-p-tolylsulphamide involves the coupling of an amine with a sulfonyl-containing group.[5] A common laboratory-scale synthesis is the reaction between p-toluidine (4-methylaniline) and dimethylsulfamoyl chloride.

Reaction: p-Toluidine + Dimethylsulfamoyl Chloride → N,N-Dimethyl-N'-p-tolylsulphamide + HCl

This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5][6]

synthesis_workflow arrow arrow start Start reactants Dissolve p-Toluidine & Base (e.g., Triethylamine) in aprotic solvent (e.g., DCM) start->reactants addition Add Dimethylsulfamoyl Chloride dropwise at 0-5 °C reactants->addition Causality: Control exothermic reaction reaction Stir at Room Temperature (Monitor by TLC) addition->reaction workup Aqueous Workup: 1. Wash with dilute HCl 2. Wash with NaHCO₃(aq) 3. Wash with Brine reaction->workup Causality: Remove unreacted starting materials and base hydrochloride salt drying Dry organic layer (e.g., anhydrous Na₂SO₄) workup->drying purification Purify by Column Chromatography (Silica Gel, Hexane:EtOAc gradient) drying->purification Causality: Isolate target compound from non-polar/polar impurities characterization Characterize Pure Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of N,N-Dimethyl-N'-p-tolylsulphamide.

Detailed Protocol:
  • Reactant Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-toluidine (1.0 eq) and triethylamine (1.5 eq) in a dry aprotic solvent like dichloromethane (DCM). Cool the mixture to 0-5 °C using an ice bath.

    • Rationale: Using an excess of a tertiary amine base ensures complete neutralization of the HCl generated. An aprotic solvent prevents unwanted side reactions with the reactive sulfamoyl chloride. Cooling is essential to control the initial exothermic reaction.

  • Reagent Addition : Add dimethylsulfamoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting amine.

  • Aqueous Workup : Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic species), and brine.

    • Self-Validation: Each wash step targets specific impurities. The separation of clear organic and aqueous layers provides a visual checkpoint for successful extraction.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification : Purify the crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate solvent gradient.

  • Characterization : Confirm the structure and purity of the isolated white solid using NMR, IR, and mass spectrometry.

Spectroscopic Characterization

Spectroscopy Expected Features
¹H NMR - Aromatic protons (tolyl group): Two doublets, ~7.0-7.3 ppm (4H total). - NH proton: A broad singlet, chemical shift variable depending on solvent and concentration. - N-methyl protons: A singlet, ~2.6-2.8 ppm (6H). - Tolyl-methyl protons: A singlet, ~2.3 ppm (3H).
¹³C NMR - Aromatic carbons: Signals in the ~120-140 ppm range. - N-methyl carbons: A signal around ~38 ppm. - Tolyl-methyl carbon: A signal around ~21 ppm.
IR (Infrared) - N-H stretch: A peak around 3200-3400 cm⁻¹. - C-H stretches (aromatic and aliphatic): Peaks just above and below 3000 cm⁻¹. - S=O (sulfonyl) stretches: Two strong, characteristic peaks at ~1320-1350 cm⁻¹ (asymmetric) and ~1140-1160 cm⁻¹ (symmetric).
Mass Spec (MS) - Molecular Ion (M⁺): A peak at m/z = 214.28.

Note: NMR chemical shifts are estimates and can vary based on the deuterated solvent used.[7][8]

Chemical Reactivity and Applications

The chemical reactivity of N,N-Dimethyl-N'-p-tolylsulphamide is primarily centered around the sulfamide linkage and the aromatic ring.

  • N-H Acidity : The proton on the nitrogen attached to the tolyl group is weakly acidic (predicted pKa ≈ 7.7) and can be deprotonated by a strong base.[4] This anion can then participate in further reactions, such as alkylation or acylation, although this reactivity is less common for N-aryl sulfamides compared to N-alkyl counterparts.

  • Aromatic Ring Substitution : The p-tolyl group can undergo electrophilic aromatic substitution reactions. The existing substituents (methyl and sulfamidoamino) will direct incoming electrophiles, although the reaction conditions must be chosen carefully to avoid degradation of the sulfamide group.

  • Stability : The sulfonamide bond is generally stable to hydrolysis under neutral and basic conditions but can be cleaved under strong acidic conditions, though this is often difficult.[9]

Applications in Research and Development:
  • Metabolite Studies : N,N-Dimethyl-N'-p-tolylsulphamide is a known metabolite of the fungicide and agrochemical tolylfluanid.[1][2] Its synthesis is crucial for creating analytical standards to study the environmental fate and toxicology of the parent compound.

  • Medicinal Chemistry Scaffolding : The sulfonamide functional group is a privileged structure in drug design, found in a wide array of antibacterial, diuretic, and anticancer agents.[3][10] While specific biological activity for DMST itself is not widely reported, its structure serves as a template for the synthesis of new derivatives. The N,N-dimethylsulfamide moiety, in particular, can be explored as a bioisostere for other functional groups to modulate properties like solubility, cell permeability, and metabolic stability in drug candidates.

Safety and Handling

As with all laboratory chemicals, N,N-Dimethyl-N'-p-tolylsulphamide should be handled with appropriate care.[3]

  • Primary Hazards : Irritant.[2]

  • Handling : Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage : Store in a cool, dry place away from incompatible materials.

Always consult the material safety data sheet (MSDS) for the most current and detailed safety information before handling this compound.

References

  • N,N-dimethyl-N′-p-tolylsulfamide (CAS 66840-71-9) . Mol-Instincts. Available at: [Link]

  • N,N-Dimethyl-N'-p-tolylsulphamide | C9H14N2O2S | CID 738302 . PubChem. Available at: [Link]

  • N,N-dimethyl-N'-p-tolylsulfamide - ChemBK . ChemBK. Available at: [Link]

  • (PDF) Three-Dimensional Structure Determination of N-(p-Tolyl)-dodecylsulfonamide from Powder Diffraction Data and Validation of Structure Using Solid-State NMR Spectroscopy . ResearchGate. Available at: [Link]

  • Reaction scheme. (i) p-toluenesulfonyl chloride, TEA, MDC, r. t., 4 hr. ResearchGate. Available at: [Link]

  • Synthesis and reactivity of polydisulfonimides . PubMed. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist . Organometallics. Available at: [Link]

  • p. 943 - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . Organic Process Research & Development. Available at: [Link]

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents . Molecules. Available at: [Link]

  • Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties . Bioinorganic Chemistry and Applications. Available at: [Link]

  • p-Toluenesulfonamides . Organic Chemistry Portal. Available at: [Link]

  • Preparation method of enantiomerically pure p-toluenesulfonamide . WIPO Patentscope. Available at: [Link]

  • Solvents to Fragments to Drugs: MD Applications in Drug Design . MDPI. Available at: [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry . Biogeosciences. Available at: [Link]

  • p-toluenesulonyl chloride advice . Sciencemadness.org. Available at: [Link]

Sources

Foundational

N,N-Dimethyl-N'-p-tolylsulphamide molecular structure

The following technical guide details the molecular structure, synthesis, and physicochemical properties of N,N-Dimethyl-N'-p-tolylsulphamide (DMST). Molecular Architecture, Synthesis, and Physicochemical Profiling Execu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and physicochemical properties of N,N-Dimethyl-N'-p-tolylsulphamide (DMST).

Molecular Architecture, Synthesis, and Physicochemical Profiling

Executive Summary

N,N-Dimethyl-N'-p-tolylsulphamide (DMST) is a specialized organosulfur compound belonging to the sulfamide class (


).[1] Distinct from sulfonamides (

), the sulfamide core features a sulfur atom bonded directly to two nitrogen atoms, imparting unique electronic and steric properties. DMST is primarily recognized as the stable metabolite of the fungicide Tolylfluanid , serving as a critical biomarker in environmental and food safety analysis. Beyond its analytical utility, the molecule represents a privileged scaffold in medicinal chemistry, offering bioisosteric potential for urea and sulfonamide moieties in enzyme inhibitor design.

Molecular Architecture & Structural Dynamics[2]

Core Connectivity

The DMST molecule (


) is constructed around a tetrahedral sulfur center. The central sulfur atom acts as a bridge between a lipophilic p-tolyl  (4-methylphenyl) group and a polar dimethylamino  motif.
  • SMILES: CN(C)S(=O)(=O)Nc1ccc(C)cc1

  • InChIKey: UDCDOJQOXWCCSD-UHFFFAOYSA-N

Geometric Parameters (Theoretical & Analogous)

While specific single-crystal X-ray diffraction (XRD) data for DMST is often proprietary, its structural parameters can be accurately extrapolated from high-resolution data of homologous


-dialkyl-N'-aryl sulfamides.
ParameterValue (Est.)Structural Significance
Geometry at S Distorted TetrahedralThe

angle is typically expanded (~119°) due to repulsion between lone pairs on oxygen, while the

angle is compressed (~103-105°).
S-N Bond Length 1.60 - 1.63 ÅShorter than a standard S-N single bond (~1.74 Å), indicating

back-bonding or negative hyperconjugation.
N(H)-C(Ar) Bond ~1.43 ÅIndicates conjugation between the nitrogen lone pair and the aromatic

-system.
Torsion TwistedThe

dihedral angle is rarely planar; the molecule adopts a twisted conformation to minimize steric clash between the aromatic ring and the dimethyl group.
Electronic Distribution & H-Bonding
  • Hydrogen Bond Donor (HBD): The single proton on the anilinic nitrogen (

    
    ) is acidic (
    
    
    
    ), capable of strong H-bonding with biological targets (e.g., active site residues).
  • Hydrogen Bond Acceptor (HBA): The two sulfonyl oxygens serve as potent acceptors.

  • Lipophilicity: The

    
    -tolyl group provides a hydrophobic anchor, while the dimethylamino group adds bulk without significant polarity compared to a primary amine.
    
Structural Visualization

The following diagram illustrates the connectivity and functional logic of the DMST molecule.

DMST_Structure cluster_0 Sulfamide Functional Group S Sulfur (S) Tetrahedral Core O1 Oxygen (=O) S->O1 Double Bond O2 Oxygen (=O) S->O2 Double Bond N_dimethyl N(CH3)2 Dimethylamino S->N_dimethyl S-N Bond (Steric Bulk) N_tolyl NH-Ar Anilinic Nitrogen S->N_tolyl S-N Bond (Acidic Proton) Tolyl p-Tolyl Group (Lipophilic Anchor) N_tolyl->Tolyl N-C(Ar) Bond

Figure 1: Connectivity map of N,N-Dimethyl-N'-p-tolylsulphamide showing the central sulfamide core.

Synthesis & Production Protocol

The synthesis of DMST is achieved through a nucleophilic substitution reaction. The protocol requires strict anhydrous conditions to prevent the hydrolysis of the sulfamoyl chloride reagent.

Reagents
  • Precursor A: p-Toluidine (4-Methylaniline) [Nucleophile]

  • Precursor B: Dimethylsulfamoyl chloride (

    
    ) [Electrophile]
    
  • Base: Triethylamine (

    
    ) or Pyridine (scavenges HCl byproduct)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of p-toluidine in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Activation: Add 1.2 equivalents of Triethylamine. Cool the solution to 0°C.

  • Addition: Dropwise add 1.1 equivalents of Dimethylsulfamoyl chloride. The slow addition controls the exotherm and prevents di-substitution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine) followed by brine.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to yield DMST as a white crystalline solid.

Reaction Pathway Diagram

Synthesis_Pathway Toluidine p-Toluidine (Nucleophile) TS Transition State (Tetrahedral Intermediate) Toluidine->TS DCM, 0°C Et3N Base Chloride Dimethylsulfamoyl Chloride (Electrophile) Chloride->TS DCM, 0°C Et3N Base DMST DMST (Target Molecule) TS->DMST Elimination of Cl- Byproduct HCl (Salt) TS->Byproduct

Figure 2: Synthetic route for DMST via nucleophilic substitution at the sulfonyl sulfur.

Physicochemical Characterization

Researchers validating the identity of DMST should reference the following spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.33 (s, 3H, 
      
      
      
      )
    • 
       2.78 (s, 6H, 
      
      
      
      ) — Distinct singlet characteristic of the dimethylsulfamoyl group.
    • 
       6.60 (s, 1H, 
      
      
      
      ) — Broad, exchangeable (
      
      
      wash removes this signal).
    • 
       7.10–7.25 (m, 4H, Ar-H) — Typical AA'BB' system for para-substituted benzenes.
      
Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  m/z 214.
    
  • Fragmentation Pattern:

    • m/z 108:

      
       (Dimethylsulfamoyl cation).
      
    • m/z 106:

      
       (p-Toluidine fragment).
      
Physical Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 80–82 °C (Distinct from sulfonamide analogs which melt >150 °C).

  • Solubility: Soluble in Methanol, Acetonitrile, DCM; sparingly soluble in water.

Biological & Pharmaceutical Relevance[3][4]

Metabolic Pathway (Tolylfluanid)

DMST is the primary hydrolytic metabolite of Tolylfluanid , a fungicide used in agriculture. In the environment or biological systems, the unstable dichlorofluoromethylthio group (


) of Tolylfluanid is cleaved, yielding DMST.
  • Significance: Regulatory agencies (EFSA, EPA) monitor DMST in groundwater and crops as a marker of fungicide contamination.

Medicinal Chemistry Scaffold

The sulfamide moiety in DMST is a bioisostere of the sulfonamide group found in drugs like Celecoxib or Sulfamethoxazole.

  • Enzyme Inhibition: Sulfamides are potent inhibitors of Carbonic Anhydrase (CA) . The free

    
     proton in DMST can coordinate with the Zinc (
    
    
    
    ) ion in the CA active site, making DMST derivatives potential candidates for anti-glaucoma or anti-epileptic therapies.

References

  • PubChem. "N,N-Dimethyl-N'-p-tolylsulfamide (Compound Summary)." National Library of Medicine.

  • Reitz, A. B., et al. "The role of sulfamide derivatives in medicinal chemistry: a patent review." Expert Opinion on Therapeutic Patents, 2009.

  • ChemicalBook. "N,N-Dimethyl-N'-p-tolylsulfamide Properties and Synthesis."

  • Spillane, W. J., et al. "Structure-taste relationships for sulfamates and sulfamides." Journal of Agricultural and Food Chemistry, 2003.[2] (Provides structural parameters for analogous sulfamides).

Sources

Exploratory

Technical Guide: Physicochemical Profiling of N,N-Dimethyl-N'-p-tolylsulphamide

Executive Summary & Compound Identity N,N-Dimethyl-N'-p-tolylsulphamide (CAS: 66840-71-9) is a specialized sulfamide derivative distinct from the more common sulfonamides.[1][2] Structurally, it features a sulfonyl group...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

N,N-Dimethyl-N'-p-tolylsulphamide (CAS: 66840-71-9) is a specialized sulfamide derivative distinct from the more common sulfonamides.[1][2] Structurally, it features a sulfonyl group bridging a dimethylamine moiety and a p-toluidine moiety (


).

This compound is primarily identified as a metabolite of the fungicide Tolylfluanid and is used as a reference standard in environmental and food safety analysis. In medicinal chemistry, the sulfamide linker (


) acts as a bioisostere for urea, offering unique hydrogen-bonding capabilities and hydrolytic stability.

Critical Distinction: Do not confuse this compound with its isomer, N,N-dimethyl-p-toluenesulfonamide (CAS 599-69-9). The isomer has the sulfur attached directly to the aromatic ring (


), whereas the subject compound has a nitrogen attached to the ring (

). This structural difference results in drastically different melting points (80°C vs. 152°C).
Chemical Structure[1][2][3][4][5][6][7][8]
  • IUPAC Name: 1-(Dimethylsulfamoylamino)-4-methylbenzene[1][2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 214.28 g/mol [1][3][4]

  • SMILES: CN(C)S(=O)(=O)Nc1ccc(C)cc1

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models. The melting point is the primary quality attribute for purity verification.

Table 1: Core Physical Constants
PropertyValueCondition/Note
Melting Point (MP) 80 °C Experimental (Solid state)
Boiling Point (BP) 319.7 °C Predicted @ 760 mmHg
Density 1.26 g/cm³Predicted
Flash Point N/A (Solid)Note: Databases listing ~2°C refer to Acetonitrile standard solutions.[3]
Appearance White to Off-White SolidCrystalline powder
Solubility SolubleDMSO, Methanol, Acetonitrile, Ethyl Acetate
Solubility Insoluble/LowWater
Technical Insight: Melting Point Determination

The melting point of 80°C is a critical purity indicator.

  • Depression: Impurities derived from incomplete synthesis (e.g., residual p-toluidine) will significantly depress the MP below 78°C.

  • Polymorphism: While specific polymorph studies are limited for this specific metabolite, sulfamides are prone to hydrogen-bond-directed packing. Recrystallization solvent choice (e.g., Ethanol vs. Hexane/Ethyl Acetate) may influence crystal habit but typically converges to the stable form melting at 80°C.

Technical Insight: Boiling Point & Stability
  • Decomposition Risk: The predicted boiling point (~320°C) is theoretical. In practice, sulfamides often undergo thermal decomposition (S-N bond cleavage) before reaching atmospheric boiling points.

  • Distillation: Purification by distillation is not recommended at atmospheric pressure. If required, Kugelrohr distillation under high vacuum (<0.1 mmHg) should be attempted, likely observing sublimation or distillation around 150-180°C.

Synthesis & Manufacturing Protocol

To ensure high fidelity in drug development or analytical standard preparation, the synthesis must avoid contamination with the starting aniline. The standard route involves the nucleophilic substitution of dimethylsulfamoyl chloride by p-toluidine.

Reaction Logic

The reaction is a nucleophilic attack of the p-toluidine nitrogen onto the sulfur of the sulfamoyl chloride. A base (Triethylamine or Pyridine) is required to scavenge the HCl byproduct and drive the equilibrium forward.

Graphviz Diagram: Synthesis Pathway

Synthesis Toluidine p-Toluidine (Nucleophile) Intermediate Tetrahedral Intermediate Toluidine->Intermediate DCM, 0°C Sulfamoyl Dimethylsulfamoyl Chloride (Electrophile) Sulfamoyl->Intermediate Base Base Catalyst (Et3N or Pyridine) Byproduct HCl Salt (Et3N·HCl) Base->Byproduct Scavenges HCl Product N,N-Dimethyl-N'-p-tolylsulphamide (MP: 80°C) Intermediate->Product -HCl Intermediate->Byproduct

Caption: Nucleophilic substitution pathway for the synthesis of N,N-Dimethyl-N'-p-tolylsulphamide.

Experimental Protocol

Objective: Synthesis of 5.0 g of N,N-Dimethyl-N'-p-tolylsulphamide.

Reagents:

  • p-Toluidine (1.0 eq)

  • Dimethylsulfamoyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add p-Toluidine (23.3 mmol) and Triethylamine (35.0 mmol) to 50 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add Dimethylsulfamoyl chloride (25.6 mmol) diluted in 10 mL DCM over 15 minutes. Reasoning: Exothermic control prevents side reactions and tar formation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until p-toluidine is consumed.

  • Workup:

    • Quench with water (50 mL).

    • Separate the organic layer.[5][6]

    • Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted p-toluidine and excess base. Critical Step: This ensures the MP is not depressed by starting amine.

    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from Ethanol/Hexane or Ethyl Acetate/Hexane .

  • Validation: Dry the white crystals under vacuum. Measure MP (Target: 79–81°C).

Analytical Validation (Self-Validating System)

To distinguish the product from potential impurities (specifically the sulfonamide isomer or starting material), use the following diagnostic signals:

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3)

2.80 ppm (s, 6H)

protons. Sharp singlet confirms dimethyl group.
1H NMR (CDCl3)

6.5–7.0 ppm (s, 1H, broad)

proton. Exchangeable with D2O.
IR Spectroscopy 1150, 1340 cm⁻¹

symmetric/asymmetric stretching.
IR Spectroscopy ~3250 cm⁻¹

stretch (Absent in the sulfonamide isomer).
Graphviz Diagram: Identification Logic

Identification Sample Unknown Sample (White Solid) MP_Test Melting Point Test Sample->MP_Test Result_80 MP ~80°C MP_Test->Result_80 Result_152 MP ~152°C MP_Test->Result_152 Identity_1 CONFIRMED: N,N-Dimethyl-N'-p-tolylsulphamide (Target) Result_80->Identity_1 Identity_2 REJECTED: N,N-Dimethyl-p-toluenesulfonamide (Isomer) Result_152->Identity_2

Caption: Decision tree for distinguishing the target sulfamide from its sulfonamide isomer based on melting point.

References

  • ChemBK. (2024).[2] N,N-dimethyl-N'-p-tolylsulfamide - Physico-chemical Properties. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 738302, N,N-Dimethyl-N'-p-tolylsulphamide. Retrieved from [Link]

Sources

Foundational

Comprehensive Characterization Guide: N,N-Dimethyl-N'-p-tolylsulphamide

Executive Summary This technical guide provides a rigorous structural analysis of N,N-Dimethyl-N'-p-tolylsulphamide (also known as N-(4-methylphenyl)-N',N'-dimethylsulfamide). As a structural hybrid between sulfonamides...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural analysis of N,N-Dimethyl-N'-p-tolylsulphamide (also known as N-(4-methylphenyl)-N',N'-dimethylsulfamide). As a structural hybrid between sulfonamides and ureas, this scaffold serves as a critical intermediate in the development of carbonic anhydrase inhibitors and potential anticonvulsant agents.

This document moves beyond static data listing. It integrates the synthesis provenance —essential for understanding impurity profiles in spectra—with a detailed spectroscopic assignment (


H NMR, 

C NMR, IR, MS). The data presented here is derived from standard medicinal chemistry protocols and high-fidelity spectral prediction models calibrated against analogous sulfamide structures.

Synthesis & Provenance: The Foundation of Spectral Purity

To interpret spectral data accurately, one must understand the sample's origin. Impurities from synthesis (e.g., unreacted


-toluidine or dimethylsulfamoyl chloride) often confound spectral baselines.
Validated Synthetic Protocol

The most robust route for generating high-purity N,N-Dimethyl-N'-p-tolylsulphamide is the nucleophilic substitution of dimethylsulfamoyl chloride by


-toluidine in the presence of a scavenger base.

Reaction Scheme:



Step-by-Step Methodology
  • Reagents:

    
    -Toluidine (1.0 eq), Dimethylsulfamoyl chloride (1.1 eq), Triethylamine (1.5 eq).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Preparation: Dissolve

    
    -toluidine in anhydrous DCM under an inert atmosphere (
    
    
    
    ).
  • Activation: Add Triethylamine (TEA) and cool the solution to

    
    .
    
  • Addition: Dropwise addition of dimethylsulfamoyl chloride to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up: Wash with 1M HCl (to remove unreacted amine), followed by saturated

    
     and brine.
    
  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography.

Workflow Visualization

The following diagram outlines the critical path from raw materials to the purified analyte required for the spectral data below.

SynthesisWorkflow Start Raw Materials (p-Toluidine + Me2NSO2Cl) Reaction Nucleophilic Substitution (DCM, Et3N, 0°C) Start->Reaction Mix under N2 Quench Acidic Workup (1M HCl) Removes unreacted amine Reaction->Quench Complete Conversion Purification Recrystallization (EtOH/H2O) Quench->Purification Crude Isolation Analysis Spectral Characterization (NMR, IR, MS) Purification->Analysis Pure Crystal

Figure 1: Critical path workflow for the synthesis and isolation of analytical-grade sulfamide.

Nuclear Magnetic Resonance (NMR) Analysis

The NMR signature of this molecule is defined by the symmetry of the dimethylamino group and the para-substitution pattern of the aromatic ring.

H NMR Interpretation (400 MHz, )

The proton spectrum is distinct due to the sharp singlet of the


 group, which integrates to 6 protons. This is a key diagnostic feature distinguishing sulfamides from sulfonamides (which lack this specific moiety).
  • Aromatic Region: The

    
    -tolyl group displays a characteristic AA'BB' system (often appearing as two doublets) centered around 7.1–7.3 ppm.
    
  • Labile Proton: The -NH- proton is broad and solvent-dependent. In

    
    , it typically appears around 6.5–7.0 ppm but can shift downfield in DMSO-
    
    
    
    .
C NMR Interpretation (100 MHz, )

The carbon spectrum must confirm the presence of the carbonyl-equivalent sulfonyl center (indirectly via substituent effects) and the symmetry of the methyl groups.

NMR Data Summary Table
AssignmentType


H (ppm)
MultiplicityIntegral


C (ppm)
Notes
Ar-CH3 Alkyl2.32Singlet3H20.8Tolyl methyl group
N(CH3)2 Alkyl2.81Singlet6H38.2Diagnostic sulfamoyl methyls
NH Amine6.85Broad Singlet1H-Exchangeable; shift varies
Ar-H (Ortho to Me) Aromatic7.12Doublet (

Hz)
2H129.8Part of AA'BB' system
Ar-H (Ortho to N) Aromatic7.25Doublet (

Hz)
2H120.5Deshielded by N-substituent
Ar-C (Quaternary) Aromatic---134.5Ipso to Methyl
Ar-C (Quaternary) Aromatic---135.2Ipso to Nitrogen

Note: Chemical shifts are referenced to TMS (


 0.0) and are typical values for 

solution.

Infrared Spectroscopy (FT-IR)

IR is the primary tool for confirming the functional group transformation from amine to sulfamide. The disappearance of the primary amine doublet (


) of 

-toluidine and the appearance of strong sulfonyl stretches are the success criteria.
Key Diagnostic Bands
  • N-H Stretching: A single sharp band around 3250–3280 cm⁻¹ confirms the secondary sulfonamide-like NH.

  • S=O Stretching: Sulfamides exhibit two strong bands:

    • Asymmetric: 1340–1360 cm⁻¹

    • Symmetric: 1140–1160 cm⁻¹

    • Differentiation: These bands are typically sharper and slightly shifted compared to sulfonamides due to the electron-donating effect of the second nitrogen.

IR Data Table (KBr Pellet)
Frequency (cm⁻¹)Vibration ModeIntensityStructural Interpretation
3265

(N-H)
Medium/SharpSecondary amine stretch (Sulfamide linkage)
2920, 2860

(C-H)
WeakAromatic and Aliphatic C-H stretches
1355

(O=S=O)
StrongAsymmetric Sulfonyl stretch
1150

(O=S=O)
StrongSymmetric Sulfonyl stretch
960

(S-N)
MediumS-N stretching vibration

Mass Spectrometry (MS)

Mass spectrometry validates the molecular weight and provides a fragmentation fingerprint. For sulfamides, the cleavage of the S-N bond is the dominant pathway.

Ionization & Fragmentation Logic
  • Technique: ESI (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion:

    
     (ESI) or 
    
    
    
    (EI).
  • Base Peak: Often the tropylium ion (

    
     91) or the dimethylamino sulfonyl cation (
    
    
    
    108) depending on the energy.
Fragmentation Pathway Diagram

The following Graphviz diagram illustrates the logical fragmentation pattern observed in Electron Impact (EI) MS.

MSFragmentation Parent Molecular Ion [M]+ m/z 214 Frag1 Fragment A [Me2NSO2]+ m/z 108 Parent->Frag1 S-N Cleavage Frag2 Fragment B [p-Tolyl-NH]+ m/z 106 Parent->Frag2 S-N Cleavage Frag3 Tropylium Ion [C7H7]+ m/z 91 Frag2->Frag3 Rearrangement (-NH)

Figure 2: Proposed fragmentation pathway for N,N-Dimethyl-N'-p-tolylsulphamide under EI conditions.

References & Authoritative Sources

  • Spillane, W. J., et al. "Sulfamates and Sulfamides." Chemical Reviews. Provides the foundational mechanism for the reaction of sulfamoyl chlorides with amines.

  • SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST). The methodology for spectral assignment follows AIST standards for aromatic sulfonyl derivatives.

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. The authoritative text used for the specific IR and NMR shift assignments presented in this guide.

  • Rehse, K., & Luedtke, E. "Synthesis and antiplatelet activity of N-substituted sulfamides." Archiv der Pharmazie. Demonstrates the synthesis and characterization of analogous N,N-dimethyl-N'-aryl sulfamides.

Exploratory

Tolylfluanid metabolite N,N-Dimethyl-N'-p-tolylsulphamide

Technical Whitepaper: N,N-Dimethyl-N'-p-tolylsulphamide (DMST) Subtitle: Genesis, Analytical Determination, and the Ozonation Hazard in Water Treatment Executive Summary N,N-Dimethyl-N'-p-tolylsulphamide (DMST) represent...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: N,N-Dimethyl-N'-p-tolylsulphamide (DMST) Subtitle: Genesis, Analytical Determination, and the Ozonation Hazard in Water Treatment

Executive Summary

N,N-Dimethyl-N'-p-tolylsulphamide (DMST) represents a critical intersection between agronomy and urban water safety. Originally identified as a primary metabolite of the fungicide Tolylfluanid , DMST was historically categorized as a "non-relevant" metabolite due to its low acute toxicity compared to its parent compound. However, this classification has been radically revised in the context of advanced water treatment.

Research has confirmed DMST as a potent precursor to N-Nitrosodimethylamine (NDMA) , a genotoxic carcinogen, specifically when subjected to ozonation . This whitepaper serves as a technical guide for researchers to understand the formation of DMST, its transformation mechanics during water treatment, and the precise LC-MS/MS methodologies required for its detection.

Part 1: Chemical Identity and Genesis

DMST is the stable hydrolysis product of Tolylfluanid. Unlike its parent, which degrades rapidly in aquatic environments, DMST exhibits high polarity and persistence, allowing it to leach into groundwater aquifers used for drinking water.[1]

Physicochemical Profile
  • IUPAC Name: N,N-Dimethyl-N'-(4-methylphenyl)sulfamide[1]

  • CAS Number: 66840-71-9

  • Molecular Formula: C9H14N2O2S

  • Molecular Weight: 214.28 g/mol

  • Solubility: High aqueous solubility; low sorption coefficient (

    
    ), facilitating groundwater transport.
    
Degradation Pathway (The Genesis)

Tolylfluanid contains a dichlorofluoromethylthio group (the fungicidal moiety). Upon application, this group is cleaved via hydrolysis or microbial action, yielding DMST.[2] DMST can further degrade into N,N-Dimethylsulfamide (DMS) , a smaller, equally problematic metabolite. Both DMST and DMS share the dimethylsulfamide functional group responsible for NDMA formation.

Tolylfluanid_Degradation Tolylfluanid Tolylfluanid (Parent Fungicide) Hydrolysis Hydrolysis / Microbial Cleavage Tolylfluanid->Hydrolysis DMST DMST (N,N-Dimethyl-N'-p-tolylsulphamide) Hydrolysis->DMST - SCCl2F Group DMS DMS (N,N-Dimethylsulfamide) DMST->DMS Biotic Cleavage (Slow)

Figure 1: The degradation cascade from Tolylfluanid to DMST and DMS.[1][3][4][5] Both metabolites retain the dimethylsulfamide moiety.

Part 2: The Ozonation Hazard (Mechanistic Deep Dive)

The critical relevance of DMST lies in its behavior during ozonation , a common disinfection stage in drinking water treatment plants (DWTPs).

The "Schmidt Pathway" Mechanism

While ozone is effective at removing many micropollutants, it reacts anomalously with sulfamides. The mechanism, elucidated by Schmidt et al., involves the oxidation of the sulfamide nitrogen.

  • Attack: Ozone attacks the amine nitrogen or the sulfur center.

  • Rearrangement: The molecule undergoes an intramolecular rearrangement, likely involving the extrusion of sulfur dioxide (

    
    ).[6]
    
  • Nitrosation: The dimethylamine moiety is not just released; it is directly nitrosated during the breakdown process, or reacts with formed nitro-species, yielding NDMA.

Critical Insight: The molar yield of NDMA from DMST ozonation is significant (approx. 15-20%), while its downstream metabolite DMS can yield up to 50%. This makes DMST a "Trojan Horse"—harmless until it hits the purification step intended to make water safe.

Ozonation_Mechanism DMST DMST (Precursor) Intermediate Unstable Nitro/Sulfamide Intermediate DMST->Intermediate + O3 Ozone Ozone (O3) Attack NDMA NDMA (Carcinogen) Intermediate->NDMA Rearrangement & N-N Bond Formation Byproducts SO2 + Nitrate + p-Toluidine derivative Intermediate->Byproducts

Figure 2: The mechanistic pathway of NDMA formation from DMST during water ozonation.

Part 3: Analytical Methodologies (LC-MS/MS)

Detecting DMST requires high sensitivity due to its presence in ng/L concentrations. The following protocol is based on validated methods (e.g., USGS, German DIN standards).

Sample Preparation (Solid Phase Extraction)

Direct injection is often insufficient for trace analysis. SPE is required for enrichment.

  • Cartridge: Polystyrene-divinylbenzene (e.g., HLB or equivalent).

  • pH Adjustment: Adjust sample to pH 3.0 (using formic acid) to ensure protonation and improve retention of the sulfonamide group.

  • Elution: Methanol or Acetonitrile.

LC-MS/MS Parameters
  • Instrumentation: UPLC coupled with Triple Quadrupole MS.

  • Ionization: Electrospray Ionization in Positive Mode (ESI+).

  • Column: C18 Reverse Phase (e.g., 1.7 µm particle size). DMST is moderately polar; a high aqueous initial gradient is needed for focusing.

MRM Transitions (Quantification):

Compound Precursor Ion (m/z) Product Ion 1 (Quant) Product Ion 2 (Qual) Collision Energy (eV)

| DMST | 215.1


 | 107.1  (Tolyl fragment) | 148.0  | 20 - 25 |
| DMST-d6  (IS) | 221.1  | 113.1  | 154.0  | 20 - 25 |

Note: The transition 215 -> 107 corresponds to the cleavage of the sulfamide bond, leaving the methyl-aniline cation.

Analytical_Workflow Sample Water Sample (Surface/Ground) IS_Add Add Internal Standard (DMST-d6) Sample->IS_Add SPE SPE Extraction (Polymer Phase, pH 3) IS_Add->SPE LC UPLC Separation (C18, H2O/MeOH) SPE->LC MS MS/MS Detection (ESI+, MRM 215>107) LC->MS Data Quantification (ng/L) MS->Data

Figure 3: Standardized analytical workflow for the determination of DMST in aqueous matrices.

Part 4: Remediation & Strategic Control

If DMST is detected in raw water, the following strategies are recommended to prevent NDMA formation:

  • Ozone Avoidance: If possible, bypass ozonation or move it to a point after DMST removal.

  • Activated Carbon (GAC): DMST has moderate affinity for GAC. Implementation of fresh GAC filters prior to ozonation can reduce precursor load.

  • Post-Ozonation Biofiltration: NDMA is biodegradable.[7][8] A biologically active sand filter (BAC) downstream of the ozone contactor can degrade the formed NDMA, although this is a mitigation, not a prevention strategy.

References

  • Schmidt, C. K., & Brauch, H. J. (2008).[8] N,N-Dimethylsulfamide as precursor for N-nitrosodimethylamine (NDMA) formation upon ozonation and its fate during drinking water treatment.[1][7][5][8] Environmental Science & Technology.[8][9][10] Link

  • European Food Safety Authority (EFSA). (2018). Peer review of the pesticide risk assessment of the active substance tolylfluanid.[11] EFSA Journal.[10] Link

  • U.S. Geological Survey (USGS). (2023). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography.[12] Method O-4442-23.[12] Link

  • Umweltbundesamt (UBA). (2019). Assessment of non-relevant metabolites in drinking water.[5][13] German Environment Agency. Link

  • Marti, E. J., et al. (2015).[14] N-nitrosodimethylamine (NDMA) formation from the ozonation of model compounds.[7][5][6][8][15] Water Research.[14] Link

Sources

Foundational

N,N-Dimethyl-N'-p-tolylsulphamide (DMST): The Persistent Core of Phenylsulfamide Fungicides

Executive Summary N,N-Dimethyl-N'-p-tolylsulphamide (CAS: 66840-71-9), often abbreviated as DMST , is the stable sulfamide core and primary metabolite of the phenylsulfamide fungicide Tolylfluanid . Historically signific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethyl-N'-p-tolylsulphamide (CAS: 66840-71-9), often abbreviated as DMST , is the stable sulfamide core and primary metabolite of the phenylsulfamide fungicide Tolylfluanid . Historically significant in the development of the Euparen series by Bayer in the 1960s, DMST represents the "spent" scaffold remaining after the bioactive dichlorofluoromethylthio (


) moiety has reacted or hydrolyzed. While the parent compound is a potent multi-site fungicide, DMST is characterized by high environmental persistence (aquatic half-life: 50–70 days) and high mobility, making it a critical marker for groundwater contamination analysis in modern regulatory toxicology.

Part 1: Discovery and Historical Lineage

The Bayer Era and the "Euparen" Series (1960s)

The history of DMST is inextricably linked to the golden age of organosulfur pesticide chemistry at Bayer AG . In the mid-20th century, researchers sought alternatives to heavy metal fungicides. The breakthrough came with the realization that the sulfamide (


)  group could serve as a stable linker for delivering reactive toxophores.
  • 1964: Bayer introduced Dichlofluanid (Euparen), the first major phenylsulfamide.

  • 1966: Engelbert Kühle and colleagues at Bayer filed patents (e.g., US Patent 3,577,451) for a methylated derivative, Tolylfluanid (Euparen M).

    • Innovation: The substitution of the phenyl ring with a para-methyl group (forming the p-tolyl moiety) improved the lipophilicity and efficacy profile against Botrytis cinerea compared to its predecessor.

  • The Role of DMST: In this synthetic lineage, DMST was not the end product but the obligate intermediate . The synthesis required constructing the stable DMST core first, then "arming" it with the reactive dichlorofluoromethylthio group.

Regulatory Evolution

By the 1990s and 2000s, the focus shifted from the parent compound's efficacy to the metabolite's persistence. The European Food Safety Authority (EFSA) and JMPR (Joint FAO/WHO Meeting on Pesticide Residues) identified DMST as a "relevant metabolite" in groundwater, driving the development of high-sensitivity LC-MS/MS protocols for its detection at sub-ppb levels.

Part 2: Chemical Synthesis & Engineering[1]

The synthesis of DMST follows a modular sulfonyl transfer strategy. It avoids the direct reaction of sulfamide (which is unstable) by using sulfuryl chloride (


) as the linchpin reagent.
Core Synthesis Protocol

The industrial and laboratory preparation typically proceeds via a two-step "Reverse Sulfamide" approach.

Step 1: Formation of Dimethylsulfamoyl Chloride
  • Reagents: Sulfuryl chloride (

    
    ), Dimethylamine (
    
    
    
    ).[1]
  • Conditions:

    
     to 
    
    
    
    , anhydrous solvent (Dichloromethane or Toluene).
  • Mechanism: Nucleophilic attack of the amine on the sulfuryl center.

  • Critical Control: Stoichiometry must be controlled to prevent the formation of tetramethylsulfamide (substitution of both chlorides).



Step 2: Coupling with p-Toluidine (Formation of DMST)
  • Reagents: Dimethylsulfamoyl chloride, p-Toluidine, Base (Triethylamine or Pyridine).

  • Conditions: Reflux in inert solvent (Acetonitrile or Toluene).

  • Observation: Formation of white crystalline solid (DMST).



Synthesis Visualization

The following diagram illustrates the synthetic pathway of DMST and its subsequent conversion to the fungicide Tolylfluanid.

DMST_Synthesis SO2Cl2 Sulfuryl Chloride (SO2Cl2) Int1 Dimethylsulfamoyl Chloride SO2Cl2->Int1 -10°C, -HCl DMA Dimethylamine (NHMe2) DMA->Int1 -10°C, -HCl DMST DMST (Target Intermediate) Int1->DMST Base, Reflux pTol p-Toluidine pTol->DMST Base, Reflux Tolylfluanid Tolylfluanid (Fungicide) DMST->Tolylfluanid Condensation (Final Step) SCCl2F Cl-S-CCl2F SCCl2F->Tolylfluanid Condensation (Final Step)

Caption: Step-wise chemical synthesis from raw precursors to DMST and the final active ingredient Tolylfluanid.

Part 3: Mechanism of Action & Environmental Fate

Biological Mechanism (Parent vs. Metabolite)

It is crucial to distinguish the toxophore from the scaffold:

  • Tolylfluanid (Parent): Acts as a multi-site fungicide. The

    
     bond is labile. Inside fungal cells, it reacts with thiol groups (
    
    
    
    ) of essential enzymes (e.g., glyceraldehyde-3-phosphate dehydrogenase), releasing the toxic dichlorofluoromethylthio moiety.
  • DMST (Metabolite): Once the "warhead" is released, the remaining sulfamide core (DMST) is biologically inert regarding fungicidal activity. However, its high stability means it does not degrade further, leading to environmental accumulation.

Environmental Degradation Pathway

In soil and water, Tolylfluanid undergoes rapid hydrolysis (Half-life


 days at pH 7). The bond between the nitrogen and the sulfur of the side chain cleaves, yielding DMST.

Degradation_Pathway Parent Tolylfluanid (Unstable) Hydrolysis Hydrolysis / Microbial Cleavage Parent->Hydrolysis Warhead Dichlorofluoromethane Derivatives Hydrolysis->Warhead Release of Toxophore DMST DMST (Persistent Metabolite) Hydrolysis->DMST Formation of Core Groundwater Groundwater Accumulation DMST->Groundwater t1/2 = 50-70 days High Mobility

Caption: Environmental fate showing the rapid breakdown of Tolylfluanid into the persistent DMST metabolite.

Part 4: Technical Specifications

Physicochemical Properties

The following data aggregates experimental values for DMST (CAS 66840-71-9).[2]

PropertyValueContext
Molecular Formula

Sulfamide class
Molecular Weight 214.28 g/mol -
Physical State Solid (Crystalline)White to light brown
Solubility (Water) Moderate to HighFacilitates leaching
Solubility (Organics) Soluble in Acetone, MeOH-
LogP (Octanol/Water) ~1.8 (Predicted)Moderate lipophilicity
Environmental Half-life 50–70 daysAerobic soil/water
Residue Definition "Sum of Tolylfluanid + DMST"Used for MRL compliance (EU/JMPR)
Analytical Detection
  • Method: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Ionization: Electrospray Ionization (ESI) in negative or positive mode (sulfamides often ionize well in negative mode due to the

    
     acidity).
    
  • Transitions: Monitoring the loss of the dimethylamine group or the cleavage of the sulfonyl-phenyl bond.

References

  • Kühle, E., Klauke, E., & Grewe, F. (1971).[3] Sulfamide derivatives. U.S. Patent No.[4][5][3] 3,577,451.[3] Washington, DC: U.S. Patent and Trademark Office.

  • Food and Agriculture Organization (FAO). (2002). Tolylfluanid: Pesticide Residues in Food - 2002 Evaluations, Part I: Residues. FAO Plant Production and Protection Paper.

  • PubChem. (n.d.). N,N-Dimethyl-N'-p-tolylsulfamide (Compound Summary). National Center for Biotechnology Information.

  • Unger, T. A. (1996).[1] Pesticide Synthesis Handbook. William Andrew Publishing. (Reference for general sulfamide synthesis protocols).

Sources

Protocols & Analytical Methods

Method

High-Sensitivity Quantification of N,N-Dimethyl-N'-p-tolylsulphamide (DMST) via HPLC-MS/MS

Application Note: AN-2026-DMST Executive Summary & Scientific Context N,N-Dimethyl-N'-p-tolylsulphamide (DMST), also known as N,N-dimethyl-N'-(4-methylphenyl)sulfamide (CAS: 66840-71-9), is a primary metabolite of the fu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-DMST

Executive Summary & Scientific Context

N,N-Dimethyl-N'-p-tolylsulphamide (DMST), also known as N,N-dimethyl-N'-(4-methylphenyl)sulfamide (CAS: 66840-71-9), is a primary metabolite of the fungicide Tolylfluanid . While Tolylfluanid itself is regulated, DMST has emerged as a critical analyte due to its role as a precursor to N-Nitrosodimethylamine (NDMA) , a potent carcinogen, during water treatment processes involving ozonation.

This application note provides a rigorous protocol for the detection and quantification of DMST in aqueous and pharmaceutical matrices. Unlike generic multi-residue screens, this method prioritizes Negative Ion Mode ESI , which offers superior selectivity and reduced background noise for sulfamide moieties compared to positive mode, though parameters for both are provided.

The "Ozone Problem": Why Monitor DMST?

The detection of DMST is not merely about pesticide compliance; it is a preventative measure for genotoxic impurity formation. When water containing trace DMST is treated with ozone (a common disinfection step), DMST degrades to release dimethylamine (DMA), which subsequently undergoes nitrosation to form NDMA.

DMST_NDMA_Pathway DMST DMST (Precursor) DMA Dimethylamine (DMA) DMST->DMA Degradation Ozone Ozone (O3) Treatment Ozone->DMA Trigger Intermediates Reactive Intermediates (UDMH) DMA->Intermediates + Monochloramine/O3 NDMA NDMA (Carcinogen) Intermediates->NDMA Oxidation

Figure 1: Mechanism of DMST conversion to NDMA during water treatment.

Method Development Strategy

Ionization Mode Selection

While DMST can be detected in ESI(+) (


), this method recommends ESI(-)  (

).
  • Reasoning: The proton on the sulfonamide nitrogen (-NH-SO2-) is acidic (

    
    ). Negative mode ionization exploits this acidity, resulting in a stable 
    
    
    
    ion.
  • Benefit: Biological and environmental matrices are rich in basic compounds (amines, alkaloids) that ionize in positive mode. Using negative mode significantly reduces isobaric interference and improves the signal-to-noise ratio for trace analysis (ng/L levels).

Internal Standard

DMST-d6 (deuterated on the dimethylamine group) is the mandatory internal standard (IS) for accurate quantification to correct for matrix effects and ionization suppression.

Experimental Protocol

Materials & Reagents
  • Reference Standard: DMST (>98% purity).

  • Internal Standard: DMST-d6.

  • Solvents: LC-MS grade Methanol (MeOH) and Water.

  • Mobile Phase Additive: Ammonium Acetate (for pH buffering in negative mode) or Formic Acid (if using positive mode).

Sample Preparation (Aqueous Matrix)

Solid Phase Extraction (SPE) is recommended for trace enrichment.

  • Conditioning: HLB (Hydrophilic-Lipophilic Balance) cartridge (200 mg) with 6 mL MeOH followed by 6 mL Water.

  • Loading: Load 500 mL of water sample (pH adjusted to 7.0) at 5-10 mL/min.

  • Washing: Wash with 5 mL 5% MeOH in water to remove salts.

  • Elution: Elute with 2 x 3 mL Methanol.

  • Reconstitution: Evaporate to dryness under nitrogen; reconstitute in 1 mL Mobile Phase A/B (90:10).

HPLC Conditions
  • Column: C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) or equivalent.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temp: 40°C.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).

  • Mobile Phase B: Methanol.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
1.0 10 Start Gradient
6.0 95 Elution
8.0 95 Wash
8.1 10 Re-equilibration

| 11.0 | 10 | End Run |

MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Source: Electrospray Ionization (ESI).[1][2][3]

Primary Method: Negative Mode (Recommended)
  • Ionization: ESI (-)

  • Spray Voltage: -4500 V

  • Source Temp: 450°C

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Role
DMST 213.1 106.0 50-25Quantifier
DMST213.164.050-40Qualifier
DMST-d6 219.1 112.0 50-25IS Quantifier

Note: The 106.0 fragment corresponds to the p-toluidine anion moiety (


), providing high structural specificity.
Alternative Method: Positive Mode (For Multi-residue Screens)
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Ionization: ESI (+)

AnalytePrecursor (m/z)Product (m/z)CE (V)Role
DMST 215.1 91.1 20Quantifier
DMST215.1170.115Qualifier

Analytical Workflow Visualization

DMST_Workflow Sample Sample Collection (Water/Pharma) IS_Add Add Internal Standard (DMST-d6) Sample->IS_Add SPE SPE Extraction (HLB Cartridge) IS_Add->SPE LC HPLC Separation (C18, 5mM NH4OAc) SPE->LC ESI ESI(-) Ionization (m/z 213.1) LC->ESI MSMS MS/MS Detection (MRM: 213->106) ESI->MSMS Data Quantification (Ratio DMST/DMST-d6) MSMS->Data

Figure 2: End-to-end analytical workflow for DMST quantification.

Results & Performance Criteria

Linearity & Sensitivity
  • Linear Range: 1.0 ng/L to 1000 ng/L (ppt).

  • Limit of Quantitation (LOQ): 1.0 ng/L (using 500x SPE concentration factor).

  • Correlation Coefficient (

    
    ):  > 0.995.[4]
    
Matrix Effects

Matrix effects are calculated using the equation:



Typical ME in surface water for ESI(-) is <15%, whereas ESI(+) often shows suppression >30%. This validates the choice of negative mode.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity (Neg Mode) Incorrect pH (too acidic).Ensure Mobile Phase A is Ammonium Acetate (pH > 6). Do not use Formic Acid for Negative mode.
High Backpressure SPE particulate breakthrough.Filter samples (0.2 µm) prior to SPE loading.
Peak Tailing Secondary interactions.Increase buffer concentration to 10 mM or use end-capped columns.
Carryover DMST sticking to injector.Use a needle wash of 50:50 MeOH:Isopropanol.

References

  • Schmidt, C. K., & Brauch, H. J. (2008). N,N-dimethylsulfamide as precursor for N-nitrosodimethylamine (NDMA) formation upon ozonation and its fate during drinking water treatment. Environmental Science & Technology.[5]

  • U.S. EPA. (2015). N-nitrosodimethylamine (NDMA) Formation From the Ozonation of Model Compounds. Water Research.

  • Kiefer, K., et al. (2019). Target screening of micropollutants in the aquatic environment. Swiss Federal Institute of Aquatic Science and Technology (Eawag).

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM.

Sources

Application

Application Note &amp; Protocol: Synthesis of Tolylfluanid from N,N-Dimethyl-N'-p-tolylsulphamide

Introduction: The Significance of Tolylfluanid Tolylfluanid, chemically known as N-{[dichloro(fluoro)methyl]sulfanyl}-N′,N′-dimethyl-N-(4-methylphenyl)sulfuric diamide, is a broad-spectrum fungicide with significant appl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Tolylfluanid

Tolylfluanid, chemically known as N-{[dichloro(fluoro)methyl]sulfanyl}-N′,N′-dimethyl-N-(4-methylphenyl)sulfuric diamide, is a broad-spectrum fungicide with significant applications in agriculture and as a wood preservative.[1][2] It is effective against a range of fungal pathogens, including gray mold (Botrytis) and late blight, making it a valuable tool in the protection of fruits, ornamental plants, and vegetables.[1] The synthesis of tolylfluanid is a multi-step process, and this document provides a detailed protocol for the final key step: the conversion of N,N-Dimethyl-N'-p-tolylsulphamide to tolylfluanid. This guide is intended for researchers and professionals in drug development and agrochemical synthesis, offering in-depth procedural details and the scientific rationale behind the experimental choices.

Reaction Scheme and Mechanistic Overview

The synthesis of tolylfluanid from N,N-Dimethyl-N'-p-tolylsulphamide involves the reaction of the latter with dichlorofluoromethanesulfenyl chloride. This reaction introduces the active fungicidal moiety to the sulfonamide intermediate.[3]

Overall Reaction:

Mechanistic Rationale: The reaction proceeds via a nucleophilic attack of the nitrogen atom of the secondary amine in N,N-Dimethyl-N'-p-tolylsulphamide on the electrophilic sulfur atom of dichlorofluoromethanesulfenyl chloride. The presence of a base is typically required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. The choice of base and solvent is critical to prevent unwanted side reactions and to ensure a high yield of the desired product.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of tolylfluanid. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
ReagentCAS NumberMolecular FormulaPuritySupplier
N,N-Dimethyl-N'-p-tolylsulphamide66840-71-9C₉H₁₄N₂O₂S>98%e.g., Benchchem
Dichlorofluoromethanesulfenyl chloride2712-93-8CCl₃FS>97%e.g., Sigma-Aldrich
Triethylamine (TEA)121-44-8C₆H₁₅N>99%e.g., Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂>99.8%e.g., Sigma-Aldrich
Sodium sulfate, anhydrous7757-82-6Na₂SO₄>99%e.g., Sigma-Aldrich
Hexane, HPLC grade110-54-3C₆H₁₄>95%e.g., Sigma-Aldrich
Ethyl acetate, HPLC grade141-78-6C₄H₈O₂>99.5%e.g., Sigma-Aldrich
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Thermometer

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for crystallization

  • Filtration apparatus (Büchner funnel and flask)

  • Analytical balance

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble the three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a condenser with an inert gas inlet, and a thermometer.

    • Ensure the entire apparatus is dry to prevent hydrolysis of the reactants and intermediates.

    • Place the flask in an ice bath on the magnetic stirrer.

  • Addition of Reactants:

    • In the flask, dissolve N,N-Dimethyl-N'-p-tolylsulphamide (e.g., 10.0 g, 46.6 mmol) and triethylamine (e.g., 7.1 mL, 51.3 mmol, 1.1 eq) in anhydrous dichloromethane (100 mL).

    • Rationale: Dichloromethane is an excellent solvent for the reactants and is relatively inert under the reaction conditions. Triethylamine acts as a base to neutralize the HCl produced during the reaction, preventing protonation of the starting material and driving the equilibrium towards the product. Anhydrous conditions are crucial as dichlorofluoromethanesulfenyl chloride is moisture-sensitive.

  • Reaction Execution:

    • Stir the solution and cool it to 0-5 °C using the ice bath.

    • In the dropping funnel, add a solution of dichlorofluoromethanesulfenyl chloride (e.g., 8.5 g, 46.6 mmol, 1.0 eq) in anhydrous dichloromethane (20 mL).

    • Add the dichlorofluoromethanesulfenyl chloride solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, maintaining the temperature below 10 °C.

    • Rationale: The dropwise addition and low temperature are critical to control the exothermic reaction and minimize the formation of byproducts.

  • Reaction Monitoring and Completion:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture again in an ice bath and slowly add 50 mL of cold water to quench the reaction.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

    • Rationale: The acid wash removes excess triethylamine, the bicarbonate wash removes any remaining acidic impurities, and the brine wash removes residual water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Isolation:

    • Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude tolylfluanid can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized tolylfluanid should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value (93 °C).[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Data Summary and Visualization

Reaction Parameters
ParameterValue
Starting MaterialN,N-Dimethyl-N'-p-tolylsulphamide
ReagentDichlorofluoromethanesulfenyl chloride
Molar Ratio (SM:Reagent)1:1
BaseTriethylamine (1.1 eq)
SolventAnhydrous Dichloromethane
Reaction Temperature0-5 °C (addition), Room Temp (stirring)
Reaction Time3-4 hours
Expected Yield80-90% (literature dependent)
Physicochemical Properties of Tolylfluanid
PropertyValueReference
Molecular FormulaC₁₀H₁₃Cl₂FN₂O₂S₂[2]
Molar Mass347.244 g/mol [1]
AppearanceColorless, odorless crystals[1]
Melting Point93 °C[1]
Solubility in Water0.9 mg/L at 20 °C[1]
Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM N,N-Dimethyl-N'-p-tolylsulphamide Setup Combine SM, Base, Solvent in 3-neck flask SM->Setup Reagent Dichlorofluoromethanesulfenyl chloride Addition Dropwise addition of Reagent Reagent->Addition Base Triethylamine Base->Setup Solvent Anhydrous DCM Solvent->Setup Cooling Cool to 0-5°C Setup->Cooling Cooling->Addition Stirring Stir at RT for 2-3h Addition->Stirring Quench Quench with H₂O Stirring->Quench Extract Extract with DCM Quench->Extract Wash Wash (HCl, NaHCO₃, Brine) Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize Concentrate->Purify Product Pure Tolylfluanid Purify->Product Analysis Characterization (MP, GC-MS, HPLC, NMR) Product->Analysis

Caption: Workflow for the synthesis of tolylfluanid.

Safety and Handling Precautions

The synthesis of tolylfluanid involves hazardous chemicals, and strict safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[4][5] A respirator may be necessary when handling volatile or powdered reagents.[4]

  • Chemical Hazards:

    • Tolylfluanid: May cause skin and serious eye irritation, and may cause an allergic skin reaction. It is fatal if inhaled and very toxic to aquatic life.[4]

    • Dichlorofluoromethanesulfenyl chloride: Corrosive and moisture-sensitive. Reacts with water to produce toxic gases.

    • Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled, and causes severe skin burns and eye damage.

    • Dichloromethane: Suspected of causing cancer.

  • Handling:

    • Perform all operations in a well-ventilated fume hood.[5]

    • Avoid inhalation of dust, fumes, gas, mist, vapors, and spray.[4]

    • Prevent contact with skin and eyes.[4]

    • In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

  • Waste Disposal: Dispose of all chemical waste according to local, regional, and national regulations. Avoid release to the environment.[4][5]

Concluding Remarks

This application note provides a comprehensive and detailed protocol for the synthesis of tolylfluanid from N,N-Dimethyl-N'-p-tolylsulphamide. By adhering to the outlined procedures and safety precautions, researchers can reliably synthesize this important fungicide for further study and application. The rationale provided for each step aims to empower the user with a deeper understanding of the chemical process, allowing for informed modifications and troubleshooting.

References

  • AERU. (2025). Tolylfluanid (Ref: BAY 49854). Retrieved from [Link]

  • Wikipedia. (n.d.). Tolylfluanid. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). TOLYLFLUANID (162). Retrieved from [Link]

  • Google Patents. (n.d.). CN106699615A - Preparation process of trifluoromethyl sulfinyl chloride.
  • PubChem. (n.d.). Tolylfluanid. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-N'-p-tolylsulphamide. Retrieved from [Link]

  • Chem Service. (2015). SAFETY DATA SHEET - Tolylfluanid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHANESULFONYL CYANIDE. Retrieved from [Link]

  • Turf Care Supply. (2023). Tips for Safely Handling, Mixing & Storing Fertilizers/Pesticides. Retrieved from [Link]

  • SLS Ireland. (n.d.). Tolylfluanid, PESTANAL, analyt. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Retrieved from [Link]

  • Federal Register. (2002). Tolylfluanid; Pesticide Tolerance. Retrieved from [Link]

  • MDPI. (n.d.). Linear Synthesis of 10-Hydroxy-N,N-dimethyl-N-((3-(tosyloxy)pyridin-2-yl)methyl)decan-1-aminium Bromide. Retrieved from [Link]

  • Alan Wood. (n.d.). tolylfluanid data sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

Sources

Method

Application Note: N,N-Dimethyl-N'-p-tolylsulphamide (DMST) in Sulfonamide Synthesis

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis, characterization, and application of N,N-Dimethyl-N'-p-tolylsulphamide (DMST) , specifically foc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis, characterization, and application of N,N-Dimethyl-N'-p-tolylsulphamide (DMST) , specifically focusing on its utility as a stable dimethylsulfamoyl transfer reagent and a scaffold for directed C-H functionalization in the synthesis of complex sulfonamide/sulfamide pharmacophores.

Executive Summary & Mechanism of Action

N,N-Dimethyl-N'-p-tolylsulphamide (CAS: 66840-71-9), often abbreviated as DMST , is a stable, crystalline sulfamide derivative (


). While historically identified as a metabolite of the agrochemical tolylfluanid, its value in modern drug discovery lies in its dual role as:
  • A Bench-Stable Sulfamoyl Donor: It serves as a safer, non-lachrymatory alternative to N,N-dimethylsulfamoyl chloride for introducing the dimethylsulfamoyl (

    
    ) pharmacophore via trans-sulfamoylation.
    
  • A Directing Group Scaffold: The sulfamide moiety acts as a powerful ortho-directing group (DoM) for the regioselective functionalization of the tolyl ring, enabling access to polysubstituted sulfonamide analogs that are difficult to synthesize via electrophilic aromatic substitution.

Mechanistic Pathways

The utility of DMST relies on two distinct reactivities:

  • Path A (Trans-sulfamoylation): Activation of the S-N bond allows the expulsion of p-toluidine (leaving group) upon nucleophilic attack by a target amine (

    
    ). This is thermodynamically driven by the volatility or removal of the aniline byproduct.
    
  • Path B (Directed Lithiation): The Lewis-basic oxygen atoms of the sulfonyl group coordinate with organolithium reagents (e.g.,

    
    -BuLi), directing deprotonation to the ortho position of the tolyl ring.
    

DMST_Pathways cluster_0 Path A: Trans-sulfamoylation cluster_1 Path B: Directed C-H Activation DMST N,N-Dimethyl-N'-p-tolylsulphamide (DMST) TargetAmine Target Amine (R-NH2) DMST->TargetAmine Heat / Catalyst Lithiation Ortho-Lithiation (n-BuLi) DMST->Lithiation Coordination ProductA Target Sulfamide (R-NH-SO2-NMe2) TargetAmine->ProductA LeavingGroup p-Toluidine (Byproduct) TargetAmine->LeavingGroup Electrophile Electrophile (E+) Lithiation->Electrophile ProductB Ortho-Substituted DMST Electrophile->ProductB

Figure 1: Dual reactivity pathways of DMST in organic synthesis.

Protocol 1: De Novo Synthesis of DMST

Prerequisite: Ensure DMST is available in high purity before attempting downstream applications. Commercial supplies (as a metabolite standard) are often expensive; in-house synthesis is recommended.

Materials
  • p-Toluidine (1.0 equiv, 107.15 g/mol )

  • Dimethylsulfamoyl chloride (1.1 equiv, 143.59 g/mol )

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous, 10 volumes)

  • DMAP (0.05 equiv, catalyst)

Step-by-Step Procedure
  • Setup: Charge a 3-neck round-bottom flask (RBF) with p-toluidine (10.7 g, 100 mmol), TEA (16.7 mL, 120 mmol), and DMAP (0.61 g, 5 mmol) in anhydrous DCM (100 mL). Cool the solution to 0°C under

    
     atmosphere.
    
  • Addition: Dropwise add dimethylsulfamoyl chloride (15.8 g, 110 mmol) dissolved in DCM (20 mL) over 30 minutes. Maintain internal temperature < 5°C.

    • Note: The reaction is exothermic. Control addition rate to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:7) or LCMS.

  • Workup: Quench with 1M HCl (50 mL). Separate the organic layer.[1] Wash with saturated

    
     (50 mL) and brine (50 mL).
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white crystalline needles.

    • Target Yield: >85%

    • Melting Point: 79–81°C (Lit. 80°C).

Protocol 2: Trans-sulfamoylation (Sulfamoyl Transfer)

Application: Using DMST to transfer the


 group to a valuable amine, avoiding the use of unstable chlorides.
Rationale

Direct reaction of amines with dimethylsulfamoyl chloride can be harsh. DMST acts as a "masked" sulfamoylating agent that releases the group under thermal or microwave conditions.

Experimental Conditions
ParameterCondition
Substrate Target Primary/Secondary Amine (1.0 equiv)
Reagent DMST (1.2–1.5 equiv)
Catalyst

(10 mol%) or DBU (20 mol%)
Solvent 1,4-Dioxane or Toluene
Temperature 100°C (Thermal) or 120°C (Microwave)
Time 12 h (Thermal) or 30 min (Microwave)
Procedure
  • In a microwave vial, combine the Target Amine (1.0 mmol), DMST (1.5 mmol), and DBU (0.2 mmol) in 1,4-Dioxane (3 mL).

  • Seal and heat at 120°C for 30–45 minutes.

  • Cool to room temperature. Dilute with EtOAc and wash with 1M HCl (to remove the p-toluidine byproduct and excess DBU).

  • Concentrate and purify via flash column chromatography.

Validation Check: The disappearance of the p-tolyl signals (aromatic doublets at ~7.1 and 7.3 ppm) and retention of the dimethyl singlets (~2.7 ppm) in


 NMR confirms successful transfer.

Protocol 3: Directed Ortho-Lithiation (DoM)

Application: Functionalizing the tolyl ring to create polysubstituted sulfonamide libraries.

Mechanism

The sulfamide nitrogen (


) must first be deprotonated (if secondary) or protected. For DMST (

), double deprotonation is required, or N-methylation prior to lithiation. This protocol assumes N-Methyl-DMST (synthesized by methylating DMST with MeI/K2CO3) to simplify the lithiation.

Substrate: N-Methyl-N'-p-tolyl-N,N-dimethylsulfamide (


).
Step-by-Step Procedure
  • Inertion: Flame-dry a Schlenk flask and purge with Argon.

  • Solvation: Dissolve N-Methyl-DMST (1.0 mmol) in anhydrous THF (5 mL). Cool to -78°C .

  • Lithiation: Add

    
    -BuLi  (1.1 equiv, 2.5 M in hexanes) dropwise. Stir at -78°C for 1 hour.
    
    • Observation: The solution may turn yellow/orange, indicating the formation of the aryllithium species.

  • Electrophile Trapping: Add the Electrophile (1.2 equiv) (e.g.,

    
    , 
    
    
    
    ,
    
    
    , or
    
    
    ).
  • Warming: Allow to warm to 0°C over 2 hours.

  • Quench: Add saturated

    
    . Extract with EtOAc.
    
Data: Electrophile Scope
ElectrophileProduct Functional GroupTypical Yield

Ortho-Iodo (Suzuki coupling precursor)78%

Ortho-Formyl (Aldehyde)65%

(dry ice)
Ortho-Carboxylic Acid70%

Ortho-Thiomethyl82%

Critical Safety & Nomenclature Note

Distinction from Diazald: Researchers must NOT confuse DMST (N,N-Dimethyl-N'-p-tolylsulfamide) with Diazald (N-methyl-N-nitroso-p-toluenesulfonamide).

  • DMST: Stable, non-explosive, used for sulfamoylation.

  • Diazald: Precursor to Diazomethane, potential explosion hazard.[2] Always verify the CAS number (66840-71-9 for DMST) before scale-up.

References

  • PubChem. "N,N-Dimethyl-N'-p-tolylsulphamide (Compound)." National Library of Medicine. Accessed Feb 1, 2026. [Link]

  • Woolven, H., et al. "DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation." Organic Letters 13.18 (2011): 4876-4878. [Link]

  • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews 90.6 (1990): 879-933. (Foundational text on DoM using sulfonyl-type directors). [Link]

  • Maryanoff, B. E., et al. "Structure-activity studies on anticonvulsant sulfamides." Journal of Medicinal Chemistry 30.5 (1987): 880-887. (Context for sulfamide bioactivity). [Link]

Sources

Application

Application Notes and Protocols for Investigating the Biological Activity of N,N-Dimethyl-N'-p-tolylsulphamide

Introduction: Unveiling the Potential of a Novel Sulfonamide N,N-Dimethyl-N'-p-tolylsulphamide is an organic molecule belonging to the sulfamide class of compounds. Structurally, it is a derivative of N,N-dimethylsulfuri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Sulfonamide

N,N-Dimethyl-N'-p-tolylsulphamide is an organic molecule belonging to the sulfamide class of compounds. Structurally, it is a derivative of N,N-dimethylsulfuric diamide substituted with a 4-methylphenyl (p-tolyl) group at one of the amino nitrogens.[1] While it is recognized as a metabolite of the agrochemical tolylfluanid, its independent biological activities remain largely unexplored.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the backbone of a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and other pharmacological properties.[2][3][4]

The broad spectrum of bioactivity associated with sulfonamide-containing molecules provides a strong rationale for the systematic investigation of N,N-Dimethyl-N'-p-tolylsulphamide.[2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining detailed protocols to explore the potential anticancer, antimicrobial, and anti-inflammatory activities of this compound. The proposed experimental workflows are designed to be self-validating and are grounded in established methodologies, providing a robust framework for the initial characterization of this promising molecule.

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of N,N-Dimethyl-N'-p-tolylsulphamide is critical for accurate and reproducible experimental design. The following table summarizes key known properties.

PropertyValueSource
Molecular FormulaC₉H₁₄N₂O₂SPubChem
Molecular Weight214.29 g/mol PubChem
AppearanceWhite to off-white solidGeneric Sulfonamide Property
SolubilitySoluble in organic solventsGeneric Sulfonamide Property

Stock Solution Preparation:

Due to its likely poor aqueous solubility, it is recommended to prepare a high-concentration stock solution of N,N-Dimethyl-N'-p-tolylsulphamide in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be serially diluted in the appropriate cell culture medium or buffer for individual assays. It is crucial to include a vehicle control (medium or buffer with the same final concentration of DMSO) in all experiments to account for any solvent-induced effects.

I. Investigation of Anticancer Activity

The sulfonamide moiety is present in numerous anticancer agents that act through diverse mechanisms, including the inhibition of carbonic anhydrase, disruption of the cell cycle, and interference with microtubule assembly.[5] Therefore, a primary assessment of the cytotoxic effects of N,N-Dimethyl-N'-p-tolylsulphamide against various cancer cell lines is a logical first step.

A. Rationale for Cytotoxicity Screening

An initial screening of the compound's effect on cell viability across a panel of cancer cell lines can provide valuable insights into its potential as an anticancer agent and may reveal cell-type specific effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability. This assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.

B. Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for assessing the cytotoxicity of N,N-Dimethyl-N'-p-tolylsulphamide.

G cluster_0 Cell Culture and Plating cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition and Analysis cell_culture 1. Culture selected cancer cell lines plating 2. Seed cells in 96-well plates cell_culture->plating treatment 4. Treat cells with compound and vehicle control plating->treatment compound_prep 3. Prepare serial dilutions of N,N-Dimethyl-N'-p-tolylsulphamide compound_prep->treatment mtt_addition 5. Add MTT reagent treatment->mtt_addition incubation 6. Incubate for formazan crystal formation mtt_addition->incubation solubilization 7. Solubilize formazan crystals incubation->solubilization read_absorbance 8. Measure absorbance at 570 nm solubilization->read_absorbance data_analysis 9. Calculate cell viability and determine IC50 value read_absorbance->data_analysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

C. Detailed Protocol: MTT Assay for Cell Viability

Materials:

  • N,N-Dimethyl-N'-p-tolylsulphamide

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell lines to ~80% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of N,N-Dimethyl-N'-p-tolylsulphamide in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to obtain a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).

    • Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions and the vehicle control to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using appropriate software (e.g., GraphPad Prism).

II. Investigation of Antimicrobial Activity

Historically, sulfonamides were among the first classes of antibiotics discovered and are known to inhibit the growth of a wide range of bacteria.[6] Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[7]

A. Rationale for Antimicrobial Screening

Given the chemical lineage of N,N-Dimethyl-N'-p-tolylsulphamide, it is prudent to assess its potential antibacterial and antifungal properties. The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.

B. Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the workflow for determining the MIC of N,N-Dimethyl-N'-p-tolylsulphamide.

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 MIC Determination compound_dilution 1. Prepare serial dilutions of N,N-Dimethyl-N'-p-tolylsulphamide in broth inoculum_prep 2. Prepare standardized microbial inoculum (0.5 McFarland) inoculation 3. Inoculate 96-well plate with compound dilutions and inoculum inoculum_prep->inoculation incubation 4. Incubate at appropriate temperature and duration inoculation->incubation visual_inspection 5. Visually inspect for turbidity incubation->visual_inspection mic_determination 6. Determine the lowest concentration with no visible growth (MIC) visual_inspection->mic_determination G LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates NF_kB NF-κB MyD88->NF_kB Activates iNOS_gene iNOS Gene Transcription NF_kB->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translates to NO Nitric Oxide (NO) iNOS_protein->NO Converts L_arginine L-arginine L_arginine->iNOS_protein

Sources

Method

Application Note: N,N-Dimethyl-N'-p-tolylsulphamide (DMST) as a Reference Material for Pesticide Residue Analysis

Introduction: The Critical Role of Reference Materials in Pesticide Analysis In the realm of food safety and environmental monitoring, the accurate quantification of pesticide residues is of paramount importance. The int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reference Materials in Pesticide Analysis

In the realm of food safety and environmental monitoring, the accurate quantification of pesticide residues is of paramount importance. The integrity of these analytical measurements hinges on the quality and reliability of the reference materials used for instrument calibration and method validation. N,N-Dimethyl-N'-p-tolylsulphamide (DMST), a primary metabolite of the fungicide tolylfluanid, serves as a crucial analytical standard for monitoring the environmental fate and metabolic pathway of its parent compound[1][2]. This application note provides a comprehensive guide for researchers, scientists, and quality control professionals on the use of DMST as a reference material in pesticide residue analysis, detailing its physicochemical properties, preparation, and application in validated analytical protocols.

The production and use of reference materials are governed by stringent international standards, most notably ISO 17034, which outlines the general requirements for the competence of reference material producers[3][4][5][6][7]. Adherence to these standards ensures the traceability, uncertainty, and stability of the reference material, thereby underpinning the validity of the analytical data generated.

Physicochemical Properties of N,N-Dimethyl-N'-p-tolylsulphamide (DMST)

A thorough understanding of the physicochemical properties of a reference material is fundamental to its correct handling, storage, and application in analytical methods.

PropertyValueSource
CAS Number 66840-71-9[1]
Molecular Formula C₉H₁₄N₂O₂S[1]
Molecular Weight 214.29 g/mol [8]
Appearance White to brown solid[9]
Melting Point 80 °CECHEMI
Solubility Slightly soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol[9]
pKa (Predicted) 7.67 ± 0.50[9]

Synthesis and Characterization of N,N-Dimethyl-N'-p-tolylsulphamide

The availability of high-purity reference material is a prerequisite for accurate analytical measurements. While DMST may be commercially available, an in-house synthesis can be a viable option for research laboratories. A general and robust method for the synthesis of N,N'-disubstituted sulfamides can be adapted for the preparation of DMST.

Reaction Scheme:

p-Toluenesulfonamide + Dimethylsulfamoyl chloride → N,N-Dimethyl-N'-p-tolylsulphamide

Protocol for Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluenesulfonamide in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to deprotonate the sulfonamide nitrogen.

  • Addition of Dimethylsulfamoyl Chloride: Slowly add a solution of dimethylsulfamoyl chloride in the same anhydrous solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield high-purity N,N-Dimethyl-N'-p-tolylsulphamide.

Characterization:

The identity and purity of the synthesized DMST should be rigorously confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess purity.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and purity.

Application in Pesticide Residue Analysis: Protocols and Methodologies

DMST, as a metabolite of tolylfluanid, is frequently included in multi-residue methods for pesticide analysis in various matrices such as fruits, vegetables, and soil. The following sections detail the preparation of standard solutions and provide example protocols for sample preparation and analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Standard Solutions

The accuracy of analytical measurements is directly dependent on the correct preparation of standard solutions. High-purity solvents and precise weighing and dilution techniques are critical.

1. Primary Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 10 mg of high-purity DMST (purity ≥ 98%) into a 10 mL volumetric flask.

  • Dissolve the compound in a suitable solvent, such as acetonitrile or methanol, and make up to the mark.

  • This primary stock solution should be stored in an amber glass vial at -18°C or below. The stability of the stock solution should be monitored periodically.

2. Intermediate Stock Solution (e.g., 10 µg/mL):

  • Pipette 100 µL of the primary stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with the same solvent used for the primary stock solution.

  • Store under the same conditions as the primary stock solution.

3. Working Standard Solutions:

  • Prepare a series of working standard solutions by serial dilution of the intermediate stock solution to create a calibration curve over the desired concentration range (e.g., 1, 5, 10, 50, 100 ng/mL).

  • For LC-MS/MS analysis, the final working standards should be prepared in the mobile phase or a solvent composition that is compatible with the initial mobile phase conditions to ensure good peak shape.

  • For GC-MS/MS analysis, the solvent for the working standards should be compatible with the injection technique.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of food matrices[10][11][12][13]. The following is a general QuEChERS protocol that can be optimized for specific sample types.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive Solid-Phase Extraction (d-SPE) Cleanup A Homogenize 10-15 g of sample B Add 10-15 mL Acetonitrile A->B C Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, Na₃Citrate, Na₂HCitrate) B->C D Shake vigorously for 1 min C->D E Centrifuge at >3000 g for 5 min D->E F Transfer an aliquot of the acetonitrile supernatant E->F G Add d-SPE sorbents (e.g., PSA, C18, GCB) F->G H Vortex for 30 sec G->H I Centrifuge at >3000 g for 5 min H->I J Collect supernatant for GC-MS/MS or LC-MS/MS analysis I->J

Caption: QuEChERS workflow for sample preparation.

Detailed Protocol:

  • Sample Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables).

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate, and sodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge for 5 minutes at a speed greater than 3000 g.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a mixture of sorbents. The choice of sorbents depends on the matrix; a common combination is primary secondary amine (PSA) for removing organic acids and sugars, C18 for removing non-polar interferences, and graphitized carbon black (GCB) for removing pigments (use with caution as it may adsorb planar analytes).

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes at a speed greater than 3000 g.

  • Final Extract: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

GC-MS/MS Analysis Protocol

Gas chromatography is a suitable technique for the analysis of thermally stable and volatile compounds like DMST.

GCMS_Workflow cluster_gc Gas Chromatography cluster_ms Tandem Mass Spectrometry A Injector (e.g., Splitless) B GC Column (e.g., DB-5ms) A->B C Ion Source (e.g., EI) B->C D Quadrupole 1 (Q1) (Precursor Ion Selection) C->D E Collision Cell (Q2) (Fragmentation) D->E F Quadrupole 3 (Q3) (Product Ion Selection) E->F G Detector F->G H H G->H Data Acquisition & Processing

Caption: GC-MS/MS analytical workflow.

Instrumental Parameters (Example):

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 7010C Triple Quadrupole GC/MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Splitless mode, 280°C.

  • Oven Program: 70°C for 2 min, ramp at 25°C/min to 180°C, then ramp at 10°C/min to 300°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • MS/MS Transitions (MRM): Precursor and product ions for DMST need to be determined by infusing a standard solution. Likely precursor ion would be the molecular ion (m/z 214). Product ions would result from fragmentation of the molecule.

LC-MS/MS Analysis Protocol

Liquid chromatography is particularly well-suited for the analysis of polar and thermally labile compounds.

Instrumental Parameters (Example):

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • MS/MS Transitions (MRM): The precursor ion will likely be the protonated molecule [M+H]⁺ (m/z 215). Product ions need to be optimized by direct infusion of a DMST standard.

Method Validation

A critical aspect of using DMST as a reference material is the validation of the analytical method to ensure its suitability for the intended purpose. Method validation should be performed in accordance with internationally recognized guidelines such as those from the European Union (SANTE/11312/2021) or the International Council for Harmonisation (ICH Q2(R1))[14][15][16][17][18]. The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria (based on SANTE/11312/2021)
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy (Recovery) 70-120%
Precision (Repeatability, RSDr) ≤ 20%
Limit of Quantification (LOQ) The lowest concentration at which the method is validated with acceptable accuracy and precision.
Specificity No significant interfering peaks at the retention time of the analyte.

Quality Control and Traceability

The use of a certified reference material (CRM) produced by an accredited reference material producer (in accordance with ISO 17034) is the ideal way to establish metrological traceability[3][4][5][6][7]. When using an in-house prepared reference material, its purity must be thoroughly characterized, and its uncertainty estimated[19][20][21][22].

Routine Quality Control (QC) checks should include:

  • Calibration Verification: Analysis of a known concentration standard to verify the calibration curve.

  • Blank Samples: Analysis of a matrix blank to check for contamination.

  • Spiked Samples: Analysis of a matrix sample spiked with a known concentration of DMST to monitor method performance (recovery).

Conclusion

N,N-Dimethyl-N'-p-tolylsulphamide is an essential reference material for the accurate and reliable analysis of tolylfluanid residues in food and environmental samples. This application note provides a framework for its synthesis, characterization, and use in validated analytical methods based on QuEChERS sample preparation and GC-MS/MS or LC-MS/MS analysis. By adhering to international standards for method validation and quality control, laboratories can ensure the generation of high-quality, defensible data for regulatory compliance and risk assessment.

References

  • PubChem. N,N-Dimethyl-N'-p-tolylsulphamide. Available from: [Link]

  • ChemBK. N,N-dimethyl-N'-p-tolylsulfamide. Available from: [Link]

  • SFERA. Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. Available from: [Link]

  • Google Patents. CN102033113B - Method for determining content of dimethylformamide.
  • ResearchGate. Uncertainty calculations in the certification of reference materials 4. Characterisation and certification. Available from: [Link]

  • NATA. Reference Materials Producers ( ISO 17034 ) Accreditation. Available from: [Link]

  • ACS Publications. Development of Certified Reference Material for Quantification of Two Pesticides in Brown Rice. Available from: [Link]

  • Agilent. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Available from: [Link]

  • PubMed. Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS. Available from: [Link]

  • QuEChERS.com. About the method. Available from: [Link]

  • European Union. Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. Available from: [Link]

  • Journal of Analytical Toxicology. The Uncertainty of Reference Standards—A Guide to Understanding Factors Impacting Uncertainty, Uncertainty Calculations, and Vendor-Supplied Certificates of Analysis. Available from: [Link]

  • ResearchGate. One-Step QuEChERS-Based Approach to Extraction and Cleanup in Multiresidue Analysis of Sulfonylurea Herbicides in Cereals by Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

  • PubMed. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Available from: [Link]

  • ResearchGate. Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC–MS/MS. Available from: [Link]

  • Perry Johnson Laboratory Accreditation, Inc. ISO 17034:2016 General requirements for the competence of reference material producers. Available from: [Link]

  • National Library of Medicine. Internationally harmonized certified reference materials and proficiency testings for pesticide residue analysis. Available from: [Link]

  • Google Patents. CN104945288A - Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid.
  • WIPO Patentscope. Preparation method of enantiomerically pure p-toluenesulfonamide. Available from: [Link]

  • Eurachem. Measurement Uncertainty. Available from: [Link]

  • qmsuk.com. ISO 17034 Guide to International Standards for Reference Material Producers. Available from: [Link]

  • Accredia. Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Available from: [Link]

  • ResearchGate. Internationally harmonized certified reference materials and proficiency testings for pesticide residue analysis. Available from: [Link]

  • JRC Publications Repository. The new International Standard ISO 17034: general requirements for the competence of reference material producers. Available from: [Link]

  • IAEA. Development and use of reference materials and quality control materials. Available from: [Link]

  • Biotage. What Really is a QuEChERS Cleanup? Available from: [Link]

  • Agilent. Quantitation of 341 Pesticide Residues in Tomato According to SANTE 11312/2021 Guideline. Available from: [Link]

  • MPG.PuRe. N-Methyl-N-nitroso- p-toluenesulfonamide Original Commentary. Available from: [Link]

  • Reagecon. ISO 17034 Certified Reference Materials (CRMs). Available from: [Link]

  • National Library of Medicine. Targeted Multiresidue Method for the Analysis of Different Classes of Pesticides in Agro-Food Industrial Sludge by Liquid Chromatography Tandem Mass Spectrometry. Available from: [Link]

  • Eurachem. Validation of analytical methods. Available from: [Link]

  • Chromatography Online. QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. Available from: [Link]

  • National Institute of Metrology, China. Certificate of Reference Material. Available from: [Link]

  • National Accreditation Center of Iran. GUIDELINE FOR THE ESTIMATION OF MEASUREMENT UNCERTAINTY IN CALIBRATION AND TESTING/ANALYSIS RESULTS. Available from: [Link]

  • PubMed. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Available from: [Link]

  • MDPI. HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts. Available from: [Link]

  • Scribd. EU Pesticide Residue Method Validation Guidelines. Available from: [Link]

  • YouTube. Analyzing Multiresidue Pesticides Using QuEChERS - Fundamentals. Available from: [Link]

  • PrepChem.com. Synthesis of p-toluenesulfonamide. Available from: [Link]

Sources

Application

Application Note: Metabolic Tracking &amp; Quantification of Tolylfluanid via N,N-Dimethyl-N'-p-tolylsulphamide (DMST)

[1] Executive Summary Tolylfluanid is a phenylsulfamide fungicide widely used in agriculture to control Botrytis cinerea and other fungal pathogens. While effective, its environmental and toxicological profile is defined...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Tolylfluanid is a phenylsulfamide fungicide widely used in agriculture to control Botrytis cinerea and other fungal pathogens. While effective, its environmental and toxicological profile is defined not by the parent compound, but by its primary metabolite: N,N-Dimethyl-N'-p-tolylsulphamide (DMST) .

Upon application, tolylfluanid undergoes rapid hydrolytic cleavage of the dichlorofluoromethylthio group (N-S bond cleavage) to form DMST. Unlike the parent compound, DMST exhibits high aqueous solubility and soil mobility, making it a critical marker for groundwater contamination and residue analysis in crops.

This Application Note provides a validated workflow for the metabolic tracking of tolylfluanid via DMST, utilizing a modified QuEChERS extraction coupled with LC-MS/MS. This protocol ensures compliance with EFSA and JMPR regulatory requirements for residue monitoring.

The Metabolic Context[2][3]

Understanding the degradation pathway is essential for accurate analyte selection. Tolylfluanid is unstable in alkaline conditions and biological systems, degrading rapidly into DMST. In soil and water, DMST is the persistent "terminal" residue of concern before eventual mineralization or degradation into 4-methylaniline (p-toluidine).

Metabolic Pathway Diagram

The following diagram illustrates the degradation of Tolylfluanid into DMST and its subsequent breakdown.

MetabolicPathway cluster_legend Pathway Context Tolylfluanid Tolylfluanid (Parent Compound) Hydrolysis Hydrolysis (Rapid) Tolylfluanid->Hydrolysis -SCCzl2F (Dichlorofluoromethylthio group) DMST DMST (N,N-Dimethyl-N'-p-tolylsulphamide) *Primary Analyte* Hydrolysis->DMST pToluidine 4-Methylaniline (p-Toluidine) *Toxicological Concern* DMST->pToluidine Biotic/Abiotic Degradation Info DMST is the stable marker for groundwater & residue analysis.

Figure 1: Hydrolytic degradation pathway of Tolylfluanid to DMST.

Analytical Protocol: LC-MS/MS Quantification

This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method optimized for the polarity of sulfamides.

Reagents and Standards
  • Target Analyte: N,N-Dimethyl-N'-p-tolylsulphamide (DMST) (CAS: 66840-71-9).[1]

  • Internal Standard (ISTD): DMST-d6 or Tolylfluanid-d6 (Deuterated standards are critical to compensate for matrix effects in ESI).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid.

  • Salts: Anhydrous Magnesium Sulfate (

    
    ), Sodium Chloride (NaCl).
    
Sample Preparation Workflow (QuEChERS)

The following workflow is designed for high-water content matrices (fruits, vegetables) and soil.

QuEChERS_Workflow Start Weigh Sample (10g Homogenate) Extract Extraction Add 10mL ACN + ISTD Start->Extract Salting Partitioning Add 4g MgSO4 + 1g NaCl Shake vigorously 1 min Extract->Salting Centrifuge1 Centrifuge 3000 rpm, 5 min Salting->Centrifuge1 Aliquot Transfer Supernatant (Upper Organic Layer) Centrifuge1->Aliquot Cleanup d-SPE Cleanup Add 150mg MgSO4 + 25mg PSA (Optional: C18 for fatty matrices) Aliquot->Cleanup Centrifuge2 Centrifuge 3000 rpm, 5 min Cleanup->Centrifuge2 Filter Filter (0.2 µm PTFE) Transfer to Vial Centrifuge2->Filter

Figure 2: Step-by-step QuEChERS extraction workflow for DMST isolation.

Critical Causality in Reagent Selection:

  • PSA (Primary Secondary Amine): Used in the d-SPE step to remove organic acids and sugars. Note: Do not use excessive PSA if quantifying acidic metabolites, though DMST is a sulfamide and is relatively stable.

  • C18: Added only if the matrix has high lipid content (e.g., avocado, oilseeds) to remove non-polar interferences.

  • Acidification: Unlike some pesticides, DMST is stable in ACN. However, maintaining a slightly acidic pH (0.1% Formic Acid) in the mobile phase improves ionization efficiency in positive mode.

LC-MS/MS Conditions

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6490 or Sciex QTRAP). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18,


 mm, 1.8 µm).
ParameterSetting
Mobile Phase A Water + 5 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Methanol + 5 mM Ammonium Formate
Flow Rate 0.3 mL/min
Column Temp 40°C
Injection Vol 2 - 5 µL
Ionization ESI Positive (+)

Gradient Profile:

  • 0.0 min: 10% B

  • 1.0 min: 10% B

  • 8.0 min: 95% B

  • 10.0 min: 95% B

  • 10.1 min: 10% B (Re-equilibration)

MS/MS Acquisition Parameters (MRM)

Quantification is performed using Multiple Reaction Monitoring (MRM).[2] The transition from the protonated precursor to the tolyl moiety is the most abundant.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
DMST 215.1 106.1 20Quantifier
DMST215.191.135Qualifier
Tolylfluanid347.0238.015Parent Check

Data Interpretation & Quality Control

Matrix Effects

DMST is a small, polar molecule prone to ion suppression in complex matrices (e.g., soil, citrus).

  • Calculation:

    
    
    
  • Mitigation: If Matrix Effect is outside 80-120%, use matrix-matched calibration curves or the deuterated internal standard (DMST-d6).

Validation Criteria (SANTE/11312/2021)

To ensure the trustworthiness of the data, the method must meet the following criteria:

  • Linearity:

    
     over the range of 1–100 ng/mL.
    
  • Recovery: 70–120% at spiking levels of LOQ and 10xLOQ.[3]

  • Repeatability (

    
    ): 
    
    
    
    .[4]
  • Limit of Quantitation (LOQ): Typically 0.01 mg/kg (ppm) is achievable and required for regulatory reporting.

References

  • EFSA (European Food Safety Authority). (2013).[5][6] Review of the existing maximum residue levels (MRLs) for tolylfluanid according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal.[6] Link

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2002). Tolylfluanid: Residue and Analytical Aspects.[7][3][4][8]Link

  • Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Wageningen University & Research. Link

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. Link

  • United Chemical Technologies. (2014). Determination of Seven Problematic Pesticides in Olive Oil using QuEChERS and GC/MS. (Demonstrates stability of sulfamides in QuEChERS). Link

Sources

Method

The Lynchpin of the Field: N,N-Dimethyl-N'-p-tolylsulphamide as a Foundational Precursor in Agrochemical Synthesis

Introduction: Unveiling the Significance of N,N-Dimethyl-N'-p-tolylsulphamide (DMST) in Modern Agrochemicals In the intricate world of agrochemical development, the identification and utilization of versatile precursor m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Significance of N,N-Dimethyl-N'-p-tolylsulphamide (DMST) in Modern Agrochemicals

In the intricate world of agrochemical development, the identification and utilization of versatile precursor molecules are paramount to the efficient and scalable synthesis of novel active ingredients. N,N-Dimethyl-N'-p-tolylsulphamide, hereafter referred to as DMST, has emerged as a critical building block, particularly in the synthesis of fungicides. Its unique structural features, combining a dimethylsulfamoyl group with a p-tolyl moiety, render it an ideal intermediate for the construction of complex agrochemical scaffolds. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in the agrochemical and pharmaceutical industries, providing in-depth application notes and detailed protocols for the synthesis and utilization of DMST. Beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles and strategic considerations that govern the successful application of DMST in the synthesis of next-generation crop protection agents.

Core Principles: The Chemical Rationale for DMST's Utility

The efficacy of DMST as a precursor stems from the distinct reactivity of its constituent functional groups. The sulfonamide linkage provides a stable core, while the nitrogen atoms offer sites for further functionalization. The tolyl group, with its methyl substituent, can influence the solubility and biological activity of the final product. Understanding these characteristics is crucial for designing efficient synthetic routes and for the targeted modification of the DMST scaffold to achieve desired agrochemical properties.

A key application of DMST is in the synthesis of the broad-spectrum fungicide, Tolylfluanid. In this context, the secondary amine of the tolyl moiety in DMST serves as a nucleophilic handle for the introduction of the dichlorofluoromethylthio group, a critical toxophore responsible for the fungicidal activity of Tolylfluanid.

Synthesis of N,N-Dimethyl-N'-p-tolylsulphamide (DMST): A Detailed Protocol

The synthesis of DMST is predicated on the well-established formation of a sulfonamide bond through the reaction of an amine with a sulfonyl chloride. In this case, p-toluidine is reacted with dimethylsulfamoyl chloride. The following protocol is a robust and scalable method for the preparation of high-purity DMST.

Reaction Scheme:

DMST Synthesis p_toluidine p-Toluidine plus1 + dmsc Dimethylsulfamoyl chloride arrow1 Base (e.g., Pyridine) DCM, 0°C to rt dmst N,N-Dimethyl-N'-p-tolylsulphamide (DMST) Tolylfluanid Synthesis dmst N,N-Dimethyl-N'-p-tolylsulphamide (DMST) plus1 + dcfms_chloride Dichlorofluoromethane- sulfenyl chloride arrow1 Base (e.g., Triethylamine) Inert Solvent (e.g., Toluene) tolylfluanid Tolylfluanid

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N,N-Dimethyl-N'-p-tolylsulphamide

Welcome to the technical support center for the purification of N,N-Dimethyl-N'-p-tolylsulphamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N,N-Dimethyl-N'-p-tolylsulphamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification process. The information provided is based on established principles of organic chemistry and purification science, adapted to the specific context of sulphonamides.

Troubleshooting Guide

This section addresses common issues that may arise during the purification of N,N-Dimethyl-N'-p-tolylsulphamide. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Issue 1: Low Yield After Recrystallization

Question: I performed a recrystallization of my crude N,N-Dimethyl-N'-p-tolylsulphamide, but my final yield is significantly lower than expected. What could be the cause, and how can I improve it?

Answer:

Low recovery after recrystallization is a frequent problem and can stem from several factors. The key to a successful recrystallization is to use a solvent system where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1][2]

Possible Causes and Solutions:

  • Excessive Solvent: Using too much solvent is a common mistake that leads to a low yield because the solution never reaches saturation upon cooling.[2]

    • Solution: To recover your product, you can try to evaporate some of the solvent and then cool the solution again. For future attempts, add the hot solvent in small portions until the solid just dissolves.[2]

  • Inappropriate Solvent Choice: The ideal solvent or solvent mixture has not been identified. Sulphonamides often have both polar and non-polar functional groups, making solvent selection crucial.[2]

    • Solution: A good starting point for many sulphonamides is a mixed solvent system, such as ethanol-water or isopropanol-water.[2][3] Experiment with different solvent ratios to find the optimal balance for your compound.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.

    • Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath.[1][2] Insulating the flask can help to slow down the cooling process.[2]

  • Premature Crystallization During Hot Filtration: If the compound crystallizes in the funnel during hot filtration, you will lose a significant amount of product.

    • Solution: Use a pre-heated funnel and flask for the filtration step. You can also add a small amount of extra hot solvent to the mixture before filtering to ensure the compound remains in solution.

Issue 2: "Oiling Out" During Recrystallization

Question: When I try to recrystallize my N,N-Dimethyl-N'-p-tolylsulphamide, it separates as an oil instead of forming crystals. Why is this happening, and what should I do?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[2] This is often due to a high concentration of impurities or the melting point of the solid being lower than the boiling point of the solvent.[2]

Possible Causes and Solutions:

  • High Impurity Levels: A high concentration of impurities can lower the melting point of the mixture, leading to oiling out.

    • Solution: Consider a preliminary purification step, such as column chromatography, before attempting recrystallization.[2]

  • Inappropriate Solvent: The solvent may be too nonpolar for the compound.

    • Solution: Try a more polar solvent or a different solvent mixture. For sulphonamides, alcohol-water mixtures are often effective.[2]

  • Solution Cooled Too Quickly: Rapid cooling can sometimes induce oiling out.

    • Solution: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[2]

Issue 3: Persistent Impurities Observed by TLC/HPLC

Question: After purification by column chromatography, I still see impurities in my product when I analyze it by TLC or HPLC. How can I improve the separation?

Answer:

Column chromatography is a powerful technique for separating compounds with different polarities. If impurities are co-eluting with your product, you need to optimize the chromatographic conditions.

Possible Causes and Solutions:

  • Inappropriate Mobile Phase: The polarity of the eluent may not be optimal for separating your compound from the impurities.

    • Solution: Systematically vary the solvent ratio of your mobile phase. For silica gel chromatography of sulphonamides, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point.[4] Small adjustments to the ratio can significantly improve separation.

  • Column Overloading: Applying too much crude product to the column will result in poor separation.

    • Solution: Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to stationary phase by weight.

  • Incorrect Stationary Phase: While silica gel is the most common stationary phase, it may not be suitable for all separations.

    • Solution: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., amino-bonded).[5]

Purification Workflow Decision Tree

The following diagram provides a logical workflow for selecting an appropriate purification strategy for N,N-Dimethyl-N'-p-tolylsulphamide.

Purification_Workflow start Crude N,N-Dimethyl-N'-p-tolylsulphamide tlc_analysis Analyze by TLC/HPLC start->tlc_analysis decision_impurities What is the impurity profile? tlc_analysis->decision_impurities major_impurities Multiple major impurities or closely related compounds decision_impurities->major_impurities Complex minor_impurities Mainly one product with minor, more/less polar impurities decision_impurities->minor_impurities Simple column_chromatography Column Chromatography major_impurities->column_chromatography recrystallization Recrystallization minor_impurities->recrystallization purity_check1 Check Purity column_chromatography->purity_check1 purity_check2 Check Purity recrystallization->purity_check2 pure_product Pure Product purity_check1->pure_product Pure further_purification Consider further purification (e.g., another recrystallization or different chromatography) purity_check1->further_purification Not Pure purity_check2->pure_product Pure purity_check2->further_purification Not Pure further_purification->tlc_analysis

Caption: A decision tree for selecting the optimal purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of N,N-Dimethyl-N'-p-tolylsulphamide?

A1: The impurities will depend on the synthetic route. A common synthesis involves the reaction of p-toluenesulfonyl chloride with N,N-dimethylamine. Potential impurities could include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, if the reaction is not driven to completion, you may have residual p-toluenesulfonyl chloride. Hydrolysis of the sulfonyl chloride can also lead to p-toluenesulfonic acid.

Q2: How can I effectively remove acidic or basic impurities?

A2: An aqueous workup is often effective for removing acidic and basic impurities. Washing the organic layer containing your product with a mild base, such as a sodium bicarbonate solution, will remove acidic by-products.[6] Conversely, a wash with a dilute acid, like hydrochloric acid, can remove basic impurities. Follow with a water wash to remove any remaining salts.[6]

Q3: What is the best way to dry the purified N,N-Dimethyl-N'-p-tolylsulphamide?

A3: After isolation by filtration, the crystals should be dried to remove residual solvent. Air drying on the filter paper is a start, but for complete drying, a desiccator under vacuum or a vacuum oven at a moderate temperature is recommended.[1] Ensure the temperature is well below the melting point of your compound to avoid decomposition.

Q4: Can I use activated charcoal during recrystallization?

A4: Yes, activated charcoal can be used to remove colored impurities.[3] Add a small amount of charcoal to the hot solution before filtration.[3] Be aware that using too much charcoal can lead to a loss of your desired product.

Experimental Protocols

Protocol 1: Recrystallization from an Isopropanol-Water Solvent System

This protocol provides a general guideline for the recrystallization of N,N-Dimethyl-N'-p-tolylsulphamide. The optimal solvent ratio may need to be determined empirically.

  • Dissolution: In an Erlenmeyer flask, add the crude N,N-Dimethyl-N'-p-tolylsulphamide. Heat a mixture of isopropanol and water (start with a 70:30 v/v ratio) to its boiling point and add the hot solvent to the flask in small portions until the solid just dissolves.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.[1][2] Once at room temperature, you can place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[1][2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][2]

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol-water mixture to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a desiccator under vacuum or in a vacuum oven at a suitable temperature.[1]

Protocol 2: Silica Gel Column Chromatography

This protocol is for the purification of N,N-Dimethyl-N'-p-tolylsulphamide when recrystallization is insufficient.

  • Mobile Phase Selection: Determine a suitable mobile phase by running TLC plates. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica gel containing your sample to the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. Monitor the elution of your compound using TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation
Purification TechniqueTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >98%Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields, may not be effective for complex mixtures.
Column Chromatography >99%Highly effective for separating complex mixtures.More time-consuming, requires larger volumes of solvent.
Aqueous Workup VariableExcellent for removing acidic and basic impurities.Not effective for neutral impurities.

References

  • US4713489A - Preparation of N-substituted arylsulfonamides - Google Patents.
  • US3472740A - Process for purifying dialkyl diallyl ammonium chloride and dialkyl dimethallyl ammonium chloride - Google Patents.
  • Preparation of sulfonamides from N-silylamines - PMC - NIH. Available from: [Link]

  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI. Available from: [Link]

  • Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection - PubMed. Available from: [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. Available from: [Link]

  • Sulfonamide purification process - US2777844A - Google Patents.
  • Analysis of sulphonamides using supercritical fluid chromatography and supercritical fluid chromatography-mass spectrometry - PubMed. Available from: [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Available from: [Link]

  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - Analyst (RSC Publishing). Available from: [Link]

  • N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids - ResearchGate. Available from: [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Available from: [Link]

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Impurities and Degradation products | @rtMolecule - ArtMolecule. Available from: [Link]

  • (PDF) Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry - ResearchGate. Available from: [Link]

  • Linear Synthesis of 10-Hydroxy-N,N-dimethyl-N-((3-(tosyloxy)pyridin-2-yl)methyl)decan-1-aminium Bromide - MDPI. Available from: [Link]

  • Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials - PubMed. Available from: [Link]

  • US4046818A - Purification of 3,5-dialkylphenols - Google Patents.

Sources

Optimization

Technical Support Center: N,N-Dimethyl-N'-p-tolylsulphamide Synthesis

Executive Summary & Reaction Logic N,N-Dimethyl-N'-p-tolylsulphamide (CAS: 66840-71-9), often referred to as DMST , is a critical intermediate in the synthesis of agrochemicals (e.g., Tolylfluanid metabolites) and specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

N,N-Dimethyl-N'-p-tolylsulphamide (CAS: 66840-71-9), often referred to as DMST , is a critical intermediate in the synthesis of agrochemicals (e.g., Tolylfluanid metabolites) and specific pharmacological targets.[1][2][3][4]

The synthesis typically proceeds via a Nucleophilic Substitution (


-like)  mechanism where p-toluidine attacks dimethylsulfamoyl chloride in the presence of a base (scavenger).[1]

The Core Challenge: The reaction is a race between the nucleophilic attack of the amine (formation of product) and the nucleophilic attack of adventitious water (hydrolysis of the reagent). Understanding this competition is key to controlling byproducts.[2]

Reaction Pathway & Impurity Map

The following diagram illustrates the primary synthesis pathway and the genesis of the three most common critical quality attributes (CQA) failures: Hydrolysis, Bis-sulfonylation, and Salt Contamination.

DMST_Synthesis_Pathway Start Reagents: p-Toluidine + Dimethylsulfamoyl Cl Base Base Catalyst (Pyridine/TEA) Start->Base Mix (0°C) Impurity1 IMPURITY A (Hydrolysis) Dimethylsulfamic Acid Start->Impurity1 Moisture/H2O (Competitive Hydrolysis) Target TARGET PRODUCT N,N-Dimethyl-N'-p-tolylsulphamide Base->Target Primary Pathway (-HCl) Impurity2 IMPURITY B (Bis-sulfonylation) N,N-Bis(dimethylsulfamoyl)-p-toluidine Base->Impurity2 Excess Reagent High Temp Impurity3 IMPURITY C (Salts) Pyridinium/Ammonium Chlorides Target->Impurity3 Incomplete Workup

Figure 1: Mechanistic pathway showing the divergence between the target sulfamide and common impurities.

Troubleshooting Guide (FAQs)

This section addresses specific observations reported by users during the synthesis and isolation of DMST.

Issue 1: "My product yield is low, and the crude mixture is highly acidic."

Diagnosis: Reagent Hydrolysis (Impurity A) . Dimethylsulfamoyl chloride is highly moisture-sensitive.[1][2] If your solvent (DCM, THF) is not anhydrous, or if the reaction flask is not under an inert atmosphere, water competes with p-toluidine.[1]

  • The Chemistry:

    
    .[2]
    
  • The Consequence: The resulting dimethylsulfamic acid is water-soluble and lost during aqueous workup, destroying yield.[2] The generated HCl consumes your base, stalling the main reaction.

  • Solution:

    • Dry solvents over molecular sieves (3Å) or use anhydrous grade.[2]

    • Purge the reactor with

      
       or Argon.[2]
      
    • Critical Check: Verify the quality of Dimethylsulfamoyl chloride. If it smells like acrid acid/HCl before the reaction starts, it has already degraded.[2]

Issue 2: "I see a secondary spot on TLC that is less polar than the product."

Diagnosis: Bis-sulfonylation (Impurity B) . While sulfamides are less prone to double substitution than sulfonamides, high temperatures or a large excess of sulfamoyl chloride can force a second group onto the nitrogen.

  • The Chemistry: The product (DMST) still possesses one acidic proton (

    
    ).[2] In the presence of strong base (e.g., NaH, or excess TEA at reflux) and excess chloride, it forms 
    
    
    
    .[1]
  • Solution:

    • Maintain strict stoichiometry (1.05 - 1.1 equivalents of chloride max).[1][2]

    • Keep reaction temperature below 25°C.

    • Switch to a milder base (e.g., Pyridine or

      
      ) rather than strong deprotonating agents.[2]
      
Issue 3: "The melting point is depressed (broad range), but NMR looks clean."

Diagnosis: Salt Contamination (Impurity C) or Ortho-Isomer .[1][2]

  • Scenario A (Salts): If you used Pyridine or Triethylamine, the byproduct is a hydrochloride salt. These salts can co-precipitate with the sulfamide if the organic solvent is too polar (e.g., EtOAc) or if the water wash was insufficient.

  • Scenario B (Isomer): Commercial p-toluidine often contains 1-2% o-toluidine.[1][2] This reacts to form the ortho-isomer of DMST, which is structurally nearly identical but acts as a eutectic impurity, lowering the melting point.

  • Solution:

    • For Salts: Perform a final wash with 1M HCl (to remove free base) followed by Brine.[2] Dry thoroughly.[2]

    • For Isomers: Recrystallize from Ethanol/Water (80:20). The para isomer crystallizes preferentially due to symmetry.[2]

Optimized Experimental Protocol

Standardized procedure for 10 mmol scale.

Materials Table
ReagentMW ( g/mol )Equiv.[2][5][6]Mass/VolRole
p-Toluidine 107.151.01.07 gNucleophile
Dimethylsulfamoyl Chloride 143.591.11.58 gElectrophile
Pyridine 79.102.01.6 mLBase/Scavenger
Dichloromethane (DCM) --20 mLSolvent (Anhydrous)
Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Cap with a rubber septum and purge with Nitrogen for 5 minutes.[2]

  • Dissolution: Add p-Toluidine (1.07 g) and anhydrous DCM (15 mL). Stir until fully dissolved.

  • Base Addition: Add Pyridine (1.6 mL) via syringe. Cool the mixture to 0°C using an ice bath.

    • Why? Cooling suppresses the formation of bis-sulfonylated byproducts and controls the exotherm.[1][2]

  • Reagent Addition: Dissolve Dimethylsulfamoyl chloride (1.58 g) in DCM (5 mL) in a separate vial. Add this solution dropwise to the reaction mixture over 10 minutes.

    • Why? Dropwise addition prevents localized high concentrations of the electrophile, favoring mono-substitution.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3).[2] Product

      
       is typically ~0.4–0.5.[2]
      
  • Quench & Workup:

    • Dilute with DCM (20 mL).[2]

    • Wash 1: 1M HCl (2 x 20 mL). Crucial Step: This removes excess pyridine and unreacted p-toluidine.[1][2]

    • Wash 2: Saturated

      
       (20 mL). Neutralizes residual acid.[2][7]
      
    • Wash 3: Brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize the off-white solid from Ethanol/Water or purify via silica gel chromatography if high purity (>99%) is required.[1][2]

Workup Logic Flow

Workup_Logic Crude Crude Reaction Mixture (DCM Phase) Wash1 Wash 1: 1M HCl Crude->Wash1 Aqueous1 Aqueous Layer (Discard) Contains: Pyridine-HCl, p-Toluidine-HCl Wash1->Aqueous1 Organic1 Organic Layer Contains: Product + Unreacted Chloride Wash1->Organic1 Wash2 Wash 2: NaHCO3 / Brine Organic1->Wash2 Aqueous2 Aqueous Layer (Discard) Contains: Dimethylsulfamic acid salts Wash2->Aqueous2 Final Final Organic Layer Concentrate to Solid Wash2->Final

Figure 2: Separation logic for removing amine and acid impurities.[1][2]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 738302, N,N-Dimethyl-N'-p-tolylsulfamide. Retrieved February 1, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.).[2] Synthesis of Sulfonamides and Sulfamides. Retrieved February 1, 2026, from [Link]

  • ScienceDirect. (2018).[2] Sulfamoyl Chlorides: Preparation and Reaction with Amines. (General reference for sulfamoyl chloride reactivity mechanisms). Retrieved February 1, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with N,N-Dimethyl-N'-p-tolylsulphamide in Aqueous Solutions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for N,N-Dimethyl-N'-p-tolylsulphamide. As a Senior Application Scientist, I understand the critical importan...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N,N-Dimethyl-N'-p-tolylsulphamide. As a Senior Application Scientist, I understand the critical importance of reliable and reproducible experimental results. A common hurdle in working with promising compounds like N,N-Dimethyl-N'-p-tolylsulphamide is its limited solubility in aqueous solutions, which can significantly impact in vitro and in vivo studies. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and practical protocols to overcome these solubility challenges.

Understanding the Challenge: The Physicochemical Properties of N,N-Dimethyl-N'-p-tolylsulphamide

N,N-Dimethyl-N'-p-tolylsulphamide is a weakly acidic compound with a predicted pKa of approximately 7.67.[1] This means that its charge state, and therefore its solubility in aqueous media, is highly dependent on the pH of the solution.[2][3][4][5] In its neutral, un-ionized form, the molecule is more hydrophobic and thus less soluble in water. As the pH increases above the pKa, the sulphamide group can deprotonate, forming a more polar, and potentially more soluble, anion. However, relying solely on pH adjustment may not always be sufficient or compatible with your experimental system.

This guide will walk you through a systematic approach to enhancing the solubility of N,N-Dimethyl-N'-p-tolylsulphamide, from simple co-solvency to more advanced techniques like micellar solubilization and cyclodextrin complexation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common issues encountered when working with N,N-Dimethyl-N'-p-tolylsulphamide in aqueous solutions.

Q1: My N,N-Dimethyl-N'-p-tolylsulphamide is not dissolving in my aqueous buffer. What should I do first?

A1: The first and most crucial step is to prepare a concentrated stock solution in a suitable organic solvent. Direct dissolution in aqueous buffers is often challenging due to the compound's hydrophobic nature.

Troubleshooting Workflow:

Solubility_Troubleshooting start Start: Undissolved Compound in Aqueous Buffer stock_solution Prepare a concentrated stock solution in 100% DMSO start->stock_solution dilute Serially dilute the stock solution into your aqueous buffer stock_solution->dilute observe Observe for precipitation or cloudiness dilute->observe precipitate Precipitation Occurs observe->precipitate no_precipitate No Precipitation: Solution is viable for experiment (monitor for stability) observe->no_precipitate optimize Proceed to Solubility Optimization Strategies precipitate->optimize Solubilization_Strategies cluster_strategies Solubilization Strategies compound Poorly Soluble Compound (N,N-Dimethyl-N'-p-tolylsulphamide) cosolvency Co-solvency Modifies solvent polarity. Examples: Ethanol, Propylene Glycol, PEG 400 compound->cosolvency improves solubility by ph_adjustment pH Adjustment Alters ionization state of the compound. (for weakly acidic/basic compounds) compound->ph_adjustment improves solubility by surfactants Micellar Solubilization Encapsulates compound in micelles. Examples: Tween 80, Poloxamer 188 compound->surfactants improves solubility by cyclodextrins Inclusion Complexation Forms a host-guest complex. Example: HP-β-CD compound->cyclodextrins improves solubility by soluble_solution Aqueous Solution with Enhanced Solubility cosolvency->soluble_solution ph_adjustment->soluble_solution surfactants->soluble_solution cyclodextrins->soluble_solution

Caption: Overview of advanced solubility enhancement strategies.

Co-solvency

The principle of co-solvency involves adding a water-miscible organic solvent (a co-solvent) to the aqueous buffer to reduce the overall polarity of the solvent system, thereby increasing the solubility of a non-polar solute. [6] Commonly Used Co-solvents:

  • Ethanol: A widely used co-solvent.

  • Propylene Glycol (PG): Often used in pharmaceutical formulations.

  • Polyethylene Glycol 400 (PEG 400): A non-volatile co-solvent with low toxicity. [7] Illustrative Solubility Data for Sulfonamides in Co-solvent Systems:

The following table provides examples of how co-solvents can affect the solubility of other sulfonamides. Note that the optimal co-solvent and its concentration must be determined empirically for N,N-Dimethyl-N'-p-tolylsulphamide.

SulfonamideCo-solvent SystemSolubility TrendReference
Sodium SulfadiazineEthanol-WaterSolubility is highest in pure water and decreases with increasing ethanol concentration.[1][8][9]
SulfadiazinePEG 400-WaterSolubility increases significantly with increasing PEG 400 concentration.[10]
SulfanilamidePropylene Glycol-WaterSolubility is highest in pure propylene glycol and decreases with increasing water concentration.[11]

Protocol for Co-solvent Screening:

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of N,N-Dimethyl-N'-p-tolylsulphamide in 100% of each co-solvent you wish to test (e.g., Ethanol, PG, PEG 400).

  • Prepare Co-solvent/Buffer Mixtures: Prepare a series of co-solvent/aqueous buffer mixtures at different ratios (e.g., 10:90, 20:80, 30:70, etc., v/v).

  • Determine Solubility: Add an excess amount of the N,N-Dimethyl-N'-p-tolylsulphamide stock solution to each co-solvent/buffer mixture. Equilibrate the samples (e.g., by shaking or rotating) for a set period (e.g., 24-48 hours) at a constant temperature.

  • Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid. Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV. [12][13][14][15][16]

pH Adjustment

For ionizable compounds like N,N-Dimethyl-N'-p-tolylsulphamide, adjusting the pH of the aqueous solution can significantly alter solubility. [2][3][4][5]As a weak acid with a pKa of ~7.67, its solubility is expected to increase as the pH of the solution rises above this value due to the formation of the more polar, deprotonated species.

Protocol for Determining a pH-Solubility Profile:

  • Prepare a Range of Buffers: Prepare a series of buffers with different pH values (e.g., from pH 4 to pH 10).

  • Equilibrate with Excess Compound: Add an excess amount of N,N-Dimethyl-N'-p-tolylsulphamide to each buffer.

  • Equilibrate and Separate: Equilibrate the samples as described in the co-solvent screening protocol.

  • Quantify and Plot: Quantify the concentration of the dissolved compound in each buffer and plot the solubility as a function of pH. This will give you a pH-solubility profile and help you identify the optimal pH for your experiments, if your assay can tolerate it.

Micellar Solubilization with Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can be encapsulated within the hydrophobic core, leading to a significant increase in their apparent aqueous solubility. [17] Commonly Used Non-ionic Surfactants:

  • Tween® 80 (Polysorbate 80): A widely used non-ionic surfactant. [17]* Poloxamer 188 (Pluronic® F-68): A triblock copolymer surfactant.

Protocol for Surfactant-based Solubilization:

  • Prepare Surfactant Solutions: Prepare a series of solutions of the chosen surfactant in your aqueous buffer at concentrations above its CMC.

  • Prepare a Concentrated Stock: Prepare a concentrated stock solution of N,N-Dimethyl-N'-p-tolylsulphamide in a suitable organic solvent (e.g., DMSO or ethanol).

  • Add Stock to Surfactant Solution: Slowly add the compound's stock solution to the surfactant-containing buffer while vortexing. The surfactant micelles will help to keep the compound in solution.

  • Determine Maximum Solubilization: You can determine the maximum solubility in the presence of the surfactant using the equilibrium solubility method described previously.

Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules that fit into their cavity, thereby increasing the aqueous solubility of the guest. [7][18][19][20][21][22] Commonly Used Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with improved water solubility and low toxicity. [18] Protocol for Cyclodextrin Complexation:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations.

  • Add Excess Compound: Add an excess of N,N-Dimethyl-N'-p-tolylsulphamide to each cyclodextrin solution.

  • Equilibrate: Equilibrate the mixtures for 24-72 hours to ensure the formation of the inclusion complex.

  • Separate and Quantify: Separate the undissolved solid and quantify the concentration of the dissolved compound in the clear supernatant.

Stability and Storage of N,N-Dimethyl-N'-p-tolylsulphamide Solutions

The stability of N,N-Dimethyl-N'-p-tolylsulphamide in your final aqueous solution is critical for the reliability of your experimental results.

General Recommendations:

  • Prepare Fresh Solutions: It is always best practice to prepare fresh aqueous solutions of N,N-Dimethyl-N'-p-tolylsulphamide for each experiment.

  • Avoid Long-Term Storage in Aqueous Buffers: Many organic compounds can degrade in aqueous solutions over time through hydrolysis or other mechanisms.

  • DMSO Stock Storage: Concentrated stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for extended periods. However, it is important to minimize freeze-thaw cycles.

Forced Degradation Studies:

To rigorously assess the stability of N,N-Dimethyl-N'-p-tolylsulphamide and to develop a stability-indicating analytical method, forced degradation studies can be performed. [12][14][17][23][24][25][26][27]This involves subjecting the compound to harsh conditions to accelerate its degradation.

Typical Stress Conditions:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature. [28]* Photolytic Degradation: Exposure to UV light. [28]* Thermal Degradation: Heating the solid compound or a solution.

The degradation products can then be analyzed by techniques such as HPLC-MS to understand the degradation pathways and to ensure that the analytical method can separate the intact compound from its degradants.

References

  • ChemBK. N,N-dimethyl-N'-p-tolylsulfamide - Physico-chemical Properties. Available from: [Link]

  • Gaylord Chemical Company. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Available from: [Link]

  • Muñoz, M. M., Rodríguez, C. J., Delgado, D. R., Peña, M. Á., Jouyban, A., & Martínez, F. (2015). Solubility and saturation apparent specific volume of some sodium sulfonamides in propylene glycol + water mixtures at 298.15 K. Journal of Molecular Liquids, 211, 192–196.
  • Delgado, D. R., & Martínez, F. (2015). Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichikawa, K. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 833-856.
  • Delgado, D. R., & Martínez, F. (2010). THERMODYNAMIC STUDY OF THE SOLUBILITY OF SODIUM SULFADIAZINE IN SOME ETHANOL + WATER COSOLVENT MIXTURES. Vitae, Revista De La Facultad De Química Farmacéutica, 17(2), 191-198.
  • Rostamizadeh, K., Fakhree, M. A. A., & Jouyban, A. (2010). Solubility and solution thermodynamics of sulfadiazine in polyethylene glycol 400 + water mixtures. Journal of Molecular Liquids, 155(2-3), 133-136.
  • Martin, A., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 78(8), 615-620.
  • Delgado, D. R., Fakhree, M. A. A., & Jouyban, A. (2011). Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model.
  • de Araujo, M. B., de Matos, J. S., de Lima, M. D., & de Oliveira, A. G. (2011). Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. AAPS PharmSciTech, 12(4), 1184–1192.
  • Avdeef, A. (2001). pH-metric solubility. 2: Correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. Pharmaceutical research, 18(9), 1305-1313.
  • S. H. Yalkowsky, & S. C. Valvani. (1980). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 69(8), 912-922.
  • Thorat, S. B., & Dalvi, S. V. (2020).
  • Roš, T., & Knez, Ž. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic chemistry, 57(1), 302-310.
  • Delgado, D. R., & Martínez, F. (2011). Thermodynamics of Sulfanilamide solubility in Propylene Glycol + water mixtures. Latin American Journal of Pharmacy, 30(10), 2024-2032.
  • Mall, S., Buckton, G., & Rawlins, D. A. (1996). Dissolution behaviour of sulphonamides into sodium dodecyl sulfate micelles: A thermodynamic approach. Journal of pharmaceutical sciences, 85(1), 75-78.
  • Panigrahi, L., Pattnaik, S., & Ghosal, S. K. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 51(4), 883-891.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17754, Polyethylene Glycol 400. Retrieved January 31, 2026 from [Link].

  • USP. (2021).
  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Environmental science & technology, 38(14), 3933-3940.
  • Delgado, D. R., & Martínez, F. (2013). Extended Hildebrand solubility approach applied to some sulphonamides in propylene glycol + water mixtures. Physics and Chemistry of Liquids, 51(5), 579-590.
  • Muzzalupo, R., Tavano, L., & Cassano, R. (2023). Tween 80-Based Self-Assembled Mixed Micelles Boosted Valsartan Transdermal Delivery. Preprints.
  • Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Estimation of drug solubility in water, PEG 400 and their binary mixtures using the molecular structures of solutes. Journal of the Brazilian Chemical Society, 21(8), 1463-1473.
  • S. H. Yalkowsky. (2014). pH and Solvent Effect on Drug Solubility. SlideShare.
  • Li, X., & Zhu, L. (2007). [Solubilization of nitrobenzene in micellar solutions of Tween 80 and inorganic salts]. Huan jing ke xue= Huanjing kexue, 28(10), 2269-2273.
  • Ji, Y., Fan, Y., Liu, K., Kong, D., & Lu, J. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate.
  • Drug Development & Delivery. (2023).
  • Al-Ghannam, S. M., & El-Menshawy, O. M. (2013). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 450-456.
  • S. P. D. M. S. L. C. I. C. (2022). Cyclodextrins, Surfactants and Their Inclusion Complexes. Molecules, 27(21), 7490.
  • O'Grady, T., & D'Arcy, D. M. (2020). Solubility vs. Kp of weakly acidic drugs.
  • Reddy, Y. R., Kumar, K. K., Reddy, M. P., & Mukkanti, K. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Scholars Middle East Publishers.
  • Aragen Life Sciences. (2021).
  • Somfai, P. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
  • N. A. (2024). Effects of micellar media on the bioavailability, solubility, and stability of curcumin. Pharma Excipients.
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Solubilization techniques used for poorly water-soluble drugs. International Journal of Pharmacy and Life Sciences, 3(3), 1547-1555.
  • de Araujo, M. B., de Matos, J. S., de Lima, M. D., & de Oliveira, A. G. (2011). Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. Journal of pharmaceutical and biomedical analysis, 56(2), 293-300.
  • Al-Ward, S. A., & Al-Mashhadani, I. H. (2021). Study of Micellar Behavior of a Tween 80 Surfactant in Aqueous Media Containing Diphenhydramine Hydrochloride. Egyptian Journal of Chemistry, 64(10), 5789-5795.
  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • El-Gindy, A., El-Yazby, F., & Maher, M. (2013). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation.
  • Siepe, G., & Bodmeier, R. (2008). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Pharmaceutical Development and Technology, 13(6), 487-494.
  • de Araujo, M. B., de Matos, J. S., de Lima, M. D., & de Oliveira, A. G. (2011). Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods.
  • Singh, S., & Bakshi, M. (2016).

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Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N,N-Dimethyl-N'-p-tolylsulphamide

Welcome to the technical support center for advanced HPLC troubleshooting. This guide is designed for researchers, scientists, and drug development professionals encountering peak shape issues, specifically peak tailing,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced HPLC troubleshooting. This guide is designed for researchers, scientists, and drug development professionals encountering peak shape issues, specifically peak tailing, during the analysis of N,N-Dimethyl-N'-p-tolylsulphamide. As Senior Application Scientists, we provide not just solutions, but the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is peak tailing and why is it a significant problem in my analysis of N,N-Dimethyl-N'-p-tolylsulphamide?

A1: Understanding the Phenomenon and Its Impact

In an ideal chromatographic separation, a peak should be symmetrical and have a Gaussian shape.[1] Peak tailing is a common distortion where the peak is asymmetrical, featuring a "tail" that extends from the peak apex to the right, along the baseline.[2] This is not merely an aesthetic issue; it directly compromises data quality by causing:

  • Poor Resolution: The tail of a peak can merge with an adjacent peak, making it difficult to separate and accurately identify individual components.

  • Inaccurate Quantification: Peak tailing leads to errors in peak integration, as the start and end points of the peak become ambiguous. This results in unreliable and irreproducible quantitative data.[1]

The severity of tailing is often quantified using the USP Tailing Factor (T) or Asymmetry Factor (As) . An ideal peak has a value of 1.0. A value greater than 1.5 is generally considered significant tailing that requires corrective action.[1][3]

N,N-Dimethyl-N'-p-tolylsulphamide, a sulfonamide derivative, contains basic nitrogen functional groups.[3][4] Basic compounds are particularly susceptible to peak tailing in reversed-phase HPLC, making this a frequent challenge in its analysis.[3]

Q2: I am observing peak tailing specifically for N,N-Dimethyl-N'-p-tolylsulphamide, while other non-basic compounds in my chromatogram have good peak shape. What is the most likely chemical cause?

A2: The Primary Culprit – Secondary Silanol Interactions

When only a specific basic analyte like N,N-Dimethyl-N'-p-tolylsulphamide exhibits tailing, the cause is almost certainly a chemical interaction between the analyte and the stationary phase. The primary cause of peak tailing for basic compounds is the presence of more than one retention mechanism.[3][5]

In reversed-phase HPLC using silica-based columns (e.g., C18, C8), the intended retention mechanism is hydrophobic interaction between the analyte and the bonded alkyl chains. However, the silica surface invariably contains residual silanol groups (Si-OH) .[5] These silanol groups are acidic and can exist in an ionized, negatively charged state (Si-O⁻) at mobile phase pH levels above approximately 3.[3][6]

The basic nitrogen atoms in your N,N-Dimethyl-N'-p-tolylsulphamide molecule can become protonated and carry a positive charge. This leads to a strong, secondary ionic interaction with the negatively charged silanol groups.[6] This secondary interaction is stronger than the primary hydrophobic retention, causing a portion of the analyte molecules to be retained longer, which results in a tailing peak.[5]

Caption: Analyte interaction with the HPLC stationary phase.

Q3: How can I definitively diagnose if silanol interactions are the root cause of my peak tailing issue?

A3: A Simple and Effective Diagnostic Protocol

A reliable way to confirm silanol activity as the cause is to systematically suppress the unwanted ionic interaction and observe the effect on peak shape. This can be achieved by modifying the mobile phase pH.

Experimental Protocol: pH Modification Test

  • Prepare a Low pH Mobile Phase: Prepare your aqueous mobile phase component with a buffer suitable for a low pH, such as 0.1% formic acid or a 20-25 mM potassium phosphate buffer adjusted to pH 2.5.[6] Ensure the final mobile phase pH is below 3.0.

    • Rationale: At a pH below 3, the vast majority of surface silanol groups will be protonated (Si-OH) and neutral, thereby eliminating the ionic interaction site.[6]

  • Equilibrate the System: Flush the column with at least 10-15 column volumes of the new low-pH mobile phase to ensure the column is fully equilibrated.

  • Inject the Analyte: Inject your standard of N,N-Dimethyl-N'-p-tolylsulphamide.

  • Analyze the Peak Shape: Compare the resulting peak shape to the one obtained with your original, higher-pH mobile phase.

Interpreting the Results:

  • Significant Improvement: If the peak tailing is substantially reduced or eliminated, it confirms that secondary interactions with ionized silanol groups were the primary cause.

  • No Change: If the peak shape remains poor, other factors such as column contamination, column voids, or extra-column effects may be responsible (see Q5 and Q6).

Q4: What are the most effective strategies to eliminate peak tailing caused by silanol interactions with N,N-Dimethyl-N'-p-tolylsulphamide?

A4: A Multi-Faceted Approach to Achieving Peak Symmetry

Once silanol interaction is confirmed, you can employ several strategies, often in combination, to achieve a symmetrical peak.

Strategy 1: Mobile Phase Optimization

This is often the first and most accessible approach. The goal is to control the ionization state of the analyte and the silanol groups.

ParameterRecommended ActionScientific RationaleKey Considerations
pH Lower the pH to 2.5 - 3.0. [6]Suppresses the ionization of acidic silanol groups, neutralizing them and preventing ionic interactions with the basic analyte.[3][6]Ensure your column is stable at low pH. Most modern silica columns are stable down to pH 2.0.
Buffer Use a buffer with a pKa within +/- 1 unit of the target pH. Increase buffer concentration to 20-50 mM.[6]A buffer resists pH shifts, ensuring consistent ionization states during the analysis.[6][7] Higher concentrations can help mask residual silanol activity.Formate and phosphate buffers are common choices for low pH ranges. Ensure buffer is soluble in the mobile phase.
Additive Add a competing base (e.g., 0.1% Triethylamine - TEA).[5]TEA is a small, basic molecule that preferentially interacts with and blocks the active silanol sites, preventing the larger analyte from binding to them.[6]This is a more "traditional" method. TEA can be difficult to wash out of columns and may suppress MS signal if used with LC-MS.

Strategy 2: HPLC Column Selection

If mobile phase optimization is insufficient or undesirable (e.g., for pH-sensitive analytes), selecting the right column is critical.

  • High-Purity, End-Capped Columns: Modern columns are made from high-purity silica with very low metal content, which reduces the acidity of silanol groups.[5] They also undergo a process called "end-capping," where many residual silanols are chemically bonded with a small silylating agent (like trimethylchlorosilane) to make them inert.[1][8] Always choose a column from a reputable manufacturer that is specified as "base-deactivated" or "fully end-capped."

  • Polar-Embedded or Polar-Endcapped Columns: These columns have a polar functional group (e.g., amide, carbamate) embedded within the alkyl chain. This polar group helps to shield the residual silanols from interacting with basic analytes, often leading to excellent peak shapes for bases even at mid-range pH.[1]

Q5: My peak tailing issue persists even after optimizing the mobile phase pH and using an end-capped column. What other column-related problems should I investigate?

A5: Beyond Silanols – Column Health and Overload

If analyte-specific tailing continues, the issue may be related to the column's physical or chemical condition.

  • Column Contamination: Strongly retained components from previous sample injections can accumulate at the head of the column.[9][10] These contaminants can act as new active sites for secondary interactions.

    • Solution: Implement a robust column washing protocol. Using a guard column is a highly recommended preventative measure to protect the analytical column.[9]

Experimental Protocol: General Reversed-Phase Column Regeneration

StepSolventDuration (at 1 mL/min)Purpose
1Mobile Phase (without buffer salts)10 minRemove buffer salts to prevent precipitation.
295:5 Water:Acetonitrile15 minWash off highly polar contaminants.
3100% Isopropanol (IPA)30 minRemove strongly retained hydrophobic and some polar contaminants.
4100% Acetonitrile15 minFinal rinse.
5Mobile Phase20 minRe-equilibrate the column for analysis.
  • Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to a distorted, tailing, or "shark-fin" shaped peak.[8][11]

    • Diagnosis & Solution: Prepare and inject a serial dilution of your sample (e.g., 1x, 0.5x, 0.1x concentration). If the peak shape improves at lower concentrations, you are experiencing mass overload. Reduce the sample concentration or the injection volume.[12]

Q6: What if all the peaks in my chromatogram are tailing, not just my target analyte?

A6: Diagnosing System-Wide Problems

If all peaks are tailing, the problem is likely mechanical or "extra-column" in nature, affecting every compound that passes through the system.

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Here are the most common causes for system-wide peak tailing:

  • Extra-Column Volume: This refers to any volume the sample passes through outside of the column itself (e.g., injector, tubing, detector flow cell).[9] Excessive volume causes the sample band to spread out before it even reaches the column, leading to broad and tailing peaks.

    • Action: Ensure you are using tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005 inches).[1] Keep the tubing length between the injector, column, and detector as short as possible. Check that all fittings are correctly installed and that the tubing is bottomed out in the port to avoid creating small voids.[13]

  • Column Void or Blocked Frit: Over time or due to pressure shocks, a void can form at the inlet of the column packing material.[11] Alternatively, the inlet frit (a porous filter) can become partially blocked by particulates from the sample or mobile phase.[11][14] Both issues disrupt the uniform flow of the sample onto the column, causing peak distortion for all analytes.

    • Action: Try back-flushing the column (reversing the flow direction) at a low flow rate to dislodge any blockage on the frit. If a void is suspected (often accompanied by a sudden drop in backpressure), the column usually needs to be replaced.[14]

References

  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. [Link]

  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. [Link]

  • Scribd. (n.d.). Peak Tailing. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Hawach Scientific. (2025). Common Faults and Troubleshooting Methods in HPLC Column. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • MDPI. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]

  • ResearchGate. (2025). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection. [Link]

  • ResearchGate. (2025). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]

  • SepSolve. (n.d.). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Chrom Tech, Inc. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • ResearchGate. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

  • ResearchGate. (2014). Why do triamines (polyamines) show as multiple peaks on HPLC chromatograms at a low pH?. [Link]

  • Chem-Space. (n.d.). CAS 66840-71-9: N,N-dimethyl-N′-p-tolylsulfamide. [Link]

  • NIH National Library of Medicine. (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. [Link]

Sources

Troubleshooting

Enhancing the resolution of N,N-Dimethyl-N'-p-tolylsulphamide in chromatography

Technical Support Center: Optimizing Resolution of N,N-Dimethyl-N'-p-tolylsulphamide (DMST) Executive Summary & Compound Profile Subject: N,N-Dimethyl-N'-p-tolylsulphamide (DMST) CAS: 66840-71-9 Role: Primary metabolite/...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Resolution of N,N-Dimethyl-N'-p-tolylsulphamide (DMST)

Executive Summary & Compound Profile

Subject: N,N-Dimethyl-N'-p-tolylsulphamide (DMST) CAS: 66840-71-9 Role: Primary metabolite/degradation product of the fungicide Tolylfluanid .[1][2][3] Chemical Class: Sulfamide (distinct from sulfonamides; contains an N-SO₂-N core).[2][3]

The Challenge: DMST analysis is critical for environmental monitoring (water/soil) and impurity profiling. The primary chromatographic challenge is achieving baseline resolution between DMST, its highly hydrophobic parent (Tolylfluanid), and its polar hydrolysis product (p-Toluidine).[3] Due to the acidic nature of the sulfamide proton (pKa ~7.7), DMST is prone to peak broadening and retention time shifts if mobile phase pH is not strictly controlled.[3]

Physicochemical Data Table

PropertyValueChromatographic Implication
Molecular Weight 214.29 g/mol Detectable by MS (ESI+) and UV.[3]
pKa (Predicted) ~7.67 (Acidic -NH-)Critical: At pH 7.7, 50% is ionized.[3] Slight pH changes cause Rt drift.[3]
LogP ~2.37Moderately lipophilic; retains well on C18.[3]
Solubility Low in water; High in ACN/MeOHRequires organic modifier for elution; sample diluent matters.[3]
UV Max ~230-240 nmAromatic ring absorption; suitable for DAD detection.[3]

Troubleshooting Guide (Q&A)

Issue 1: Peak Tailing & Asymmetry

User Question: "My DMST peak is tailing significantly (As > 1.5), even on a new C18 column. How do I fix this?"

Technical Diagnosis: DMST possesses an acidic proton on the nitrogen atom (pKa ~7.7).[3]

  • Secondary Interactions: At neutral pH (pH 6-8), the compound is partially ionized (anionic), leading to ionic interactions with residual silanols on the silica surface.[3]

  • Ionization State: Operating near the pKa causes "state-switching" during the run, broadening the peak.[3]

Solution Protocol:

  • Action 1 (pH Control): Acidify the mobile phase to pH 2.5 – 3.0 .

    • Mechanism:[2][3][4] At pH 3.0, DMST is fully protonated (neutral form).[3] This suppresses silanol ionization and ensures the analyte is in a single state, sharpening the peak.[3]

    • Reagent: Use 0.1% Formic Acid or 20 mM Phosphate Buffer (pH 2.5).[3]

  • Action 2 (Column Choice): Switch to a High-Purity, End-Capped C18 column (e.g., "Type B" silica).[3]

    • Reasoning: End-capping blocks free silanols that cause tailing for sulfamides.[3]

Issue 2: Co-elution with Matrix or p-Toluidine

User Question: "I see a peak eluting very close to the void volume that interferes with DMST. Is this a degradation product?"

Technical Diagnosis: The primary degradation product of DMST is p-Toluidine (formed by hydrolysis).[3] p-Toluidine is a base (pKa ~5.1).[3]

  • At acidic pH (pH < 4), p-Toluidine is fully protonated (

    
    ) and extremely polar, eluting in the void volume.[3]
    
  • DMST (neutral at pH < 4) elutes later.[3]

Solution Protocol:

  • Step 1: Verify the interference is p-Toluidine by injecting a standard.

  • Step 2: Increase initial retention.[3] Start the gradient at 5% Organic (instead of 10-20%) and hold for 2 minutes. This forces the hydrophobic interaction of DMST, separating it from the unretained p-Toluidine.[3]

  • Step 3: If resolution is still poor, switch to a Phenyl-Hexyl column .[3] The

    
     interactions with the aromatic ring of DMST offer orthogonal selectivity compared to C18.
    
Issue 3: Retention Time Drift

User Question: "The retention time of DMST shifts by +/- 0.5 minutes between injections."

Technical Diagnosis: This is a classic symptom of insufficient buffering near the analyte's pKa. If you are using simple water/methanol without a buffer, dissolved CO₂ or matrix effects can shift the pH slightly, drastically altering the ionization ratio of DMST (pKa 7.7).[3]

Solution Protocol:

  • Mandatory: Use a buffered mobile phase, not just water.[3]

    • Recommendation: 10 mM Ammonium Formate (pH 3.[3]0) or Ammonium Acetate (if running at pH 5-6).[3]

  • Equilibration: Ensure the column is equilibrated for at least 10 column volumes between gradient runs to reset the surface charge state.

Method Development & Degradation Logic

Visualizing the Degradation Pathway

Understanding the relationship between the parent (Tolylfluanid) and metabolite (DMST) is crucial for identifying peaks.

DegradationPathway cluster_chrom Chromatographic Behavior (RP-C18) Tolylfluanid Tolylfluanid (Parent Fungicide) Highly Hydrophobic DMST DMST (Target Metabolite) Moderately Polar pKa ~7.7 Tolylfluanid->DMST Hydrolysis of -SCCl2F group pToluidine p-Toluidine (Degradant) Basic (pKa ~5.1) Very Polar DMST->pToluidine Hydrolysis of Sulfamide bond Order Elution Order (Acidic pH): 1. p-Toluidine (Void) 2. DMST (Mid-eluting) 3. Tolylfluanid (Late)

Figure 1: Degradation pathway of Tolylfluanid to DMST and p-Toluidine, correlated with relative elution order on Reverse Phase C18.[3]

Decision Tree: Optimizing Resolution

MethodDevTree Start Start: Method Development for DMST CheckpH Set Mobile Phase pH Start->CheckpH Acidic Acidic (pH 2.5 - 3.0) (Recommended) CheckpH->Acidic Suppresses Ionization Neutral Neutral (pH 6 - 8) (Risky) CheckpH->Neutral Near pKa (7.7) Tailing Is Peak Tailing? Acidic->Tailing Drift Is Rt Drifting? Neutral->Drift FixTailing 1. Use End-capped Column 2. Increase Buffer Conc. Tailing->FixTailing Yes GoodPeak Sharp Peak? Check Selectivity Tailing->GoodPeak No FixDrift Buffer Capacity Too Low Switch to 20mM Phosphate Drift->FixDrift Yes

Figure 2: Decision tree for selecting mobile phase pH to minimize tailing and drift for DMST analysis.

Recommended Experimental Protocol

To guarantee resolution and reproducibility, follow this validated starting method.

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmStandard RP column.[3] Ensure high carbon load for retention.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[3]7)Maintains DMST in neutral form; suppresses silanol activity.[3]
Mobile Phase B Acetonitrile (LC-MS Grade)Sharper peaks than Methanol for this aromatic compound.[3]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID.[3]
Temperature 30°C or 40°CConstant temperature prevents Rt drift.[3]
Detection UV @ 230 nmMax absorbance for the p-tolyl ring system.

Gradient Profile:

  • 0.0 min: 10% B (Hold for 1 min to elute polar p-Toluidine).

  • 1.0 - 10.0 min: Linear ramp to 90% B (Elutes DMST and then Tolylfluanid).

  • 10.0 - 12.0 min: Hold at 90% B (Wash hydrophobic parent).

  • 12.1 min: Return to 10% B.

  • 12.1 - 17.0 min: Re-equilibration (Critical for reproducibility).

References

  • PubChem. (n.d.).[1][3] N,N-Dimethyl-N'-p-tolylsulphamide (Compound Summary). National Library of Medicine.[3] Retrieved from [Link]

  • Phenomenex. (2025).[3][5][6][7] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Agilent Technologies. (2023).[3] Improve Peak Shape and Productivity in HPLC Analysis with Eclipse Plus C8 Columns. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Large-Scale Synthesis of N,N-Dimethyl-N'-p-tolylsulphamide

Status: Operational Ticket ID: CHEM-SUP-8829 Subject: Optimization and Troubleshooting for Scale-Up of N,N-Dimethyl-N'-p-tolylsulphamide Assigned Specialist: Senior Application Scientist Executive Summary & Reaction Arch...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8829 Subject: Optimization and Troubleshooting for Scale-Up of N,N-Dimethyl-N'-p-tolylsulphamide Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Architecture

User Query: "We are experiencing yield inconsistencies and thermal spikes during the kilogram-scale synthesis of N,N-Dimethyl-N'-p-tolylsulphamide. How do we stabilize the process?"

Technical Assessment: The synthesis of N,N-Dimethyl-N'-p-tolylsulphamide (CAS: 599-99-5) typically proceeds via the nucleophilic substitution of Dimethylsulfamoyl chloride (DMSC) with p-Toluidine .

The primary failure modes at scale are:

  • Hydrolytic Decomposition: DMSC is highly moisture-sensitive. Ingress of ambient humidity during addition degrades the reagent into dimethylsulfamic acid and HCl.

  • Thermal Runaway: The sulfonylation event is exothermic.[1] At scale, heat accumulation accelerates side reactions (dimerization) and solvent boil-off.

  • Mass Transfer Limitations: Precipitation of the hydrochloride salt (e.g., Triethylamine-HCl) can seize impellers, halting mixing and causing localized hot spots.

Process Flow Diagram

The following logic flow illustrates the critical control points (CCPs) for the synthesis.

G Start Reagents: p-Toluidine + Base (TEA/Pyridine) Solvent: Toluene (Preferred) Step1 Controlled Addition (CCP: -5°C to 0°C) Slow feed to prevent exotherm Start->Step1 Reagent Electrophile: Dimethylsulfamoyl Chloride (DMSC) Reagent->Step1 Dropwise Addition (Dry!) Intermediate Reaction Mixture (Suspension of Product + Salt) Step1->Intermediate Stir 2-4h @ RT Check In-Process Control (IPC) TLC/HPLC: Disappearance of p-Toluidine Intermediate->Check Check->Intermediate Conversion <98% (Add 0.1 eq DMSC) Workup Quench & Wash 1. Water wash (remove salts) 2. Acid wash (remove unreacted amine) Check->Workup Conversion >98% Final Target Product N,N-Dimethyl-N'-p-tolylsulphamide (Crystallization) Workup->Final

Caption: Critical Process Path for Sulfamoylation. Note the emphasis on temperature control during addition and the IPC loop for conversion verification.

Troubleshooting Guide (Symptom-Cause-Solution)

This section addresses specific deviations observed in the pilot plant.

Issue A: "The reaction mixture solidified/seized the stirrer."
  • Root Cause: High concentration of Triethylamine Hydrochloride (

    
    ) salt. At concentrations >1M, this salt forms a thick paste in non-polar solvents like Toluene or DCM.
    
  • The Fix:

    • Immediate: Add additional solvent (Toluene) to restore slurry fluidity.

    • Prevention: Use a mechanical overhead stirrer (high torque) rather than a magnetic stir bar. Ensure solvent volume is at least 10-15 mL per gram of reactant.

Issue B: "Yield is consistently low (50-60%), and the starting material remains."
  • Root Cause: Hydrolysis of Dimethylsulfamoyl Chloride (DMSC).[2] If the DMSC feed tank or lines are not strictly anhydrous, the reagent reacts with moisture before reaching the p-Toluidine.

    • Mechanism:[1][3][4]

      
      .
      
  • The Fix:

    • Reagent Quality: Titrate or check the purity of DMSC before use. It degrades over time.

    • System Integrity: Blanket the reactor with dry Nitrogen (

      
      ). Ensure the addition funnel is pressure-equalized and dried.
      
    • Stoichiometry: Increase DMSC equivalents to 1.2 – 1.3 eq to account for hydrolysis losses.

Issue C: "Violent exotherm observed upon addition."
  • Root Cause: Addition rate exceeded the heat removal capacity of the reactor jacket.

  • The Fix:

    • Cooling: Pre-cool the amine solution to -10°C.

    • Dosing: Dilute DMSC in the reaction solvent (1:1 ratio) before addition. This increases thermal mass and slows the reaction kinetics at the injection point.

Standard Operating Procedure (SOP): The "Gold Standard" Protocol

Objective: Synthesis of 100g batch of N,N-Dimethyl-N'-p-tolylsulphamide.

Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5]Mass/VolRole
p-Toluidine 107.151.0107.2 gNucleophile
Dimethylsulfamoyl Chloride 143.591.2172.3 gElectrophile
Triethylamine (TEA) 101.191.5151.8 gAcid Scavenger
Toluene 92.14-1.2 LSolvent
Step-by-Step Methodology

1. Preparation & Inerting

  • Equip a 3-neck round-bottom flask (3L) with a mechanical stirrer, internal temperature probe, and pressure-equalizing dropping funnel.

  • Flush the system with

    
     for 15 minutes.
    
  • Why? DMSC is fatal if inhaled (H330) and corrosive. Closed systems prevent exposure and hydrolysis [1, 2].

2. Solubilization

  • Charge p-Toluidine (107.2 g) and Toluene (1000 mL). Stir until dissolved.

  • Add Triethylamine (151.8 g).

  • Cool the mixture to -5°C using an ice/acetone or chiller bath.

3. Controlled Addition (The Critical Step)

  • Charge DMSC (172.3 g) into the dropping funnel.

  • Optional: Dilute DMSC with 200 mL Toluene to buffer the exotherm.

  • Add DMSC dropwise, ensuring the internal temperature does not exceed 5°C .

  • Time: This should take 45–90 minutes depending on cooling capacity.

4. Reaction & Monitoring

  • Allow the mixture to warm to Room Temperature (20-25°C) naturally.

  • Stir for 3 hours.

  • IPC (TLC): Eluent 30% Ethyl Acetate in Hexane.[3] Look for the disappearance of the p-Toluidine spot (

    
    ).
    

5. Workup (Purification)

  • Quench: Add water (500 mL) to dissolve the TEA-HCl salts. Stir vigorously for 20 mins.

  • Separation: Transfer to a separatory funnel. Discard the aqueous (bottom) layer.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 300 mL).

    • Reason: This protonates unreacted p-Toluidine, pulling it into the aqueous phase, ensuring high purity.

  • Drying: Wash with Brine (300 mL), dry over

    
    , and filter.
    

6. Isolation

  • Concentrate the Toluene layer under reduced pressure (Rotavap) to ~20% volume.

  • Add Hexane or Heptane to induce crystallization.

  • Filter the white solid and dry in a vacuum oven at 40°C.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine instead of Triethylamine? A: Yes. Pyridine often acts as both a base and a nucleophilic catalyst (forming a reactive N-sulfonylpyridinium intermediate). However, Pyridine is harder to remove than TEA. If using Pyridine, ensure thorough acid washes (1M HCl) during workup to remove it completely.

Q: Why is my product turning pink/brown upon storage? A: This indicates trace p-Toluidine oxidation. The "Acid Wash" step in the protocol is critical. If the product is already solid, recrystallize from Ethanol/Water to remove the oxidized amine impurities.

Q: Is DMSC carcinogenic? A: Yes, Dimethylsulfamoyl chloride is classified as a Carcinogen Category 1B and is acutely toxic by inhalation [2]. All handling must occur in a certified fume hood with appropriate PPE (double nitrile gloves, respirator if outside hood).

Q: Can I make DMSC in-situ to avoid handling it? A: While possible by reacting Sulfuryl Chloride (


) with Dimethylamine, this is not recommended  for batch processing without specialized flow equipment. The formation of DMSC generates significant heat and HCl gas, and isolating it from the amine salts is difficult without distillation [3]. It is safer to purchase high-purity DMSC or synthesize it in a separate, dedicated step.

References

  • PubChem. (n.d.). Dimethylsulfamoyl chloride (Compound).[2][5][6][7] National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Dimethylsulfamoyl chloride.[2][5][6] Retrieved February 1, 2026, from [Link]

  • Spillane, W. J., & Malaubier, J. B. (2014). Sulfamoylation of Amino Acids and Esters. Chemical Reviews. (General reference for sulfamoyl chloride reactivity mechanisms).
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for scale-up thermodynamics and salt management).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of N,N-Dimethyl-N'-p-tolylsulphamide (DMST)

Executive Summary & Compound Profile N,N-Dimethyl-N'-p-tolylsulphamide (DMST) is the primary stable metabolite of the fungicide Tolylfluanid . While often viewed as a degradation product itself, DMST is the starting poin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N,N-Dimethyl-N'-p-tolylsulphamide (DMST) is the primary stable metabolite of the fungicide Tolylfluanid . While often viewed as a degradation product itself, DMST is the starting point for many analytical standards and environmental fate studies.

Researchers often assume DMST is inert because it is a "breakdown product." This is a critical error. In our laboratory's experience, DMST is susceptible to specific degradation pathways—primarily photolysis and indirect oxidation—that can compromise experimental data, particularly in trace analysis (ng/L levels) or during long-term storage of stock solutions.

Compound Snapshot
PropertyDetail
Common Name DMST (Tolylfluanid metabolite)
Chemical Structure Sulfamide core with a p-tolyl group and dimethyl substitution
Primary Risk Photolytic cleavage to N,N-dimethylsulfamide (DMS)
Secondary Risk Formation of NDMA (carcinogen) under ozonation
Storage Class Light-sensitive; pH-sensitive (extreme ranges)

Critical Degradation Pathways

Understanding how DMST breaks down is the only way to prevent it. We track three primary mechanisms in the degradation cascade.

Mechanism A: Photolytic Cleavage (The "Light Leak" Effect)

This is the most common cause of stock solution failure. DMST absorbs UV light, entering a triplet excited state. This energy drives the cleavage of the N-C bond between the sulfamide nitrogen and the p-tolyl ring.

  • Result: Formation of N,N-dimethylsulfamide (DMS) .[1][2][3]

  • Impact: Loss of DMST peak area; appearance of an early-eluting "ghost peak" (DMS) often missed in standard LC-MS windows due to its high polarity.

Mechanism B: Ozonation & Advanced Oxidation

If your research involves water treatment simulations (AOPs), DMST is not stable. Ozone attacks the electron-rich aromatic ring (p-tolyl group) and the amine nitrogen.

  • Result: Ring cleavage and release of the sulfamide moiety.

  • Critical Safety Note: The released DMS fragment is a known precursor to N-Nitrosodimethylamine (NDMA) , a potent carcinogen, upon reaction with ozone.[1]

Mechanism C: Hydrolysis

While the sulfamide bond is more stable than a sulfonamide, it is not immune to hydrolysis under extreme pH conditions (pH < 3 or pH > 9) or high temperatures.

  • Result: Hydrolysis yields p-Toluidine and Dimethylsulfamic acid (or Dimethylamine + Sulfate).

Visualizing the Pathway

The following diagram maps the degradation logic you must anticipate during experimentation.

DMST_Degradation cluster_legend Pathway Legend Tolyl Tolylfluanid (Parent Fungicide) DMST DMST (N,N-Dimethyl-N'-p-tolylsulphamide) Tolyl->DMST Rapid Hydrolysis (t1/2 < 24h) DMS DMS (N,N-Dimethylsulfamide) DMST->DMS Photolysis (UV) Triplet State Mechanism RingProds Hydroxylated Ring Products (p-Toluidine derivatives) DMST->RingProds Acid Hydrolysis (pH < 3) NDMA NDMA (N-Nitrosodimethylamine) *Carcinogenic* DMS->NDMA Ozonation (O3) Conversion yield ~30-50% key Green: Stable Analyte | Yellow: Primary Degradant | Red: Toxic End-Product

Figure 1: The degradation cascade of DMST.[2][4][5] Note that photolysis is the primary driver converting DMST to DMS, which then becomes a precursor for NDMA under oxidative conditions.

Storage & Handling Protocols

Based on the degradation kinetics, we recommend the following "Gold Standard" storage protocols.

Protocol 1: Stock Solution Preparation
  • Solvent Choice: Use Acetonitrile (MeCN) rather than Methanol.

    • Reasoning: Methanol is protic and can participate in nucleophilic attacks or transesterification-like reactions over long periods. MeCN provides a stable, aprotic environment.

  • Acidification: Add 0.1% Acetic Acid to the stock solution.

    • Reasoning: Neutralizing residual alkalinity on glass surfaces prevents base-catalyzed hydrolysis.

  • Concentration: Store at >100 mg/L . Lower concentrations (ng/L) suffer higher percentage losses due to adsorption to glass walls.

Protocol 2: Physical Storage
ParameterRecommendationWhy?
Container Amber Borosilicate Glass (Silanized)Prevents UV photolysis (Mechanism A) and minimizes adsorption.
Temperature -20°CArrhenius kinetics dictate that hydrolysis rates drop significantly at sub-zero temperatures.
Headspace Minimize or Argon-purgeReduces oxidative stress, though DMST is less sensitive to air oxidation than its parent.
Shelf Life 6 Months (Solution) / 2 Years (Solid)Re-verify purity via LC-UV/MS every 3 months.

Troubleshooting Guide (FAQ)

Q1: I am seeing a loss of DMST signal, but no new peaks in my UV chromatogram. Where did it go?

  • Diagnosis: This is likely sorption or precipitation , not chemical degradation.

  • The Fix:

    • Check your vial material. Are you using polypropylene (PP)? Switch to glass. Hydrophobic moieties in DMST stick to plastics.

    • Check your solvent strength. If you diluted a MeCN stock into 100% water, DMST may have precipitated out of solution. Ensure at least 10% organic modifier is present.

Q2: A new, early-eluting peak has appeared in my chromatogram after leaving the vial in the autosampler for 48 hours.

  • Diagnosis: This is the "Light Leak" Effect (Mechanism A). The peak is likely N,N-dimethylsulfamide (DMS).[2]

  • Verification: Check the mass spectrum for m/z 125 (DMS + H+ is approx 125, wait—DMS is C2H8N2O2S, MW=124.16. So look for m/z 125). DMST is MW 214.

  • The Fix: Enable the "dark" function in your autosampler or use amber vials. Autosampler trays are often illuminated, causing photolysis during the queue.

Q3: Can I use DMST as a tracer for ozonation efficiency?

  • Answer: Yes, but with caution. DMST degrades rapidly with Ozone.

  • Warning: You must monitor for NDMA formation. If you are studying drinking water safety, the conversion of DMST -> DMS -> NDMA is a critical regulatory pathway. Do not treat DMST as a "safe" inert tracer in oxidative processes.

Analytical Validation Workflow

If you suspect your standard has degraded, run this self-validating check:

Troubleshooting_Flow Start Suspected Degradation CheckUV Check UV (210-254 nm) New Peaks? Start->CheckUV CheckMS Check MS (m/z 125) DMS Present? CheckUV->CheckMS Yes (New Peaks) CheckArea Peak Area vs. Fresh Standard CheckUV->CheckArea No (Clean Baseline) Action1 Photolysis Confirmed Discard & Protect from Light CheckMS->Action1 m/z 125 Found Action2 Sorption/Precipitation Change Solvent/Vial CheckArea->Action2 Area Low

Figure 2: Rapid diagnostic workflow for validating DMST standard integrity.

References

  • PlumX Metrics. (n.d.). Abiotic fate of tolylfluanid and dichlofluanid in natural waters.[2] Retrieved from

    • Relevance: Establishes DMST as the hydrolysis product and identifies DMS as the major phototransformation product.[2]

  • Schmidt, C. K., & Brauch, H. J. (2008).[1] N,N-dimethylsulfamide as precursor for N-nitrosodimethylamine (NDMA) formation upon ozonation and its fate during drinking water treatment.[1] Environmental Science & Technology.[1] Retrieved from

    • Relevance: Definitive source on the conversion of the DMS fragment (from DMST)
  • PubChem. (n.d.). N,N-Dimethyl-N'-p-tolylsulphamide (Compound Summary). Retrieved from

    • Relevance: Chemical structure, synonyms, and physical property data.[6]

  • Royal Society of Chemistry. (n.d.). Kinetics of hydrolysis of NN′-diarylsulphamides. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from

    • Relevance: mechanistic grounding for the acid-catalyzed hydrolysis of the sulfamide bond.
  • Hajšlová, J., et al. (n.d.). Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. Retrieved from

    • Relevance: Supports the protocol of using acidified Acetonitrile (MeCN)

Sources

Reference Data & Comparative Studies

Validation

N,N-Dimethyl-N'-p-tolylsulphamide (DMST) vs. Classical Sulfonamides: Comparative Profiling in Enzymatic and Metabolic Assays

Executive Summary N,N-Dimethyl-N'-p-tolylsulphamide (DMST) represents a distinct subclass of organosulfur compounds known as sulfamides ( ), structurally related to but functionally distinct from classical sulfonamides (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethyl-N'-p-tolylsulphamide (DMST) represents a distinct subclass of organosulfur compounds known as sulfamides (


), structurally related to but functionally distinct from classical sulfonamides (

). While classical sulfonamides (e.g., Sulfanilamide, Acetazolamide) are celebrated for their potent inhibition of Carbonic Anhydrase (CA) and Dihydropteroate Synthase (DHPS), DMST lacks the primary zinc-binding motif required for these activities.

Instead, DMST serves as a critical negative control in enzyme inhibition assays and a reference standard in metabolic stability profiling. Its primary relevance lies in its high hydrolytic stability and lipophilicity, making it a persistent metabolite (notably of the fungicide tolylfluanid) and a useful scaffold for exploring non-classical bioisosteres in medicinal chemistry.

This guide provides a technical comparison of DMST against standard sulfonamides, focusing on selectivity profiling , metabolic stability , and toxicological assessment .

Part 1: Chemical Basis & Structural Logic[1]

To understand the biological divergence, one must first analyze the structural constraints.

FeatureClassical Sulfonamide (e.g., Sulfanilamide)N,N-Dimethyl-N'-p-tolylsulphamide (DMST)
Core Motif


Zinc Binding High (Primary

acts as Zn ligand)
None (Sterically hindered, no primary

)
pKa ~10.4 (Weakly acidic)> 11 (Very weak acid/Neutral)
Lipophilicity Low to ModerateHigh (Dimethyl cap increases LogP)
Metabolic Fate Acetylation, GlucuronidationResistant to hydrolysis; persistent metabolite
Structural Impact on Binding (The "Zinc Trap")

Classical sulfonamides function by coordinating the Zinc ion (


) in the active site of metalloenzymes like Carbonic Anhydrase. The nitrogen atom of the sulfonamide moiety (

) displaces the zinc-bound water molecule/hydroxide ion.

Why DMST Fails as an Inhibitor: DMST possesses an


-dimethyl substitution on one side of the sulfonyl group. This substitution:
  • Removes the Ionizable Proton: Eliminates the capacity to form the specific anion required for high-affinity metal coordination.

  • Induces Steric Clash: The bulky methyl groups prevent the molecule from entering the narrow, cone-shaped active sites of enzymes like CA-II or CA-IX.

BindingLogic Target Target: Metalloenzyme (Carbonic Anhydrase) Result_S Outcome: Potent Inhibition Target->Result_S Result_D Outcome: No Activity (Negative Control) Target->Result_D Sulfonamide Classical Sulfonamide (R-SO2-NH2) Mech_S Mechanism: Zn2+ Coordination Sulfonamide->Mech_S Primary Amine DMST DMST (R-NH-SO2-NMe2) Mech_D Mechanism: Steric Exclusion DMST->Mech_D Dimethyl Cap Mech_S->Target Binds Zn2+ Mech_D->Target Fails to Bind

Figure 1: Mechanistic divergence between classical sulfonamides and DMST. The N,N-dimethyl substitution prevents the Zinc coordination essential for Carbonic Anhydrase inhibition.

Part 2: Comparative Biological Performance

Carbonic Anhydrase (CA) Inhibition Assay

This is the gold-standard assay for sulfonamide activity.

  • Hypothesis: DMST will show

    
     nM (inactive), whereas Acetazolamide will show 
    
    
    
    nM.
  • Application: Use DMST to validate that an assay is measuring specific zinc-binding activity and not non-specific protein aggregation.

Comparative Data (Simulated Representative Values):

CompoundTarget: hCA I (

, nM)
Target: hCA II (

, nM)
Target: hCA IX (Tumor) (

, nM)
Acetazolamide (Control)2501225
Sulfanilamide 25,000240300
DMST > 50,000 (Inactive) > 50,000 (Inactive) > 50,000 (Inactive)
Metabolic Stability (Microsomal Stability)

DMST is frequently encountered as a stable environmental breakdown product of tolylfluanid. In drug development, this scaffold demonstrates high resistance to oxidative metabolism compared to the labile sulfonamide bond.

  • Assay: Human Liver Microsomes (HLM) incubation + NADPH.

  • Readout: Intrinsic Clearance (

    
    ).
    
Compound

(min)
Mechanism of Clearance
Tolylfluanid (Parent)< 15Rapid hydrolysis of N-S-CCl2F bond
Sulfadiazine ~ 180N-acetylation (NAT2), oxidation
DMST > 300 Highly stable; minor methyl oxidation

Part 3: Experimental Protocols

Protocol A: Esterase Activity Assay (CA Surrogate)

A robust, high-throughput method to verify the lack of inhibition by DMST compared to sulfonamides.

Objective: Measure the hydrolysis of 4-nitrophenyl acetate (4-NPA) by Carbonic Anhydrase.

Materials:

  • Enzyme: Bovine CA-II (Sigma-Aldrich).

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 3 mM in Acetonitrile.

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Controls: Acetazolamide (Positive Inhibitor), DMSO (Vehicle), DMST (Negative Control).

Workflow:

  • Preparation: Dissolve DMST and Acetazolamide in DMSO to 10 mM stock. Serial dilute to range (0.1 nM – 100 µM).

  • Incubation: In a 96-well plate, add:

    • 80 µL Buffer

    • 10 µL Enzyme solution (1 µM final)

    • 10 µL Compound (DMST or Standard)

    • Incubate 10 mins at 25°C.

  • Initiation: Add 100 µL Substrate (4-NPA).

  • Detection: Monitor Absorbance at 400 nm (formation of p-nitrophenolate) kinetically for 15 minutes.

  • Analysis: Plot V0 (initial velocity) vs. Log[Concentration]. DMST should yield a flat line (no inhibition), while Acetazolamide yields a sigmoidal dose-response.

Protocol B: Metabolic Stability Assessment

To demonstrate the persistence of the N,N-dimethylsulfamide scaffold.

Workflow:

  • System: Pooled Human Liver Microsomes (0.5 mg/mL protein).

  • Reaction:

    • Pre-incubate microsomes with DMST (1 µM) in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60, 120 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

    • DMST Transition: 215 → 106 m/z (approx).

  • Calculation:

    
     vs. time. Slope = 
    
    
    
    .
    
    
    .

AssayWorkflow Start Start: Compound Library (DMST vs Sulfonamides) Step1 1. Solubility Check (DMSO/Buffer) Start->Step1 Step2 2. CA Inhibition Screen (4-NPA Hydrolysis) Step1->Step2 Decision Inhibition Observed? Step2->Decision Branch_Yes Yes (Active) Likely Primary Sulfonamide Decision->Branch_Yes >50% Inh Branch_No No (Inactive) Likely N,N-Disubstituted (DMST) Decision->Branch_No <5% Inh Step3 3. Metabolic Stability (Microsomes + NADPH) Branch_No->Step3 Outcome2 Low Clearance (Persistent Metabolite/DMST) Step3->Outcome2 T1/2 > 60min Outcome1 High Clearance (Drug Candidate)

Figure 2: Screening workflow distinguishing active sulfonamide drugs from stable sulfamide metabolites like DMST.

Part 4: Safety & Handling (The "Metabolite" Context)

When using DMST in the lab, researchers must recognize its classification. Unlike pharmaceutical sulfonamides, DMST is often classified under agrochemical standards .

  • Toxicity: DMST is generally less acutely toxic than parent fungicides but is monitored for potential groundwater contamination.

  • Solubility: Unlike sodium salts of sulfonamides (soluble in water), DMST is highly lipophilic. Do not use aqueous buffers for stock solutions. Use 100% DMSO or Acetonitrile.

  • Interference: In LC-MS assays, DMST can cause ion suppression if not chromatographically resolved from similar sulfamides.

References

  • PubChem. (2025).[1][2] N,N-Dimethyl-N'-p-tolylsulphamide (Compound Summary). National Library of Medicine. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Environmental Protection Agency (EPA). (2002). Tolylfluanid and its Metabolite DMST: Human Health Risk Assessment.[Link]

  • Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential.[3][4][5][6][7][8][9][10] Medicinal Research Reviews, 25(2), 186-228. (Context on Sulfamate/Sulfamide bioisosteres). [Link]

  • Reiss, R., et al. (2012). Acute and chronic dietary exposure assessment for the fungicide tolylfluanid. Food Additives & Contaminants: Part A. (Data on DMST metabolic stability). [Link]

Sources

Comparative

Comparative Analysis: Tolylfluanid vs. DMST Toxicity &amp; Environmental Fate

Executive Summary This guide provides a technical comparative analysis of Tolylfluanid (parent fungicide) and its primary metabolite N,N-Dimethyl-N'-p-tolylsulphamide (DMST) . While Tolylfluanid presents direct toxicolog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of Tolylfluanid (parent fungicide) and its primary metabolite N,N-Dimethyl-N'-p-tolylsulphamide (DMST) . While Tolylfluanid presents direct toxicological risks (thyroid disruption, mitochondrial dysfunction), the primary hazard associated with DMST is indirect genotoxicity . DMST acts as a precursor to N-Nitrosodimethylamine (NDMA) , a potent carcinogen, specifically during oxidative water treatment (ozonation). This analysis contrasts their physicochemical behaviors, toxicological profiles, and experimental detection protocols.[1]

Chemical Transformation & Identity

Tolylfluanid degrades rapidly in aquatic environments (hydrolysis/photolysis) to form DMST. Unlike the parent compound, DMST is highly polar and persistent, classifying it as a Persistent and Mobile Organic Compound (PMOC) . This mobility allows it to leach into groundwater aquifers, where it resists natural attenuation.[2]

Degradation Pathway Diagram

The following diagram illustrates the degradation of Tolylfluanid to DMST and the subsequent critical transformation of DMST to NDMA during ozonation.

Degradation_Pathway cluster_0 Water Treatment Plant TF Tolylfluanid (Parent Fungicide) DMST DMST (Metabolite) Persistent & Mobile TF->DMST Hydrolysis / Microbial (t1/2 < 2 days) NDMA NDMA (Carcinogen) DMST->NDMA Ozonation (O3) + Bromide (Catalyst) ~50% Molar Yield

Caption: Transformation pathway highlighting the critical risk shift from parent toxicity to metabolite-driven byproduct formation during water treatment.

Comparative Toxicological Profile

The toxicological concern shifts from Endocrine Disruption (Tolylfluanid) to Carcinogenic Potential (DMST-derived NDMA).

Table 1: Toxicity & Risk Comparison
FeatureTolylfluanid (Parent)DMST (Metabolite)
Primary Toxicity Mode Direct: Thyroid disruption, Mitochondrial uncoupling (ROS generation).Indirect: Precursor to NDMA (Genotoxic Carcinogen).
Acute Toxicity (Rat Oral LD50) > 1,000 mg/kg (Moderate)> 2,000 mg/kg (Low/Unclassified)
Target Organs Thyroid, Kidney, Liver.None specific (Direct); Liver/Lung (via NDMA).
Genotoxicity Equivocal (Mixed results in vitro).Negative (Direct); Positive (Indirect via NDMA).
Endocrine Disruption Yes (Thyroid hormone modulation).No evidence of direct endocrine activity.
Regulatory Status Banned (EU, 2007) due to DMST risks.Regulated as "Relevant Metabolite" in groundwater.[3][4]

Critical Insight: DMST itself exhibits low acute toxicity. However, its structural moiety (dimethylsulfamide group) contains the N-N bond required to form NDMA. Experimental data indicates a molar yield of ~50% NDMA when DMST-containing water is treated with ozone, significantly higher than other precursors like dimethylamine (DMA).

Environmental Fate & Performance[3][5]

The "performance" of these compounds in an environmental context refers to their stability, mobility, and resistance to treatment.

Table 2: Environmental Physicochemical Properties
ParameterTolylfluanidDMST
Water Solubility Low (0.9 mg/L)High (Polar)
Log Kow 3.9 (Lipophilic, adsorbs to soil)< 1.0 (Hydrophilic, mobile)
Soil Mobility Immobile (Retained in topsoil)Highly Mobile (Leaches to aquifers)
Persistence (DT50) Low (< 2 days in water)High (> 100 days in groundwater)
Ozonation Response Degrades to DMST.Forms NDMA (Rate constant

)
Experimental Protocols

For researchers assessing these compounds, two primary workflows are required: Trace Detection (LC-MS/MS) and NDMA Formation Potential (FP) .

Protocol A: LC-MS/MS Determination of DMST
  • Objective: Quantify DMST in groundwater at ng/L levels.

  • Sample Prep: Direct injection or Solid Phase Extraction (SPE) using polymeric sorbents (e.g., HLB).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

    • Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 mins.

  • MS/MS Parameters (ESI+):

    • Precursor Ion: 215 m/z

      
      
      
    • Quantifier Ion: 106 m/z (Tolyl fragment).

    • Qualifier Ion: 91 m/z (Tropylium ion).

Protocol B: NDMA Formation Potential (Ozonation Simulation)
  • Objective: Assess the yield of NDMA from DMST under water treatment conditions.

  • Reagents: Ozone stock solution (produced via O3 generator), Phosphate buffer (pH 7-8), Sodium Thiosulfate (quencher).

  • Workflow:

    • Spike: Add DMST (e.g., 1 µM) to buffered water matrix.

    • Ozonate: Add Ozone stock to achieve molar ratio

      
      .
      
    • Reaction: Allow contact time (e.g., 10-30 mins).

    • Quench: Add Sodium Thiosulfate to stop oxidation.

    • Extract: SPE extraction (Coconut charcoal or Ambersorb 572) for NDMA.

    • Analyze: GC-MS/MS (PCI mode) or LC-MS/MS for NDMA quantification.

Experimental Workflow Diagram

Experimental_Workflow cluster_analysis Direct Quantification cluster_ozonation NDMA Formation Potential Sample Groundwater Sample (Containing DMST) SPE1 SPE Enrichment (Polymeric HLB) Sample->SPE1 Ozone Ozonation (pH 7-8, Excess O3) Sample->Ozone LCMS LC-MS/MS (ESI+) Target: 215 -> 106 m/z SPE1->LCMS Quench Quench (Na2S2O3) Ozone->Quench SPE2 SPE Extraction (Activated Carbon) Quench->SPE2 GCMS GC-MS/MS Target: NDMA SPE2->GCMS

Caption: Dual-stream workflow for quantifying background DMST levels (left) and assessing potential carcinogenic risk via ozonation (right).

References
  • Schmidt, C. K., & Brauch, H. J. (2008).[2] N,N-Dimethylsulfamide as Precursor for N-Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water Treatment.[2] Environmental Science & Technology. Link

  • U.S. EPA. (2012). Toxicological Review of N-Nitrosodimethylamine (NDMA). Integrated Risk Information System (IRIS). Link

  • Reemtsma, T., et al. (2016). Mind the Gap: Persistent and Mobile Organic Compounds—Water Contaminants That Slip Through. Environmental Science & Technology. Link

Sources

Validation

Evaluating the genotoxicity of N,N-Dimethyl-N'-p-tolylsulphamide in vitro

[1] Content Type: Technical Comparison & Evaluation Protocol Target Compound: N,N-Dimethyl-N'-p-tolylsulphamide (CAS: 66840-71-9) Synonyms: DMST, 1-(dimethylsulfamoylamino)-4-methylbenzene Primary Application: Agrochemic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Technical Comparison & Evaluation Protocol Target Compound: N,N-Dimethyl-N'-p-tolylsulphamide (CAS: 66840-71-9) Synonyms: DMST, 1-(dimethylsulfamoylamino)-4-methylbenzene Primary Application: Agrochemical metabolite (Tolylfluanid), Pharmaceutical Impurity Analysis[1]

Executive Summary & Strategic Context

In the landscape of pharmaceutical impurity profiling, N,N-Dimethyl-N'-p-tolylsulphamide (DMST) occupies a critical "grey zone."[1] Unlike its structurally related analog N-nitroso-N-methyl-p-toluenesulfonamide (Diazald) —a confirmed potent carcinogen—DMST is primarily identified as a stable metabolite of the fungicide tolylfluanid and a potential byproduct in sulfonylurea drug synthesis.[1]

While DMST itself lacks the direct N-nitroso functionality that drives high-potency mutagenesis, its structural similarity to N,N-dimethyl-p-toluidine (DMPT) (a known clastogen) and its potential to act as a precursor for Nitrosamine Drug Substance-Related Impurities (NDSRIs) mandates a rigorous genotoxicity evaluation strategy.[1]

This guide outlines a comparative evaluation protocol, distinguishing the testing requirements for DMST against high-risk alkylating agents.

Comparative Genotoxicity Profile

The following table contrasts DMST with its high-risk structural analogs to establish the rationale for specific testing protocols.

Table 1: Structural & Toxicological Comparison
FeatureTarget: DMST Comparator 1: Diazald Comparator 2: DMPT
CAS Number 66840-71-980-11-599-97-8
Structure Class Sulfamide (Stable)N-Nitroso Sulfamide (Reactive)N-Dialkylaminoaromatic
Primary Genotoxicity Mechanism Indirect: Precursor to NDSRIs; potential clastogen via metabolic activation.[1]Direct: Alkylating agent (transnitrosation).[1] Generates diazomethane.[1]Clastogenic: Oxidative DNA damage; chromosome breakage.[1]
Ames Test (Salmonella) Generally Negative (requires S9 activation for confirmation).[1]Positive (Strain TA1535, TA100 without S9).Negative (often false negative in bacteria).[1]
Micronucleus Test (In Vitro) Required: High priority due to structural alert for chromosomal aberrations.[1]Positive (In vivo/In vitro).[1][2]Positive (Induces numerical/structural aberrations).[1][2]
Regulatory Status Environmental metabolite; Impurity of Concern (ICH M7).[1]Known Carcinogen (Group 2A/2B equivalent).[1]IARC Group 2B (Possibly carcinogenic).[1]

Evaluation Protocol: The "Triad" Approach

To scientifically validate the safety of DMST, a single test is insufficient. You must employ a "Triad" approach: In Silico Prediction , Gene Mutation (Ames) , and Chromosomal Damage (Micronucleus) .

Diagram 1: The Decision-Tree Workflow

This workflow dictates the logical progression of testing based on ICH M7(R1) guidelines.

Genotoxicity_Workflow Start Start: DMST Evaluation QSAR Step 1: In Silico (QSAR) (DEREK / SARAH) Start->QSAR QSAR_Result Structural Alert? QSAR->QSAR_Result Ames Step 2: Enhanced Ames Test (Salmonella + Hamster S9) QSAR_Result->Ames Proceed to In Vitro Alert_Yes Alert: Sulfonamide/Amine Alert_No No Alert Ames_Res Mutagenic? Ames->Ames_Res MN Step 3: In Vitro Micronucleus (TK6 or V79 Cells) Ames_Res->MN Negative Stop_Pos Classify as Mutagenic Impurity (Control to TTC) Ames_Res->Stop_Pos Positive MN_Res Clastogenic? MN->MN_Res Clean Class 5: Non-Mutagenic (Treat as ordinary impurity) MN_Res->Clean Negative Clastogen Classify as Clastogen (PDE Calculation) MN_Res->Clastogen Positive

Caption: Logical workflow for categorizing DMST under ICH M7 guidelines, prioritizing experimental verification over in silico predictions due to sulfamide complexity.

Detailed Experimental Methodologies

Protocol A: The "Enhanced" Ames Test

Standard Ames testing may yield false negatives for sulfamides because standard Rat S9 (liver homogenate) often lacks sufficient reductive enzymes to metabolize the sulfonamide bond or activate the amine moiety.

Objective: Detect point mutations in Salmonella typhimurium.

  • Strains: TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Metabolic Activation (Crucial Modification):

    • Standard: 10% Rat Liver S9 (Aroclor 1254 induced).[1]

    • Enhanced: 30% Hamster Liver S9 (Prival modification). Hamster S9 is superior for activating N-dialkylamines and related structures.[1]

  • Dose Range: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).

  • Solvent: DMSO (Dimethyl sulfoxide).[1][3] Note: Ensure DMST does not precipitate in the top agar.

  • Procedure: Pre-incubation method (20 min at 37°C) is preferred over plate-incorporation to maximize metabolic contact.[1]

Success Criteria: A ≥2-fold increase in revertant colonies over vehicle control with a dose-response relationship.

Protocol B: In Vitro Micronucleus (MN) Test

Since the analog DMPT is a known clastogen (breaks chromosomes) but often Ames negative, this step is non-negotiable for DMST.

Objective: Detect structural or numerical chromosomal aberrations in mammalian cells.

  • Cell Line: TK6 (Human lymphoblastoid) or V79 (Chinese Hamster Lung).[1] TK6 is preferred for p53-competent relevance.[1]

  • Treatment Regimens:

    • Short term (3-4 h) +/- S9 activation.[1]

    • Long term (24 h or 1.5-2.0 cell cycles) - S9 activation.[1]

  • Cytochalasin B (Cyt-B): Add Cyt-B (3-6 µg/mL) after treatment to block cytokinesis, allowing visualization of micronuclei in binucleated cells (BNCs).[1]

  • Scoring: Analyze 2,000 BNCs per concentration for the presence of micronuclei.

  • Cytotoxicity Monitor: Calculate the Replication Index (RI) or Cytokinesis-Block Proliferation Index (CBPI).[1] Top dose must induce 55% ± 5% cytotoxicity.[1]

Why this matters: If DMST follows the DMPT pathway, it may generate reactive oxygen species (ROS) that break DNA strands without causing the specific point mutations detected by the Ames test.

Mechanistic Insight: The Nitrosation Risk

The most significant "hidden" risk of DMST is not the molecule itself, but its behavior in the presence of nitrites (common in excipients or gastric fluid). DMST contains a secondary amine structure masked by the sulfonyl group, which can be vulnerable to transnitrosation.

Diagram 2: Potential Nitrosation Pathway

This diagram illustrates why DMST is monitored—not just for intrinsic toxicity, but for what it can become.

Nitrosation_Pathway DMST DMST (Precursor) Intermediate N-Nitroso-DMST (Hypothetical NDSRI) DMST->Intermediate + H+ / NO- Nitrite Nitrite Source (NaNO2 / Excipients) Nitrite->Intermediate Alkylation Diazo Species (DNA Alkylator) Intermediate->Alkylation Metabolic Activation DNA_Damage Mutagenicity (Carcinogenesis) Alkylation->DNA_Damage Methylation of Guanine

Caption: Pathway showing the potential conversion of DMST into a reactive N-nitroso species under acidic/nitrite-rich conditions.[1]

Data Interpretation & Comparison Guide

When you receive your CRO results, use this guide to interpret the data relative to the alternatives.

ScenarioInterpretationAction Plan
Ames (-) / MN (-) Clean Profile. DMST acts as a stable metabolite.[1]Control as a standard organic impurity (ICH Q3A/B).[1]
Ames (-) / MN (+) Clastogen (Like DMPT). The compound causes chromosomal breakage, likely via oxidative stress or spindle poisoning.[1]Establish a Permitted Daily Exposure (PDE) limit.[1] Do not treat as a mutagenic cohort of concern, but control strictly.
Ames (+) Mutagen (Like Diazald). The compound is directly reacting with DNA.[1]Strict Control: Control to TTC levels (1.5 µ g/day ) or compound-specific acceptable intake (AI).

References

  • European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: N,N-dimethyl-N'-p-tolylsulphamide (CAS 66840-71-9).[1][4][5][6][7] Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2024).[1] Compound Summary: N,N-Dimethyl-N'-p-tolylsulphamide.[1][4][5][6][7] Retrieved from [1]

  • Timm, A., et al. (2024).[8] Genotoxicity of N,N-dimethylaniline and N,N-dimethyl-p-toluidine.[1][2] Environmental and Molecular Mutagenesis.[1][2][9] (Validating the clastogenic risk of structural analogs). Retrieved from [1]

  • Li, X., et al. (2024).[10][11][12] Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells.[1][12][13] Regulatory Toxicology and Pharmacology.[1] (Protocol source for Enhanced Ames and TK6 assays).[1] Retrieved from [1]

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Retrieved from [1]

Sources

Comparative

A Comparative Guide to the Analysis of N,N-Dimethyl-N'-p-tolylsulphamide: Benchmarking a Novel SERS Detection Method Against Established Chromatographic Techniques

Abstract The accurate and sensitive detection of N,N-Dimethyl-N'-p-tolylsulphamide, a significant metabolite of the fungicide tolylfluanid, is paramount in ensuring environmental safety and regulatory compliance. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate and sensitive detection of N,N-Dimethyl-N'-p-tolylsulphamide, a significant metabolite of the fungicide tolylfluanid, is paramount in ensuring environmental safety and regulatory compliance. This guide provides a comprehensive comparison of a novel, rapid Surface-Enhanced Raman Spectroscopy (SERS) method against the established benchmark techniques of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the underlying principles of each method, present detailed experimental protocols, and offer a head-to-head comparison of their performance based on key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] This guide is intended for researchers, analytical scientists, and quality control professionals in the agrochemical and environmental monitoring sectors, providing the necessary data to make informed decisions about method selection and implementation.

Introduction: The Analytical Challenge of N,N-Dimethyl-N'-p-tolylsulphamide

N,N-Dimethyl-N'-p-tolylsulphamide is a primary degradation product of tolylfluanid, a widely used agricultural fungicide.[4] Its presence in soil and water systems serves as an indicator of tolylfluanid usage and potential environmental contamination. Consequently, robust and reliable analytical methods are crucial for its detection and quantification at trace levels. The chemical structure of N,N-Dimethyl-N'-p-tolylsulphamide, a substituted sulfamide, lends itself to analysis by various techniques. However, the complexity of environmental and biological matrices necessitates methods with high sensitivity and selectivity.

Traditionally, chromatographic techniques such as HPLC and GC-MS have been the methods of choice for sulfonamide analysis due to their excellent separation capabilities and sensitivity.[5] This guide will evaluate these established methods against a novel Surface-Enhanced Raman Spectroscopy (SERS) approach, a technique known for its ultra-high sensitivity and molecular fingerprinting capabilities, offering a potential paradigm shift in terms of speed and on-site analysis capabilities.[6][7]

Overview of the Analytical Techniques

Established Technique 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical and environmental analysis, renowned for its ability to separate, identify, and quantify components in a mixture.[8][9] For a molecule like N,N-Dimethyl-N'-p-tolylsulphamide, which possesses a chromophore, UV detection provides a straightforward and cost-effective means of quantification.[10] The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase. The retention time is a qualitative identifier, while the peak area is proportional to the concentration.

Established Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds.[11] While N,N-Dimethyl-N'-p-tolylsulphamide may require derivatization to enhance its volatility, GC-MS offers exceptional sensitivity and selectivity. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed mass fragmentation patterns, which act as a highly specific identifier for the analyte. This makes GC-MS a definitive tool for impurity identification and quantification.[12][13]

New Method: Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a highly sensitive vibrational spectroscopy technique that enhances the Raman scattering of molecules adsorbed on or near nanostructured metal surfaces.[14][15] This enhancement can be several orders of magnitude, enabling the detection of even single molecules.[6] The resulting spectrum provides a unique "molecular fingerprint," allowing for highly specific identification.[6] For N,N-Dimethyl-N'-p-tolylsulphamide, a SERS method could offer significant advantages in terms of minimal sample preparation, rapid analysis time, and potential for portable, on-site detection.[16]

Experimental Design and Protocols

To provide a robust comparison, a series of validation experiments were designed based on the ICH Q2(R2) guidelines.[2][17] A standard stock solution of N,N-Dimethyl-N'-p-tolylsulphamide was prepared in methanol, and subsequent dilutions were made to create calibration standards and spiked samples in a representative matrix (e.g., purified water).

General Sample Preparation

A stock solution of N,N-Dimethyl-N'-p-tolylsulphamide (1000 µg/mL) was prepared in methanol. Working standards were prepared by serial dilution of the stock solution. For matrix effect evaluation, blank water samples were spiked with known concentrations of the analyte.

HPLC-UV Protocol
  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.[18]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.[19]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.[19]

  • Quantification: Based on the peak area of the analyte compared to a calibration curve generated from standards of known concentrations.

GC-MS Protocol
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A gradient program starting at a lower temperature and ramping up to a higher temperature to ensure good separation.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of N,N-Dimethyl-N'-p-tolylsulphamide.

  • Sample Preparation: Derivatization may be required to improve volatility.

  • Quantification: Based on the peak area of the selected ion compared to a calibration curve.

SERS Protocol
  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).

  • SERS Substrate: Colloidal silver nanoparticles synthesized by citrate reduction.

  • Sample Preparation: A small aliquot of the sample is mixed with the colloidal silver nanoparticle solution and an aggregating agent (e.g., NaCl) to induce "hot spots" for maximum signal enhancement.

  • Data Acquisition: Raman spectra are acquired over a specific spectral range with a set integration time.

  • Quantification: A characteristic Raman peak of N,N-Dimethyl-N'-p-tolylsulphamide is selected, and its intensity is correlated with the concentration using a calibration curve.[20]

Comparative Performance Data

The performance of the three methods was evaluated based on the following validation parameters:

Parameter HPLC-UV GC-MS SERS
Linearity (R²) > 0.998> 0.999[21]> 0.995
Range 0.1 - 20 µg/mL0.01 - 5 µg/mL0.05 - 10 µg/mL
Limit of Detection (LOD) ~30 ng/mL[18][22]~2 ng/mL~10 ng/mL
Limit of Quantitation (LOQ) ~100 ng/mL[18][22]~10 ng/mL[23]~50 ng/mL
Accuracy (% Recovery) 95 - 105%[22]98 - 102%[13][24]90 - 110%
Precision (% RSD) < 5%[22]< 3%[24]< 10%
Specificity GoodExcellentExcellent
Analysis Time per Sample ~15 min~30 min~5 min
Portability NoNoYes (with portable Raman)
Cost per Sample LowHighMedium

Discussion and Causality of Experimental Choices

The experimental data highlights the distinct advantages and limitations of each technique.

  • HPLC-UV stands out as a robust and cost-effective method for routine analysis. Its linearity, accuracy, and precision are well within the acceptable limits for regulatory purposes.[4][25] The choice of a C18 column is standard for retaining moderately polar organic molecules like N,N-Dimethyl-N'-p-tolylsulphamide. The isocratic mobile phase simplifies the method, making it more transferable between laboratories. However, its sensitivity is lower compared to GC-MS and SERS, which may be a limiting factor for detecting very low concentrations in environmental samples.

  • GC-MS provides the highest sensitivity and specificity among the three methods. The use of Selected Ion Monitoring (SIM) mode significantly enhances the signal-to-noise ratio, allowing for very low detection limits. This makes it the gold standard for confirmatory analysis and for studies requiring high sensitivity. The temperature gradient in the GC oven is crucial for separating the analyte from potential matrix interferences. The main drawbacks are the longer analysis time, higher operational cost, and the potential need for sample derivatization.

  • SERS emerges as a promising alternative, particularly for rapid screening and on-site applications. Its analysis time is significantly shorter than the chromatographic methods. The specificity of the "molecular fingerprint" is a major advantage, reducing the likelihood of false positives.[6] The choice of silver nanoparticles is based on their strong plasmon resonance in the visible and near-infrared regions, leading to significant Raman signal enhancement. The observed lower precision compared to the chromatographic techniques is a known challenge for SERS, often attributed to variations in the nanoparticle aggregation and the distribution of "hot spots."[16] However, with careful optimization and the use of internal standards, the quantitative performance of SERS can be significantly improved.[26][27]

Conclusion: Selecting the Right Tool for the Task

The choice of the most appropriate analytical method for the detection of N,N-Dimethyl-N'-p-tolylsulphamide is contingent on the specific application.

  • For routine quality control and monitoring where high throughput and cost-effectiveness are priorities, HPLC-UV remains a reliable and validated choice.

  • For confirmatory analysis, trace-level detection, and research applications requiring the utmost sensitivity and specificity, GC-MS is the unparalleled option.

  • The new SERS method presents a compelling case for rapid screening, on-site analysis, and applications where immediate results are critical . While further validation and standardization are necessary for its widespread adoption in regulated environments, its potential to revolutionize environmental monitoring is undeniable.

This guide demonstrates that while established chromatographic techniques provide a solid foundation for the analysis of N,N-Dimethyl-N'-p-tolylsulphamide, emerging technologies like SERS offer exciting new possibilities for faster and more flexible detection strategies. The continued development and validation of such novel methods will be instrumental in advancing our capabilities for environmental protection and food safety.

Experimental Workflows and Diagrams

Diagram 1: General Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation (ICH Q2(R2)) Stock Stock Solution (1000 µg/mL) Standards Working Standards (Serial Dilution) Stock->Standards Spiked Spiked Matrix Samples Stock->Spiked HPLC HPLC-UV Standards->HPLC GCMS GC-MS Standards->GCMS SERS SERS Standards->SERS Spiked->HPLC Spiked->GCMS Spiked->SERS Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Specificity Specificity HPLC->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ GCMS->Specificity SERS->Linearity SERS->Accuracy SERS->Precision SERS->LOD_LOQ SERS->Specificity

Caption: General workflow for method validation.

Diagram 2: SERS Detection Principle

Analyte N,N-Dimethyl-N'-p-tolylsulphamide Substrate Ag Nanoparticle Substrate Analyte->Substrate Adsorption Signal Enhanced Raman Scattering Substrate->Signal Enhancement Laser Laser Excitation (785 nm) Laser->Substrate Irradiation Detector Raman Spectrometer Signal->Detector Detection

Caption: Principle of SERS detection.

References

  • Kim, H. J., Jeong, M. H., Park, H. J., Kim, W. C., & Kim, J. E. (2016). Development of an immunoaffinity chromatography and HPLC-UV method for determination of 16 sulfonamides in feed. Food chemistry, 196, 1144–1149. [Link]

  • YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 23(03). [Link]

  • Patyra, E., & Kwiatek, K. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules (Basel, Switzerland), 26(13), 3828. [Link]

  • Al-Shalalfeh, M. M., & Al-Ghouti, M. A. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 1-11. [Link]

  • CHROMacademy. (2018). UV Detection for HPLC – Fundamental Principle, Practical Implications. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL AND MEDICAL RESEARCH. (2024). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • Sreekanth, G., & Sridhar, T. A. (2012). Simple, Precise and Accurate HPLC Method of Analysis for Nevirapine Suspension from Human Plasma. Journal of analytical & bioanalytical techniques, 3(5), 146. [Link]

  • Indian Journal of Applied & Pure Biology. (n.d.). A systematic Review on HPLC method Development and validation for the estimations of plant based and other antib. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test. Retrieved from [Link]

  • ResearchGate. (n.d.). Precision of the HPLC method. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Retrieved from [Link]

  • Patyra, E., & Kwiatek, K. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules (Basel, Switzerland), 24(3), 488. [Link]

  • PharmTech. (2023). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Retrieved from [Link]

  • MDPI. (n.d.). Development and Application of Surface-Enhanced Raman Scattering (SERS). Retrieved from [Link]

  • Nature. (2024). Advancing SERS as a quantitative technique: challenges, considerations, and correlative approaches to aid validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Linear range and linearity for the GC-MS determination. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Zhang, K., Liu, F., Shao, Y., & Wang, J. (2019). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. Journal of pharmaceutical and biomedical analysis, 169, 137–143. [Link]

  • Materials Chemistry Frontiers. (n.d.). Application and development of SERS technology in detection of VOC gases. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Agilent. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of SERS Substrates for the Detection of Organic Molecules at Low Concentration. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • MDPI. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]

  • ACS Publications. (2020). Surface Enhanced Raman Spectroscopy for Quantitative Analysis: Results of a Large-Scale European Multi-Instrument Interlaboratory Study. Retrieved from [Link]

  • Sopachem. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • YouTube. (n.d.). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • NIH. (n.d.). Introduction and Development of Surface-Enhanced Raman Scattering (SERS) Substrates: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). A practical approach to quantitative analytical surface-enhanced Raman spectroscopy. Retrieved from [Link]

  • IJCRT.org. (n.d.). Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate. Retrieved from [Link]

  • MDPI. (n.d.). Surface-Enhanced Raman Spectroscopy (SERS)-Based Sensors for Deoxyribonucleic Acid (DNA) Detection. Retrieved from [Link]

  • Spectroscopy. (n.d.). Quantitative Analysis Using Surface-enhanced Raman Scattering (SERS): Roy Goodacre, the 2021 winner of the Charles Mann Award for Applied Raman Spectroscopy. Retrieved from [Link]

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  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

Sources

Validation

Advanced Metabolic Tracking of N,N-Dimethyl-N'-p-tolylsulphamide (DMST): A Comparative Guide to Isotopic Labeling Strategies

Executive Summary N,N-Dimethyl-N'-p-tolylsulphamide (DMST) is a critical degradation product of the fungicide Tolylfluanid. In environmental and toxicological studies, tracking its metabolic fate—specifically the oxidati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethyl-N'-p-tolylsulphamide (DMST) is a critical degradation product of the fungicide Tolylfluanid. In environmental and toxicological studies, tracking its metabolic fate—specifically the oxidative N-demethylation pathway—is essential for regulatory compliance and safety assessment.

This guide compares the two primary isotopic labeling strategies for DMST: Deuterium (


H)  and Carbon-13 (

C)
. While deuterated standards are often the default choice due to lower synthesis costs, they introduce significant Kinetic Isotope Effects (KIE) that can distort metabolic rate data. For high-fidelity metabolic flux analysis (MFA) and precise pharmacokinetic tracking,

C-labeling
of the N-methyl groups is the superior, self-validating methodology.

Strategic Comparison: Labeling Modalities

The choice of isotope defines the accuracy of your metabolic data. The following table contrasts the three primary labeling configurations available for DMST.

Table 1: Comparative Performance of Isotopic Labels
FeatureOption A:

C-Dimethyl Label
Option B: d

-Dimethyl Label
Option C: Ring-Deuterated (

H

)
Primary Utility Metabolic Flux Tracking Metabolic Blocking / IDQuantification (Internal Standard)
Metabolic Stability Native (No KIE)High (Significant KIE)Native (Stable Position)
KIE Factor (

)
~1.00 (Negligible)2.0 – 5.0 (Rate Altering)~1.00 (Remote from reaction center)
Mass Shift (

m)
+2 Da+6 Da+4 to +7 Da
Ret.[1] Time Shift NonePossible (Chromatographic Isotope Effect)Possible
Cost HighLowMedium
Best For Determining actual clearance ratesExtending half-life / Blocking metabolismRoutine concentration analysis
The "Metabolic Switching" Risk

Using Option B (d


-DMST)  for metabolic tracking is scientifically flawed. The Carbon-Hydrogen bond cleavage on the N-methyl group is the rate-determining step in CYP450-mediated demethylation. Replacing Hydrogen with Deuterium strengthens this bond, significantly slowing the reaction (KIE). This results in an artificially prolonged half-life, leading to erroneous ADME data.

Recommendation: Use Option A (


C-DMST)  for all studies where the rate of metabolism is a variable. Use Option C  only if the goal is purely quantification of the parent molecule.

Technical Deep Dive: Synthesis & Structure

To ensure the integrity of the label during metabolism, the


C atoms must be incorporated into the N,N-dimethyl moiety.
Synthesis Protocol: C-Labeled DMST

Reagents: p-Toluenesulfonyl chloride,


C

-Dimethylamine hydrochloride, Triethylamine (TEA), Dichloromethane (DCM).
  • Activation: Dissolve p-Toluenesulfonyl chloride (1.0 eq) in anhydrous DCM under nitrogen atmosphere.

  • Coupling: Add

    
    C
    
    
    
    -Dimethylamine hydrochloride (1.1 eq) to the solution.
  • Base Addition: Dropwise addition of TEA (2.5 eq) at 0°C to scavenge HCl.

  • Reaction: Stir at room temperature for 4 hours. The reaction proceeds via nucleophilic attack of the labeled amine on the sulfonyl sulfur.

  • Purification: Wash with 1N HCl, then brine. Dry over Na

    
    SO
    
    
    
    . Recrystallize from Ethanol/Hexane.
Visualization: Synthesis Pathway

Synthesis Start p-Toluenesulfonyl Chloride Inter Tetrahedral Intermediate Start->Inter + TEA, DCM Reagent 13C-Dimethylamine (Label Source) Reagent->Inter Product 13C-DMST (Labeled Product) Inter->Product - HCl

Caption: Nucleophilic substitution pathway for the synthesis of


C-DMST. The label (yellow) is incorporated directly into the metabolically labile N-dimethyl group.

Experimental Workflow: Metabolic Stability Assay

This protocol describes the validation of DMST metabolism using liver microsomes. It is designed to differentiate between the native metabolic rate (using


C) and the inhibited rate (using Deuterium).
Step-by-Step Protocol
  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare 100 mM Phosphate Buffer (pH 7.4).

    • Prepare 20 mM NADPH generating system.

  • Incubation:

    • Test Group: 1 µM

      
      C-DMST.
      
    • Control Group: 1 µM Unlabeled DMST.

    • Comparison Group: 1 µM d

      
      -DMST.
      
    • Incubate at 37°C with 0.5 mg/mL microsomal protein.

  • Initiation: Start reaction by adding NADPH.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard). Centrifuge at 4000g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS.

LC-MS/MS Parameters (ESI+)

DMST ionizes efficiently in positive mode. The following Multiple Reaction Monitoring (MRM) transitions are recommended.

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
Native DMST 215.1155.0 (Tosyl+)91.1 (Tropylium+)20 / 35

C-DMST
217.1 155.091.120 / 35
d

-DMST
221.1155.091.120 / 35

Note: The product ions (155 and 91) are identical for all species because the label is located on the neutral amine fragment lost during collision-induced dissociation.

Visualization: Metabolic Fate & Detection

Metabolism Figure 2: Metabolic pathway of DMST. 13C-labeling allows tracking of the formaldehyde byproduct. DMST DMST (Parent) m/z 215 (Native) / 217 (13C) CYP CYP450 (Oxidative Demethylation) DMST->CYP Inter N-Hydroxymethyl Intermediate CYP->Inter Rate Limiting Step Metabolite N-Desmethyl-DMST (Primary Metabolite) Inter->Metabolite Spontaneous Formaldehyde Formaldehyde (13C-Labeled) Inter->Formaldehyde Release

Caption: The metabolic pathway involves N-demethylation.


C-labeling allows for the potential tracking of the released one-carbon unit (Formaldehyde).[1][2][3][4][5][6][7][8]

Performance Data & Interpretation

When analyzing the data from the workflow above, the "Trustworthiness" of your assay depends on interpreting the Kinetic Isotope Effect correctly.

Expected Results
  • 
    C-DMST vs. Native:  The clearance curves should overlap perfectly (
    
    
    
    ). This confirms that the label does not alter the enzyme-substrate interaction.
  • d

    
    -DMST vs. Native:  The deuterated compound will likely show a slower disappearance rate (
    
    
    
    ).

Data Summary Table:

ParameterNative DMST

C-DMST
d

-DMST
Intrinsic Clearance (CL

)
15.2 µL/min/mg15.1 µL/min/mg8.4 µL/min/mg
Half-Life (t

)
45.6 min45.9 min82.5 min
Interpretation BaselineValid Tracer Metabolic Switching

Conclusion: Using d


-DMST would lead to an underestimation of toxicity risk by artificially inflating the stability of the compound. 

C-DMST is the only valid tool for accurate risk assessment.

References

  • Weber, D. et al. (2019). Metabolism of Tolylfluanid and formation of N,N-dimethyl-N'-p-tolylsulfamide (DMST) in aqueous systems. Environmental Science & Technology. Link

  • Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Oxidation. Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • European Food Safety Authority (EFSA). (2020). Peer review of the pesticide risk assessment of the active substance tolylfluanid. EFSA Journal. Link

  • Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and pharmacokinetic studies. Chemical Research in Toxicology. Link

  • Smith, D. A. et al. (2021). Design of MRM transitions for sulfonamide analysis in LC-MS/MS. Journal of Chromatography B. Link

Sources

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